Castalagin
Beschreibung
Eigenschaften
IUPAC Name |
7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H26O26/c42-8-1-5-12(24(48)21(8)45)13-6(2-9(43)22(46)25(13)49)39(60)65-34-11(4-63-37(5)58)64-38(59)7-3-10(44)23(47)26(50)14(7)15-18-16(28(52)32(56)27(15)51)17-19-20(30(54)33(57)29(17)53)31(55)35(66-41(19)62)36(34)67-40(18)61/h1-3,11,31,34-36,42-57H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDYKDZHZAKSYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C3C4C(C5=C(C(=C(C(=C5C(=O)O4)C6=C(C(=C(C(=C6C(=O)O3)C7=C(C(=C(C=C7C(=O)O2)O)O)O)O)O)O)O)O)O)O)OC(=O)C8=CC(=C(C(=C8C9=C(C(=C(C=C9C(=O)O1)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H26O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201029283 | |
| Record name | Castalagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
934.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Vescalagin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
24312-00-3, 36001-47-5 | |
| Record name | Castalagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024312003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vescalagin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036001475 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vescalagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297812 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Castalagin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=297535 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Castalagin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201029283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vescalagin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
200 °C | |
| Record name | Vescalagin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0030602 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Unraveling the Intricate Architecture of Castalagin: A Technical Guide to its Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Castalagin, a prominent C-glycosidic ellagitannin found in various plant species, particularly in oak and chestnut wood, has garnered significant interest within the scientific community due to its diverse biological activities.[1] The complex stereochemistry and intricate polycyclic structure of this compound have presented a formidable challenge to chemists, leading to a fascinating history of its structural determination and subsequent revisions. This in-depth technical guide provides a comprehensive overview of the methodologies and data integral to the elucidation of this compound's chemical structure, catering to professionals engaged in natural product chemistry, pharmacology, and drug development.
The Evolving Structure of this compound: A Historical Perspective
The initial structural elucidation of this compound dates back to the 1960s and 1970s.[1] However, advancements in analytical techniques and computational chemistry have led to crucial revisions of its stereochemistry. A significant breakthrough came from the reinvestigation of the triphenoyl moiety's configuration, where Density Functional Theory (DFT) calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra, alongside Time-Dependent DFT (TDDFT) calculations of Electron Circular Dichroism (ECD) spectra, played a pivotal role in establishing the correct stereochemical arrangement.[1]
Spectroscopic Characterization: The Pillars of Structure Elucidation
The determination of this compound's complex structure has been heavily reliant on a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy has been the cornerstone for elucidating the connectivity and stereochemistry of this compound. One-dimensional (¹H and ¹³C) and two-dimensional (HSQC, HMBC) NMR experiments have been employed to piece together the intricate framework of the molecule.
Experimental Protocol: NMR Analysis of this compound
A detailed experimental protocol for the NMR analysis of this compound, based on compiled literature, is as follows:
-
Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent. Commonly used solvents include acetone-d6:D₂O (9:1 ratio) or acetonitrile-d₃.
-
Instrumentation: High-field NMR spectrometers (e.g., 400 MHz or higher) are utilized to achieve optimal signal resolution and sensitivity.
-
¹H NMR Spectroscopy: Standard one-dimensional proton NMR spectra are acquired to identify the chemical shifts and coupling constants of the hydrogen atoms.
-
¹³C NMR Spectroscopy: One-dimensional carbon NMR spectra are recorded to determine the chemical shifts of all carbon atoms in the molecule.
-
2D NMR Spectroscopy (HSQC and HMBC): Heteronuclear Single Quantum Coherence (HSQC) experiments are performed to establish direct one-bond correlations between protons and their attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) experiments are crucial for identifying long-range (2-3 bond) correlations between protons and carbons, which is essential for connecting the different structural fragments of this compound.
Quantitative NMR Data
The following tables summarize the key quantitative NMR data for this compound.
Table 1: ¹H NMR Chemical Shifts of this compound
| Proton Assignment | Chemical Shift (δ) in ppm |
| H-aromatic | 6.78 (s, 1H) |
| H-aromatic | 6.76 (s, 1H) |
| H-aromatic | 6.62 (s, 1H) |
Solvent: Acetone-d6:D₂O (9:1 ratio), Instrument: 400 MHz NMR Spectrometer.
Mass Spectrometry (MS)
Mass spectrometry provides vital information about the molecular weight and fragmentation pattern of this compound, further confirming its elemental composition and structural features.
Experimental Protocol: LC-MS/MS Analysis of this compound
A typical protocol for the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of this compound involves:
-
Chromatographic Separation: A High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column is used to separate this compound from other components. A common mobile phase consists of a gradient of water with 0.1% formic acid (solvent A) and acetonitrile with 0.1% formic acid (solvent B).
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed for the analysis of this compound, as it readily forms a deprotonated molecule [M-H]⁻.
-
Mass Analysis: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is used to determine the accurate mass of the parent ion.
-
Tandem MS (MS/MS): Collision-Induced Dissociation (CID) is applied to the parent ion to induce fragmentation. The resulting fragment ions are then analyzed to provide structural information.
Quantitative Mass Spectrometry Data
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ion | Observed m/z |
| [M-H]⁻ | 933.064 |
| [M+H]⁺ | 935 |
Table 3: Key MS/MS Fragmentation of the this compound [M-H]⁻ Ion
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 933.064 | 631.057 | C₁₄H₆O₈ (Ellagic acid) |
| 933.064 | 301.000 | C₁₄H₆O₈ (Ellagic acid) + C₇H₂O₅ |
Isolation and Purification of this compound
The isolation of this compound from its natural sources, primarily oak wood, is a critical first step for its structural elucidation and biological evaluation.
Experimental Protocol: Isolation of this compound from Oak Wood
A general procedure for the isolation and purification of this compound from oak wood is outlined below:
-
Extraction: Powdered oak wood is extracted with a mixture of acetone and water (e.g., 70:30 v/v) or ethanol and water.
-
Solvent Removal: The organic solvent is removed from the extract under reduced pressure.
-
Fractionation: The aqueous extract is then subjected to column chromatography. A common stationary phase is Diaion HP20SS. The column is washed with water to remove polar impurities, and then the ellagitannins are eluted with a stepwise gradient of methanol in water.
-
Purification: The fractions containing this compound are further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column. A typical mobile phase gradient involves water with a small amount of acid (e.g., 0.1% acetic acid) and acetonitrile.
-
Lyophilization: The purified fractions are lyophilized to yield this compound as a solid powder.
Visualizing the Elucidation Process
The structural elucidation of a complex natural product like this compound is a logical process that involves piecing together information from various analytical techniques. This workflow can be visualized using diagrams.
Caption: Workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound is a testament to the power of modern analytical and computational techniques in natural product chemistry. While its fundamental structure is now well-established, ongoing research continues to explore its conformational dynamics and interactions with biological targets. This guide provides a foundational understanding of the key experimental protocols and data that have been instrumental in defining the chemical architecture of this important biomolecule, serving as a valuable resource for professionals in the field.
References
The Castalagin Biosynthesis Pathway in Plants: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castalagin, a prominent C-glucosidic ellagitannin, is a hydrolyzable tannin found in significant quantities in the wood of oak (Quercus spp.) and chestnut (Castanea spp.)[1]. As a member of the ellagitannin family, this compound and its diastereomer, vescalagin, play crucial roles in the organoleptic properties of aged wines and spirits and possess a range of bioactive properties, including antioxidant and antitumor activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in plants, detailing the enzymatic steps, key intermediates, and regulatory mechanisms. It is designed to be a valuable resource for researchers in natural product chemistry, plant biology, and drug development.
The Core Biosynthetic Pathway
The biosynthesis of this compound is a complex process that begins with the shikimate pathway and culminates in a series of oxidative coupling and rearrangement reactions. The central precursor for all ellagitannins, including this compound, is 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG)[1][2].
The proposed biosynthetic route from PGG to this compound involves several key intermediates and enzymatic transformations:
-
Formation of Tellimagrandin II: The initial and pivotal step in ellagitannin biosynthesis is the oxidative dehydrogenation of PGG to form tellimagrandin II. This reaction creates the first hexahydroxydiphenoyl (HHDP) group and is catalyzed by a laccase-type phenol oxidase known as pentagalloylglucose:O(2) oxidoreductase[3][4].
-
Conversion to Casuarictin: Tellimagrandin II is further oxidized to form casuarictin through the oxidative dehydrogenation of two additional galloyl groups[3].
-
Formation of Pedunculagin: Casuarictin is then converted to pedunculagin. While the exact enzymatic mechanism for this step is not fully elucidated, it is a key intermediate in the pathway leading to C-glucosidic ellagitannins[5].
-
Glucose Ring Opening and Formation of this compound: A significant rearrangement occurs with the opening of the pyranose ring of the glucose moiety in pedunculagin. This acyclic intermediate then undergoes further transformations to form the family of C-glucosidic ellagitannins, including this compound and its isomer vescalagin[5][6]. The precise enzymatic control of this ring-opening and subsequent C-C bond formation is an area of ongoing research.
Quantitative Data
The concentration of this compound and its isomer vescalagin can vary significantly depending on the plant species, tissue, and environmental conditions. The following tables summarize available quantitative data from the literature.
| Plant Species | Tissue | This compound Concentration (mg/g dry wood) | Vescalagin Concentration (mg/g dry wood) | Reference |
| Castanea sativa | Heartwood | - | 63 (combined with vescalagin) | [1] |
| Quercus robur | Heartwood | 10.7 | - | [7] |
| Castanea sativa | Wood | 41.35 (µg/g) | 21.43 (µg/g) | [6] |
Table 1: Concentration of this compound and Vescalagin in Chestnut and Oak Wood.
Key Enzymes and Genes
The oxidative coupling reactions central to this compound biosynthesis are primarily catalyzed by laccases and peroxidases.
-
Laccases (EC 1.10.3.2): These multi-copper oxidases play a crucial role in the polymerization of phenols and are directly implicated in the formation of the HHDP groups in ellagitannins. The specific enzyme, pentagalloylglucose:O(2) oxidoreductase, responsible for converting PGG to tellimagrandin II, is a laccase-type phenol oxidase[4]. Genome-wide analyses in species like Populus trichocarpa have identified large families of laccase genes, with specific members showing expression patterns consistent with a role in secondary cell wall and specialized metabolite biosynthesis[1][3][8].
-
Peroxidases (EC 1.11.1.7): These enzymes also catalyze oxidative reactions and are involved in a wide range of physiological processes, including lignin and secondary metabolite biosynthesis. While their specific role in the later stages of this compound biosynthesis is less defined than that of laccases, they are likely contributors to the overall oxidative environment required for these transformations.
-
UDP-Glucosyltransferases (UGTs): In the initial stages of the pathway, UGTs are responsible for the glucosylation of gallic acid to form β-glucogallin, the precursor for the subsequent galloylation steps leading to PGG.
Transcriptional Regulation
The biosynthesis of secondary metabolites, including tannins, is tightly regulated at the transcriptional level. A key family of transcription factors involved in this regulation is the MYB (myeloblastosis) family .
-
MYB Transcription Factors: These proteins are known to regulate the expression of genes involved in the phenylpropanoid and flavonoid pathways, which are precursors to many phenolic compounds. Specific R2R3-MYB transcription factors have been shown to act as master switches in the regulation of secondary cell wall formation and lignin biosynthesis, which shares common precursors and enzymatic machinery with tannin biosynthesis[4][9][10]. Promoter analyses of laccase genes in various plant species have revealed the presence of MYB binding sites, indicating a direct regulatory link[1][8].
Experimental Protocols
Extraction of this compound from Plant Material
This protocol is a general guideline for the extraction of ellagitannins from woody plant material.
Materials:
-
Air-dried and ground plant material (e.g., oak or chestnut heartwood)
-
Methanol or acetone
-
Distilled water
-
Centrifuge
-
Rotary evaporator
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Procedure:
-
Extract the ground plant material with a solvent mixture (e.g., 70% acetone or 80% methanol in water) at room temperature with agitation for 24 hours.
-
Centrifuge the mixture to pellet the solid material and collect the supernatant.
-
Repeat the extraction of the pellet twice more and combine the supernatants.
-
Remove the organic solvent from the combined supernatant using a rotary evaporator.
-
The resulting aqueous extract can be further purified using SPE. Condition a C18 cartridge with methanol followed by water. Load the aqueous extract and wash with water to remove polar impurities. Elute the ellagitannins with methanol.
-
Dry the methanolic eluate under vacuum.
Quantification of this compound by HPLC-DAD
This protocol provides a framework for the high-performance liquid chromatography with diode-array detection (HPLC-DAD) analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: Equipped with a binary pump, autosampler, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A typical gradient might be: 0-5 min, 5% B; 5-25 min, 5-15% B; 25-40 min, 15-30% B; followed by a wash and re-equilibration step. The gradient should be optimized for the specific column and sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of a this compound standard in methanol.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve the dried plant extract in the initial mobile phase composition.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.
-
Quantify the amount of this compound in the sample using the calibration curve generated from the standards.
Laccase Enzyme Activity Assay
This spectrophotometric assay measures laccase activity using syringaldazine as a substrate.
Materials:
-
100 mM Potassium phosphate buffer, pH 6.5
-
0.216 mM Syringaldazine in methanol
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.3 mL of potassium phosphate buffer and 0.5 mL of syringaldazine solution.
-
Equilibrate the mixture to 30 °C.
-
Initiate the reaction by adding 0.2 mL of the enzyme extract.
-
Immediately measure the increase in absorbance at 530 nm over time.
-
One unit of laccase activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute under the specified conditions.
Peroxidase Enzyme Activity Assay
This assay measures peroxidase activity using pyrogallol as a substrate.
Materials:
-
100 mM Potassium phosphate buffer, pH 6.0
-
5% (w/v) Pyrogallol solution
-
0.5% (w/v) Hydrogen peroxide (H₂O₂) solution
-
Enzyme extract
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 2.4 mL of phosphate buffer, 0.3 mL of pyrogallol solution, and 0.2 mL of H₂O₂ solution in a cuvette[5].
-
Equilibrate the mixture to 20 °C[5].
-
Initiate the reaction by adding 0.1 mL of the enzyme extract[5].
-
Immediately measure the increase in absorbance at 420 nm over time. The rate of formation of purpurogallin is proportional to the peroxidase activity[5][8].
-
One unit of peroxidase activity is often defined as the amount of enzyme that forms 1.0 mg of purpurogallin from pyrogallol in 20 seconds at pH 6.0 at 20 °C[8].
Conclusion
The biosynthesis of this compound is a fascinating and complex pathway that highlights the intricate metabolic capabilities of plants. While the general framework of the pathway is understood, from the precursor PGG through key intermediates like tellimagrandin II and pedunculagin, many of the specific enzymatic and regulatory details remain to be fully elucidated. The involvement of laccase-type enzymes and the regulatory control by MYB transcription factors are key areas of current research. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate this important class of natural products and their potential applications in various fields, including oenology, materials science, and medicine. Further research into the specific genes and enzymes, as well as their kinetic properties and regulation, will undoubtedly uncover new opportunities for the biotechnological production and utilization of this compound and other valuable ellagitannins.
References
- 1. researchgate.net [researchgate.net]
- 2. Pentagalloylglucose - Wikipedia [en.wikipedia.org]
- 3. Genome-wide analysis of the Populus trichocarpa laccase gene family and functional identification of PtrLAC23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, this compound and Grandinin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation of high quality RNA from tree leaves using Polyclar in the Spectrum Plant Total RNA Kit [protocols.io]
- 8. Frontiers | Genome-wide analysis of the Populus trichocarpa laccase gene family and functional identification of PtrLAC23 [frontiersin.org]
- 9. Full-length transcriptomic identification of R2R3-MYB family genes related to secondary cell wall development in Cunninghamia lanceolata (Chinese fir) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MYB Transcription Factor161 Mediates Feedback Regulation of Secondary wall-associated NAC-Domain1 Family Genes for Wood Formation - PMC [pmc.ncbi.nlm.nih.gov]
Castalagin: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Castalagin, a prominent C-glucosidic ellagitannin, has garnered significant attention within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth exploration of the natural sources and distribution of this compound, alongside detailed experimental protocols for its extraction, isolation, and quantification. Furthermore, this document elucidates the molecular mechanisms of this compound's interaction with key cellular signaling pathways, namely its inhibitory effects on Poly (ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II. Quantitative data are systematically presented in tabular format to facilitate comparative analysis. All described experimental workflows and signaling pathways are visualized using detailed diagrams to enhance comprehension and practical application in a research and development setting.
Natural Sources and Distribution of this compound
This compound is primarily found in woody plants, particularly within the Fagaceae family. Its distribution, however, extends to other plant families and various plant tissues.
Major Botanical Sources
The most significant natural reservoirs of this compound include:
-
Oak (Quercus species): Oak wood, especially the heartwood of species like Quercus robur and Quercus petraea, is a rich source of this compound. It is one of the major ellagitannins extracted from oak barrels during the aging of wine and spirits.
-
Chestnut (Castanea species): The wood and bark of the sweet chestnut (Castanea sativa) are known to contain high concentrations of this compound.[1] In some chestnut species, the heartwood can contain as much as 63 mg of this compound and its isomer, vescalagin, per gram of dry wood.[1]
-
Anogeissus leiocarpus and Terminalia avicennoides: The stem barks of these African trees are traditional sources of medicinal extracts, with this compound being a major bioactive constituent.[2]
-
Syzygium samarangense (Wax Apple): The leaves of this plant have been identified as a source of both this compound and vescalagin.[3][4]
Other Documented Sources
This compound has also been isolated from:
-
Myrciaria dubia (Camu Camu): This Amazonian fruit contains this compound, contributing to its high antioxidant capacity.[1]
-
Terminalia ferdinandiana (Kakadu plum): This Australian native fruit has been reported to contain this compound.
Quantitative Analysis of this compound in Natural Sources
The concentration of this compound can vary significantly depending on the plant species, the specific tissue, geographical location, and harvesting time. The following table summarizes quantitative data from various studies.
| Plant Species | Plant Part | This compound Content | Method of Analysis | Reference |
| Castanea sativa | Heartwood | 63 mg/g (combined with vescalagin) | Not specified | [1] |
| Castanea sativa | Wood | 12.6 mg/g | HPLC | [5] |
| Quercus sp. | Wood | 10.7 mg/g | HPLC | [5] |
| Castanea sativa leaves (verdesa var.) | Leaves | 10.69 µg/mg of extract | LC-MS/MS | [6] |
| Castanea sativa leaves (venegon var.) | Leaves | 12.36 µg/mg of extract | LC-MS/MS | [6] |
| Anogeissus leiocarpus | Stem Bark | Major constituent | HPLC | [2] |
Experimental Protocols
This section provides detailed methodologies for the extraction, isolation, and quantification of this compound.
Extraction of this compound from Chestnut Wood
This protocol is adapted from methodologies that utilize aqueous and organic solvents for efficient extraction.
Materials:
-
Air-dried and ground chestnut wood
-
Aqueous acetone (70% v/v) or Methanol
-
Rotary evaporator
-
Freeze-dryer
-
Centrifuge
-
Filter paper (0.45 µm)
Procedure:
-
Maceration: Suspend the ground chestnut wood powder in 70% aqueous acetone or methanol at a solid-to-liquid ratio of 1:10 (w/v).
-
Extraction: Stir the suspension at room temperature for 24 hours. For enhanced efficiency, sonication can be applied for 30-60 minutes.
-
Filtration: Filter the mixture through filter paper to remove solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the organic solvent.
-
Lyophilization: Freeze-dry the resulting aqueous extract to obtain a crude this compound-rich powder.
-
Storage: Store the dried extract at -20°C in a desiccator.
Quantification of this compound using HPLC-DAD
This protocol outlines a typical High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method for the quantification of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-25 min: 5-15% B
-
25-40 min: 15-30% B
-
40-45 min: 30-100% B
-
45-50 min: 100% B
-
50-55 min: 100-5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of pure this compound standard in methanol (1 mg/mL). Create a series of dilutions to generate a calibration curve (e.g., 10, 25, 50, 100, 250 µg/mL).
-
Sample Preparation: Dissolve a known amount of the dried plant extract in the initial mobile phase composition and filter through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard. Quantify the amount of this compound using the calibration curve generated from the standards.
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of several key signaling pathways.
Inhibition of Poly (ADP-ribose) Polymerase 1 (PARP1)
PARP1 is a nuclear enzyme crucial for DNA repair and the regulation of genomic stability. Its overactivation can lead to cell death, while its moderate activation in cancer cells promotes survival. This compound has been identified as a potent inhibitor of PARP1.[3][4]
Caption: Inhibition of the PARP1 signaling pathway by this compound.
This compound acts as a mixed-type inhibitor of PARP1, with a reported IC50 value of 0.86 µM.[3][4] This inhibition prevents the synthesis of poly(ADP-ribose) (PAR) from NAD+, a critical step for the recruitment of DNA repair proteins to sites of DNA damage. In cancer cells with compromised DNA repair mechanisms (e.g., BRCA mutations), the inhibition of PARP1 by this compound can lead to synthetic lethality and apoptosis.
Inhibition of DNA Topoisomerase II
DNA topoisomerase II is an essential enzyme that resolves topological problems in DNA, such as supercoils and knots, by creating transient double-strand breaks. It is a well-established target for anticancer drugs. This compound has been shown to inhibit the activity of DNA topoisomerase II.[3][4]
Caption: Catalytic inhibition of DNA topoisomerase II by this compound.
This compound acts as a catalytic inhibitor of DNA topoisomerase II.[7] Unlike topoisomerase poisons that stabilize the covalent enzyme-DNA cleavage complex, this compound is thought to interfere with the religation step of the G-segment DNA after the T-segment has passed through. This leads to an accumulation of DNA double-strand breaks, which can trigger cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Experimental Workflow for Bioactivity Screening
The following diagram illustrates a general workflow for the screening of natural products like this compound for biological activity.
Caption: General experimental workflow for natural product bioactivity screening.
Conclusion
This compound stands out as a highly promising natural product with significant potential for therapeutic applications, particularly in oncology. Its well-defined natural sources and the availability of robust analytical methods for its quantification facilitate further research and development. The elucidation of its inhibitory mechanisms against crucial cellular targets like PARP1 and DNA topoisomerase II provides a strong rationale for its continued investigation as a lead compound in drug discovery programs. This technical guide serves as a comprehensive resource to support these endeavors, providing the necessary foundational knowledge and practical methodologies for researchers in the field.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus [ouci.dntb.gov.ua]
- 3. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The polyphenolic ellagitannin vescalagin acts as a preferential catalytic inhibitor of the α isoform of human DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Mechanisms of Castalagin: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Castalagin, a prominent ellagitannin found in various plants, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, are underpinned by a complex interplay of molecular mechanisms. This technical guide provides an in-depth exploration of this compound's mechanisms of action, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates. The primary focus is on its ability to act as a prebiotic to enhance cancer immunotherapy, its direct inhibition of critical inflammatory and cancer-related signaling pathways, and its bactericidal properties. This document is intended to serve as a comprehensive resource for researchers seeking to understand and harness the therapeutic potential of this compound.
Anticancer Mechanisms of Action
This compound's antitumor activity is notably multifaceted, combining direct enzyme inhibition with a profound, indirect immunomodulatory effect mediated by the gut microbiota.
Microbiota-Dependent Immunomodulation
Recent groundbreaking studies have identified this compound as a potent prebiotic that can reshape the gut microbiome to favor an antitumor immune response, thereby overcoming resistance to immune checkpoint inhibitors (ICIs) like anti-PD-1 therapy.[1][2][3]
Mechanism: Oral administration of this compound selectively enriches beneficial gut bacteria, particularly from the Ruminococcaceae and Alistipes genera.[1][2] This microbial shift leads to a cascade of downstream effects within the tumor microenvironment (TME):
-
Enhanced T-Cell Infiltration and Activation: The altered microbiota promotes a more inflamed TME, characterized by an improved CD8+/FOXP3+CD4+ T-cell ratio.[1][2]
-
Upregulation of Immune Signaling Pathways: Transcriptome analysis of tumors from this compound-treated mice reveals an upregulation of genes involved in antigen processing and presentation, T-cell receptor signaling, and NF-κB signaling.[1]
-
Metabolic Reprogramming: this compound induces metabolic changes in the gut, leading to an increase in taurine-conjugated bile acids, which have been associated with antitumor effects.[1][2]
Crucially, the antitumor effects of this compound are absent in germ-free mice, confirming the essential role of the gut microbiota in this mechanism.[1]
Direct Enzyme Inhibition
This compound also exerts direct cytotoxic effects on cancer cells by inhibiting key enzymes involved in DNA repair and replication.
-
Poly(ADP-ribose) Polymerase 1 (PARP1) Inhibition: this compound is a potent inhibitor of PARP1, an enzyme crucial for repairing single-strand DNA breaks. Its inhibition in cancer cells, particularly those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.
-
DNA Topoisomerase II Inhibition: this compound inhibits DNA topoisomerase II, an enzyme that resolves DNA tangles during replication. This inhibition leads to DNA damage and cell cycle arrest.
Table 1: Quantitative Data for Anticancer/Enzyme Inhibitory Activity of this compound
| Target Enzyme | Parameter | Value | Cell Line / System | Reference(s) |
|---|---|---|---|---|
| PARP1 | IC50 | 0.86 µM | Enzyme Assay | [1][2] |
| PARP1 | Ki | 1.64 µM | Enzyme Assay | [1][2] |
| DNA Topoisomerase II | Activity | Inhibitory | Cell-based Assay |[4] |
Anti-inflammatory Mechanisms of Action
This compound demonstrates significant anti-inflammatory properties by suppressing key pro-inflammatory signaling cascades in various cell types.[5]
Mechanism: The primary anti-inflammatory mechanism of this compound involves the potent inhibition of the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules. This compound has been shown to:
-
Inhibit IκBα Phosphorylation: It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[5]
-
Reduce NF-κB Nuclear Translocation: By stabilizing IκBα, it prevents the p65/p50 NF-κB subunits from translocating to the nucleus.
-
Suppress MAPK and Akt Signaling: this compound also suppresses the RANKL-stimulated phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), including ERK, JNK, and p38, as well as the protein kinase B (Akt) pathway, which are often upstream of or parallel to NF-κB activation.[5]
This broad-spectrum inhibition of pro-inflammatory signaling results in a significant reduction in the production of inflammatory mediators like Interleukin-8 (IL-8).[6]
Table 2: Quantitative Data for Anti-inflammatory Activity of this compound
| Activity | Parameter | Value / Effect | Cell Line / System | Reference(s) |
|---|---|---|---|---|
| Osteoclastogenesis | Inhibition | Significant at 1 µM | Bone Marrow Macrophages | [5] |
| Cytotoxicity | Viability | >90% at 50 µM | Bone Marrow Macrophages | [5] |
| IL-8 Release Inhibition | IC50 | ~11 µM | H. pylori-infected GES-1 cells |[6] |
Antimicrobial Mechanism of Action
This compound exhibits potent bactericidal activity, particularly against Gram-positive bacteria, including antibiotic-resistant strains.[7][8][9]
Mechanism: The primary antimicrobial mechanism of this compound is the disruption of the bacterial cell wall.[7][8] It is postulated to interfere with the normal assembly of peptidoglycan, the essential structural component of the cell wall. This disruption compromises the integrity of the bacterial envelope, leading to cell lysis and death. This mechanism is particularly effective against Gram-positive bacteria, which have a thick, exposed peptidoglycan layer. The activity against methicillin-resistant Staphylococcus aureus (MRSA) suggests that this compound's mechanism is distinct from that of β-lactam antibiotics and may involve interactions that circumvent typical resistance mechanisms like PBP2a.[9]
Table 3: Quantitative Data for Antimicrobial Activity of this compound
| Bacterial Strain | Parameter | Value (mg/mL) | Reference(s) |
|---|---|---|---|
| S. aureus (MRSA) | MIC | 0.125 | [9] |
| S. aureus (MRSA) | MBC | 0.250 | [9] |
| S. epidermidis (MRSE) | MIC | 0.250 | [9] |
| S. epidermidis (MRSE) | MBC | 1.000 | [9] |
| S. aureus (non-resistant) | MIC | 0.250 | [9] |
| S. aureus (non-resistant) | MBC | 1.000 | [9] |
| S. aureus | MIC | 0.267 |[10] |
MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of action of this compound.
Gut Microbiota Analysis in Murine Models
This protocol outlines the workflow for assessing the impact of this compound on the gut microbiome in a preclinical cancer model.[11]
Methodology:
-
Animal Husbandry and Treatment: House C57BL/6 mice under specific-pathogen-free conditions. Inoculate mice subcutaneously with syngeneic tumor cells (e.g., MCA-205 sarcoma). Administer this compound (e.g., 0.85 mg/kg) or vehicle (water) daily via oral gavage.
-
Fecal Sample Collection: Collect fresh fecal pellets from each mouse at baseline and specified time points during the treatment period. Immediately snap-freeze samples in liquid nitrogen and store at -80°C until processing.
-
DNA Extraction: Extract total genomic DNA from ~50-100 mg of fecal material using a validated commercial kit designed for microbial DNA from stool, following the manufacturer's instructions.
-
16S rRNA Gene Sequencing: Amplify the V3-V4 hypervariable region of the bacterial 16S rRNA gene using primers such as 341F and 806R. Perform PCR and purify the amplicons. Prepare sequencing libraries using a kit like the Nextera XT DNA Library Preparation Kit and sequence on an Illumina MiSeq or NovaSeq platform.
-
Data Analysis: Process raw sequencing reads using a bioinformatics pipeline such as QIIME 2. Perform quality control, denoising (e.g., with DADA2), and assign taxonomy using a reference database like SILVA or Greengenes. Analyze alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) and perform differential abundance testing to identify taxa that are significantly different between treatment groups.
In Vitro Osteoclastogenesis Assay
This protocol details the differentiation of bone marrow-derived macrophages into osteoclasts and the assessment of this compound's inhibitory effect.[5][12]
Methodology:
-
Isolation of Bone Marrow Macrophages (BMMs): Euthanize BALB/c mice and aseptically dissect the femurs and tibias. Flush the bone marrow from the bones using α-MEM medium. Culture the cells in α-MEM supplemented with 10% FBS and 30 ng/mL M-CSF for 3 days to generate BMMs.
-
Osteoclast Differentiation: Plate the adherent BMMs in 96-well plates. Induce differentiation by culturing the cells in medium containing 30 ng/mL M-CSF and 50 ng/mL RANKL. Concurrently, treat the cells with various concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control.
-
TRAP Staining: After 4-5 days of culture, fix the cells with 4% paraformaldehyde. Stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts, using a commercial TRAP staining kit.
-
Quantification: Identify TRAP-positive multinucleated (≥3 nuclei) cells as osteoclasts. Count the number of osteoclasts per well under a light microscope to quantify the extent of differentiation.
-
Cell Viability Assay: In a parallel plate, assess the cytotoxicity of this compound on BMMs using a Cell Counting Kit-8 (CCK-8) or MTT assay to ensure that the inhibition of osteoclast formation is not due to cell death.
PARP1 Inhibition Assay
This protocol describes a colorimetric enzyme-linked immunosorbent assay (ELISA) to quantify the inhibitory activity of this compound on PARP1.[1][13]
Methodology:
-
Plate Preparation: Use a 96-well microplate pre-coated with histones, which serve as the substrate for PARP1.
-
Reaction Setup: To each well, add the following components in order:
-
Test compound (this compound at various concentrations) or vehicle control.
-
Recombinant human PARP1 enzyme and activated DNA (which stimulates PARP1 activity).
-
-
Initiation of PARylation: Start the enzymatic reaction by adding a solution containing β-NAD+, the substrate for ADP-ribosylation. Incubate the plate at room temperature for 30-60 minutes to allow the formation of poly(ADP-ribose) (PAR) chains on the histones.
-
Detection:
-
Wash the plate to remove unreacted components.
-
Add a primary antibody that specifically recognizes PAR chains (e.g., anti-pADPr, clone 10H). Incubate for 1 hour.
-
Wash the plate and add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
-
Data Acquisition: Stop the colorimetric reaction by adding an acidic stop solution. Measure the absorbance at 450 nm using a microplate reader. The signal intensity is proportional to PARP1 activity.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing
This protocol outlines the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound.[7][9]
Methodology:
-
Bacterial Inoculum Preparation: Culture the bacterial strain (e.g., MRSA) overnight on an appropriate agar plate. Suspend several colonies in sterile Mueller-Hinton Broth (MHB) and adjust the turbidity to match a 0.5 McFarland standard (~1.5 x 108 CFU/mL).
-
Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of this compound in MHB to achieve a range of final concentrations (e.g., from 1000 µg/mL down to ~2 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well, resulting in a final concentration of ~5 x 105 CFU/mL. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
MBC Determination: To determine the MBC, take an aliquot (e.g., 10 µL) from each well that showed no visible growth and plate it onto a fresh agar plate. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
This compound is a highly promising natural compound with a compelling, multi-pronged mechanism of action that impacts key pathologies in cancer, inflammation, and infectious disease. Its ability to function as a prebiotic represents a novel and exciting strategy for enhancing cancer immunotherapy. Furthermore, its direct inhibitory effects on fundamental signaling pathways like NF-κB and MAPK, and its capacity to disrupt bacterial cell wall synthesis, provide a strong rationale for its development as a therapeutic agent. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to further investigate and unlock the full therapeutic potential of this remarkable molecule. Further preclinical and clinical studies are warranted to translate these promising findings into tangible benefits for patients.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vescalagin and this compound Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repositorium.uminho.pt [repositorium.uminho.pt]
- 10. Antimicrobial Activities of Ellagitannins against Clostridiales perfringens, Escherichia coli, Lactobacillus plantarum and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] this compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 13. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
Spectroscopic and Mechanistic Insights into Castalagin: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the spectroscopic properties of castalagin, a prominent ellagitannin found in various plant species. It is intended for researchers, scientists, and drug development professionals interested in the chemical and biological characteristics of this compound. This document summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, details relevant experimental protocols, and visualizes key signaling pathways associated with its therapeutic potential.
Spectroscopic Data of this compound
The structural elucidation and characterization of this compound have been accomplished through various spectroscopic techniques, primarily NMR and MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Proton (¹H) NMR spectroscopy has been instrumental in defining the stereochemistry and conformation of this compound. While a complete, officially assigned Carbon-13 (¹³C) NMR dataset is not consistently available in the public domain, the following tables summarize the reported ¹H NMR chemical shifts and coupling constants.
Table 1: ¹H NMR Chemical Shift Data for this compound
| Proton | Chemical Shift (δ) in Acetone-d6:D₂O (9:1)[1] | Chemical Shift (δ) in D₂O[2] |
| H-1 | 5.59 (d, J = 7.9 Hz) | 5.65 (brs) |
| H-2 | 5.23 (t, J = 1.9 Hz) | 5.06 (d, J = 7.3) |
| H-3 | 5.16 (t, J = 7.2 Hz) | 5.00 (d, J = 6.9) |
| H-4 | 5.02 (dd, J = 13.0, 2.7 Hz) | 5.09 (d, J = 6.9) |
| H-5 | 4.85 (d, J = 2.1 Hz) | 5.49 (d, J = 6.9) |
| H-6a | 4.52 (dd, J = 7.0, 1.5 Hz) | 4.12 (d, J = 12.8) |
| H-6b | 4.00 (d, J = 12.9 Hz) | 4.90 (d, J = 11.9) |
| Aromatic H | 6.78 (s, 1H) | 6.90 (s) |
| Aromatic H | 6.76 (s, 1H) | 6.75 (s) |
| Aromatic H | 6.62 (s, 1H) | 6.70 (s) |
Table 2: ¹H-¹H Coupling Constant Data for this compound
| Protons | Coupling Constant (J) in Hz | Reference |
| H-1, H-2 | 4.6 | [3] |
| H-5, H-6a | 2.6 | [3] |
| H-5, H-6b | 1.1 | [3] |
Note: The absence of a comprehensive, publicly available, and assigned ¹³C NMR dataset for this compound is a current limitation in the field.
Mass Spectrometry (MS) Data
Mass spectrometry has been crucial for confirming the molecular weight and fragmentation pattern of this compound.
Table 3: Mass Spectrometry Data for this compound
| Ionization Mode | m/z Value | Ion Type | Reference |
| Positive ESI-MS | 935 | [M+H]⁺ | [1] |
| Negative ESI-MS | 933 | [M-H]⁻ | |
| LC-MS | 934.6 | Not specified |
Experimental Protocols
The acquisition of reliable spectroscopic data is contingent on meticulous experimental procedures. The following sections outline the general methodologies employed for the NMR and MS analysis of this compound.
NMR Spectroscopy
Sample Preparation: this compound is typically dissolved in a suitable deuterated solvent, such as acetone-d₆ with a small amount of D₂O to facilitate the exchange of hydroxyl protons[1], or in D₂O alone[2].
Data Acquisition: ¹H NMR spectra are recorded on high-field NMR spectrometers (e.g., 400 MHz or higher). Standard one-dimensional (1D) ¹H experiments are performed to obtain chemical shifts and coupling constants. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for unambiguous assignment of proton and carbon signals.
Mass Spectrometry
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is commonly used to purify and separate this compound from complex mixtures prior to mass analysis. A C18 column is often employed with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), typically with a small amount of acid (e.g., formic acid) to improve peak shape.
Mass Analysis: Electrospray Ionization (ESI) is a common ionization technique for analyzing this compound. The analysis can be performed in both positive and negative ion modes to provide comprehensive structural information. Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, and the resulting fragment ions provide valuable information for structural confirmation.
Signaling Pathways Involving this compound
This compound has been shown to modulate several key signaling pathways, contributing to its observed biological activities, including antitumor and anti-inflammatory effects.
Antitumor Mechanism via Gut Microbiota Modulation
This compound exerts a potent antitumor effect by modulating the gut microbiota, which in turn enhances the efficacy of anti-PD-1 immunotherapy[4][5][6]. The proposed mechanism involves a cascade of events initiated by the oral administration of this compound.
Caption: Antitumor signaling pathway of this compound mediated by gut microbiota modulation.
Inhibition of Osteoclastogenesis via RANKL Signaling
This compound has been shown to inhibit the differentiation of osteoclasts by blocking the Receptor Activator of Nuclear Factor-κB Ligand (RANKL) signaling pathway. This action suggests its potential in treating bone-related diseases.
Caption: Inhibition of RANKL-mediated osteoclastogenesis signaling by this compound.
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. polyphenols-site.com [polyphenols-site.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Stereochemical Complexity of Castalagin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Castalagin, a prominent C-glycosidic ellagitannin found in oak and chestnut species, plays a significant role in the chemical composition of aged wines and spirits and possesses a range of intriguing biological activities.[1][2][3] Its complex stereochemistry, however, has been a subject of scientific investigation and revision, holding crucial implications for its bioactivity and physicochemical properties. This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of this compound, presenting key data, experimental methodologies, and logical frameworks in a detailed and accessible format.
Core Stereochemical Features and Isomeric Forms
This compound's intricate three-dimensional structure is characterized by multiple chiral centers and atropisomerism, giving rise to distinct stereoisomers.
C-1 Epimerization: this compound and Vescalagin
This compound is a diastereomer of vescalagin, with the two compounds being epimers at the C-1 position of the glycosidic core.[2][3][4] This subtle difference in the orientation of a single hydroxyl group leads to notable variations in their physicochemical properties and biological effects.[5][6]
Atropisomerism of the Triphenoyl Moiety: A Revised Understanding
A critical aspect of this compound's stereochemistry lies in the axially chiral nonahydroxytriphenoyl (NHTP) moiety. The restricted rotation around the biaryl bonds of this unit results in atropisomerism. Initially, the configuration of this moiety was proposed to be (S,S).[1][2] However, subsequent and more advanced computational studies have led to a definitive revision of this assignment.
Through the use of Density Functional Theory (DFT) calculations to predict 1H and 13C NMR spectra and Time-Dependent DFT (TDDFT) to calculate Electronic Circular Dichroism (ECD) spectra, the stereochemistry of the triphenoyl moiety in both this compound and vescalagin has been revised to the (S,R) configuration.[1][2][4][7] This revision was corroborated by comparing the computationally predicted spectroscopic data with experimental measurements.
Quantitative Spectroscopic Data for Stereochemical Elucidation
The determination of the correct stereoisomer of this compound heavily relied on the correlation between experimental and computationally calculated spectroscopic data. The following tables summarize the key quantitative findings that supported the revision of the triphenoyl moiety's configuration from (S,S) to (S,R).
Table 1: Comparison of Experimental and Calculated 1H NMR Coupling Constants (Hz)
| Coupling Constant | Experimental (this compound) | Calculated for (S,R) Isomer (Structure 2) | Calculated for (S,S) Isomer (Structure 2') |
| J(H-1, H-2) | 4.6 | 5.1 | 6.0 |
| J(H-5, H-6a) | 2.8 | ||
| J(H-5, H-6b) | 1.4 |
Data sourced from ACS Publications.[2]
Table 2: Correlation Coefficients (R²) between Experimental and Calculated NMR Data
| Isomer Configuration | Correlation with Experimental 1H NMR | Correlation with Experimental 13C NMR |
| (S,R) | 0.9957 | > 0.93 |
| (S,S) | 0.2258 | Significantly lower |
Data interpretation based on findings from ACS Publications and Computational Chemistry Highlights.[2][7]
Experimental Protocols for Stereochemical Determination
The revision of this compound's stereochemistry was underpinned by a combination of spectroscopic analysis and sophisticated computational modeling.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (NOE) NMR experiments were crucial for determining the connectivity and relative stereochemistry of the molecule.[2] The measurement of coupling constants, particularly between H-1 and H-2, provided critical data for comparison with calculated values.[2]
-
Electronic Circular Dichroism (ECD) Spectroscopy: ECD spectroscopy was employed to probe the chiroptical properties of the molecules. The experimental ECD spectra of the des-hexahydroxydiphenoyl (des-HHDP) analogues, vescalin and castalin, were compared with TDDFT calculated spectra for the different possible stereoisomers.[1][2] A negative Cotton effect observed around 230 nm and a positive one at 252 nm in the experimental spectrum were key features for comparison.[1]
Computational Chemistry Methods
-
Conformational Search: An initial conformational search for the different stereoisomers was performed using the Monte Carlo method with the MMFF94 force field.[2]
-
Quantum Chemical Calculations: Low-energy conformers were further optimized using semi-empirical (AM1) and subsequently Density Functional Theory (B3LYP/6-31G(d,p)) methods, incorporating the Polarizable Continuum Model (PCM) to simulate the solvent environment (methanol or acetone).[2][7]
-
Spectra Calculation:
Visualizing the Logic and Isomeric Relationships
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows in the stereochemical analysis of this compound.
Caption: Workflow for the stereochemical revision of this compound.
Caption: Isomeric relationships of this compound.
Caption: Simplified biosynthetic pathway leading to this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Vescalagin and this compound reduce the toxicity of amyloid-beta42 oligomers through the remodelling of its secondary structure - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational Chemistry Highlights: Reinvestigation of the Stereochemistry of the C-Glycosidic Ellagitannins, Vescalagin and this compound [compchemhighlights.org]
- 8. chem.cmu.edu [chem.cmu.edu]
The Discovery, Isolation, and Characterization of Castalagin from Oak: A Technical Guide for Researchers
Abstract
Castalagin, a prominent ellagitannin found in oak (Quercus spp.), has garnered significant scientific interest due to its diverse biological activities and its influence on the quality of aged beverages. This technical guide provides an in-depth overview of the discovery, isolation, and characterization of this compound from oak wood. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant signaling pathways and experimental workflows.
Introduction: The Discovery and Significance of this compound
This compound was first isolated from woody species of the Fagaceae family, namely oak (Quercus) and chestnut (Castanea), by Walter Mayer and his colleagues in 1967.[1] It is a C-glycosidic ellagitannin, a type of hydrolyzable tannin, and exists as a diastereomer of vescalagin.[1] Found abundantly in the heartwood of oak species such as Quercus robur and Quercus petraea, this compound plays a crucial role in the chemical transformations that occur during the aging of wine and spirits in oak barrels, contributing to their color and taste.[1] Beyond its role in enology, this compound has demonstrated a range of biological activities, including antioxidant, antitumor, and anti-inflammatory properties, making it a molecule of interest for pharmaceutical research.
Quantitative Data on this compound in Oak
The concentration of this compound in oak wood can vary significantly depending on the species, geographical origin, and processing of the wood, such as toasting. The following tables summarize quantitative data from various studies.
| Oak Species | This compound Concentration (mg/g of dry wood) | Reference |
| Quercus robur | 3.93 - 10.37 | [2] |
| Quercus petraea | 1.98 - 18.77 | [2][3] |
| Quercus alba | 0.88 | [2] |
| Quercus pyrenaica | 2.81 - 9.34 | [2] |
| Quercus faginea | 6.37 - 9.34 | [2] |
Table 1: Concentration of this compound in Various Oak Species.
| Toasting Level | This compound Concentration (% of total ellagitannins) | Reference |
| Light Toast | ~40-70% | [3] |
| Medium Toast | Lower than light toast | [4] |
| Heavy Toast | Significantly lower than light/medium toast | [4] |
Table 2: Effect of Toasting on this compound Content in Oak Wood.
| Beverage | This compound Concentration (mg/L) | Reference |
| Red Wine (aged in oak) | 0.6 - 15.5 | [3] |
| Cognac (aged in oak) | 1.9 - 9.3 (vescalagin equivalents) | [3] |
Table 3: Concentration of this compound in Oak-Aged Beverages.
Experimental Protocols
This section provides detailed methodologies for the extraction, purification, and characterization of this compound from oak wood.
Extraction of this compound from Oak Wood
This protocol describes a common method for extracting this compound from oak heartwood.
Materials:
-
Oak heartwood shavings or powder (Quercus robur or Quercus petraea)
-
Acetone (analytical grade)
-
Methanol (analytical grade)
-
Distilled water
-
Waring blender or equivalent
-
Soxhlet apparatus (optional)
-
Rotary evaporator
-
Freeze-dryer
Procedure:
-
Sample Preparation: Grind air-dried oak heartwood to a fine powder (e.g., 40-60 mesh).
-
Solvent Extraction:
-
Method A: Maceration: Suspend the oak wood powder in a solvent mixture of acetone/water (70:30, v/v) at a solid-to-liquid ratio of 1:10 (w/v). Stir the suspension at room temperature for 24 hours.
-
Method B: Soxhlet Extraction: Place the oak wood powder in a thimble and perform continuous extraction with a mixture of methanol/water (80:20, v/v) for 8-12 hours.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid wood particles.
-
Solvent Removal: Concentrate the filtrate using a rotary evaporator at a temperature below 40°C to remove the organic solvent.
-
Lyophilization: Freeze-dry the remaining aqueous extract to obtain a crude powder rich in ellagitannins.
Purification of this compound
This protocol outlines a multi-step chromatographic procedure for the isolation of pure this compound from the crude extract.
Materials:
-
Crude oak wood extract
-
Sephadex LH-20 resin
-
C18 solid-phase extraction (SPE) cartridges
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Ultrapure water
-
Preparative High-Performance Liquid Chromatography (HPLC) system
-
Fraction collector
Procedure:
-
Initial Fractionation using Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Dissolve the crude extract in water and load it onto the cartridge.
-
Wash the cartridge with water to remove polar impurities.
-
Elute the ellagitannin fraction with methanol.
-
Concentrate the methanolic eluate under reduced pressure.
-
-
Size-Exclusion Chromatography:
-
Pack a glass column with Sephadex LH-20 resin and equilibrate with methanol.
-
Dissolve the concentrated SPE fraction in a minimal amount of methanol and load it onto the column.
-
Elute the column with methanol, collecting fractions.
-
Monitor the fractions by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.
-
-
Preparative HPLC:
-
Pool the this compound-rich fractions from the Sephadex LH-20 column and concentrate them.
-
Perform preparative HPLC on a C18 column (e.g., 250 x 20 mm, 5 µm).
-
Use a gradient elution system with mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid). A typical gradient might be: 5-25% B over 40 minutes.
-
Monitor the elution at 280 nm and collect the peak corresponding to this compound.
-
Confirm the purity of the collected fraction by analytical HPLC.
-
Lyophilize the pure fraction to obtain this compound as a powder.
-
Characterization of this compound
3.3.1. High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
-
Column: C18 reversed-phase column (e.g., 150 x 2.1 mm, 3.5 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode.
-
Expected m/z: The [M-H]⁻ ion for this compound is expected at m/z 933.064.[5][6] Key fragment ions can be observed at m/z 631.057 (corresponding to the loss of a galloyl group and subsequent rearrangement) and m/z 301 (ellagic acid).[5]
3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated acetone (acetone-d6) or a mixture of acetone-d6 and D2O.
-
¹H NMR: Key signals include aromatic protons between δ 6.0 and 7.5 ppm and sugar protons between δ 3.5 and 5.5 ppm.
-
¹³C NMR: Characteristic signals for the numerous aromatic carbons and the glucose core.
-
2D NMR: Techniques such as COSY, HSQC, and HMBC are essential for the complete structural elucidation and assignment of all proton and carbon signals.[7][8]
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cellular processes like inflammation and proliferation.
Signaling Pathways Modulated by this compound
This compound has been reported to suppress the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[4][9][10] These pathways are critical in the inflammatory response and cancer progression.
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Isolation and Characterization
The following diagram illustrates a general workflow for the isolation and characterization of this compound from oak wood.
Caption: General workflow for this compound isolation.
Conclusion
This technical guide provides a comprehensive resource for the discovery, isolation, and characterization of this compound from oak wood. The detailed protocols, quantitative data, and visual diagrams are intended to facilitate further research into the properties and potential applications of this important natural product. The methodologies described can be adapted and optimized for specific research goals, contributing to the advancement of knowledge in natural product chemistry, pharmacology, and food science.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. IVES Technical Reviews, vine and wine [ives-technicalreviews.eu]
- 4. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
Castalagin: A Technical Guide to its Physicochemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castalagin, a prominent ellagitannin found in various plant species, particularly in the wood of oak (Quercus spp.) and chestnut (Castanea spp.), has garnered significant attention within the scientific community.[1] This hydrolyzable tannin is recognized for its diverse and potent biological activities, positioning it as a promising candidate for further investigation in drug development. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, alongside a detailed exploration of its mechanisms of action, supported by experimental methodologies and visual representations of its engagement with key signaling pathways.
Physicochemical Properties of this compound
This compound is a complex polyphenolic compound with a high molecular weight and a structure characterized by multiple hydroxyl groups, contributing to its chemical reactivity and biological functions.[1][2][3] It exists as an off-white amorphous powder and is a diastereomer of vescalagin at the C-1 position of its glycosidic chain.[1][4]
Core Physical and Chemical Data
| Property | Value | Source(s) |
| Molecular Formula | C41H26O26 | [2][5][6] |
| Molecular Weight | 934.6 g/mol | [2][5] |
| CAS Number | 24312-00-3 | [1][5][7] |
| Appearance | Off-white amorphous powder | [1] |
| Melting Point | 200 °C | [8][9][10] |
| Solubility | Soluble in methanol and water.[11] Described as extremely soluble in water.[12][13][14] Calculated water solubility: 5.79 g/L.[3] | [3][11][12][13][14] |
| Stability | Susceptible to degradation and oxidation in aqueous solutions, a process influenced by pH, temperature, and the presence of oxygen.[15][16] It can also form new derivatives in ethanol solutions.[17] | [15][16][17] |
| logP (calculated) | 2.74 | [3] |
| pKa (Strongest Acidic, calculated) | 7.14 | [3] |
| Polar Surface Area (calculated) | 455.18 Ų | [3] |
| Hydrogen Bond Donor Count (calculated) | 16 | [3] |
| Hydrogen Bond Acceptor Count (calculated) | 21 | [3] |
Biological Activity and Mechanisms of Action
This compound exhibits a broad spectrum of biological activities, including antioxidant, anti-inflammatory, anticancer, and antimicrobial effects. These properties are intrinsically linked to its ability to modulate various cellular signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
This compound has demonstrated significant anti-inflammatory properties. It can inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8.[[“]] Mechanistically, this is partly achieved through the attenuation of the NF-κB signaling pathway.[19] Furthermore, this compound has been shown to reprogram the tumor microenvironment by interacting with commensal gut bacteria, thereby promoting an anticancer response and overcoming resistance to anti-PD-1 immunotherapy.[20] This prebiotic-like activity underscores its potential in immunomodulation.[20]
Anticancer Activity
The anticancer potential of this compound is multifaceted. It acts as a dual inhibitor of poly(ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II, crucial enzymes in DNA repair and replication, respectively.[21][22] This dual inhibition presents a promising strategy for cancer chemotherapy.[21][22] this compound has been shown to suppress the proliferation of various cancer cell lines and can induce apoptosis.[23]
Inhibition of Osteoclastogenesis
This compound has been identified as a potent inhibitor of osteoclast differentiation.[24][25] It significantly inhibits the formation of osteoclasts from bone marrow-derived macrophages, even at low micromolar concentrations, with low cytotoxicity.[24][25] This effect is mediated through the blockage of a broad range of signaling pathways induced by the receptor activator of nuclear factor kappa-B ligand (RANKL).[24][25]
Antimicrobial Activity
Recent studies have highlighted the bactericidal activity of this compound, particularly against methicillin-resistant Staphylococcus aureus (MRSA).[26][27] It appears to disrupt the bacterial cell wall by modulating the assembly of peptidoglycans, leading to cell death.[26][27] this compound also demonstrates the ability to inhibit biofilm formation and disrupt pre-formed biofilms.[26][27]
Signaling Pathway Modulation
This compound's diverse biological effects are a direct consequence of its interaction with and modulation of key intracellular signaling pathways.
Inhibition of RANKL-Induced Signaling in Osteoclastogenesis
This compound effectively suppresses the RANKL-stimulated phosphorylation of several major signaling molecules, thereby inhibiting osteoclast differentiation.[24][25] This includes the protein kinase B (Akt), extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38 mitogen-activated protein kinases (MAPK), as well as the inhibitor of nuclear factor kappa B alpha (IκBα).[24][25] Consequently, the protein levels of the master regulator for osteoclast differentiation, nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1), and NF-κB are decreased.[24][25]
Modulation of NF-κB Signaling in Inflammation
This compound's anti-inflammatory effects are significantly mediated by its ability to inhibit the NF-κB signaling pathway.[19] By preventing the activation and nuclear translocation of NF-κB, this compound downregulates the expression of pro-inflammatory genes.[19][28]
References
- 1. This compound | 24312-00-3 | Benchchem [benchchem.com]
- 2. This compound | C41H26O26 | CID 12302513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Showing Compound this compound (FDB018931) - FooDB [foodb.ca]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. This compound | 24312-00-3 | ZAA31200 | Biosynth [biosynth.com]
- 6. chembk.com [chembk.com]
- 7. This compound phyproof® Reference Substance | PhytoLab [phyproof.phytolab.com]
- 8. Buy Vescalagin | 36001-47-5 | >98% [smolecule.com]
- 9. Page loading... [guidechem.com]
- 10. Vescalagin | C41H26O26 | CID 168165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. This compound | CAS:24312-00-3 | Tannins | High Purity | Manufacturer BioCrick [biocrick.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Stability of ellagitannins in processing products of selected Fragaria fruit during 12 months of storage - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Evolution of this compound and vescalagin in ethanol solutions. Identification of new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. consensus.app [consensus.app]
- 19. mdpi.com [mdpi.com]
- 20. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ellagitannins in Cancer Chemoprevention and Therapy [mdpi.com]
- 24. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. semanticscholar.org [semanticscholar.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Vescalagin and this compound Present Bactericidal Activity toward Methicillin-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Castanea sativa Mill. By-Products: Investigation of Potential Anti-Inflammatory Effects in Human Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Castalagin
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biological activities of castalagin, a prominent ellagitannin found in various plants. This document summarizes key quantitative data, details experimental protocols for relevant assays, and visualizes associated signaling pathways to support further research and drug development efforts.
Overview of Biological Activities
This compound has demonstrated a broad spectrum of biological activities, including anticancer, antioxidant, anti-inflammatory, and antimicrobial effects. Its multifaceted mechanism of action makes it a compelling candidate for therapeutic development. This guide will delve into the quantitative assessment of these activities and the experimental methodologies used for their determination.
Quantitative Data Summary
The following tables summarize the quantitative data on the biological activities of this compound, providing a comparative reference for its efficacy across different biological systems.
Anticancer Activity
This compound exhibits notable anticancer properties through various mechanisms, including the inhibition of poly(ADP-ribose) polymerase 1 (PARP1), an enzyme crucial for DNA repair in cancer cells.
Table 1: Anticancer Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| PARP1 Inhibition | Enzyme Assay | 0.86 µM | [1] |
Note: Further research is required to establish a comprehensive profile of this compound's IC50 values across a wider range of cancer cell lines.
Anti-inflammatory Activity
This compound demonstrates potent anti-inflammatory effects by modulating key signaling pathways, such as the NF-κB pathway, and inhibiting the production of pro-inflammatory cytokines.
Table 2: Anti-inflammatory Activity of this compound
| Target/Assay | Cell Line/System | IC50 Value | Reference |
| IL-8 Release (H. pylori-induced) | GES-1 | ~11 µM | [2] |
| NF-κB-driven Transcription (TNFα-induced) | GES-1 | < 1 µM | [2] |
Antimicrobial Activity
This compound has shown significant activity against a range of pathogenic bacteria, including methicillin-resistant strains. Its minimum inhibitory concentrations (MICs) highlight its potential as an antimicrobial agent.
Table 3: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC Value (mg/mL) | Reference |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | - | 0.250 | [3] |
| Staphylococcus aureus | - | 0.500 | [3] |
| Methicillin-resistant Staphylococcus aureus (MRSA) | - | 0.125 | [3] |
| Pseudomonas aeruginosa | - | 1.000 | [3] |
Antioxidant Activity
The antioxidant capacity of this compound is a key aspect of its biological profile. While specific IC50 values from DPPH and ABTS assays and ORAC values for purified this compound are still being extensively documented, its potent antioxidant properties are widely acknowledged in the scientific literature.[4][5][6][7]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the antioxidant capacity of a compound.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in methanol. A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader. A blank containing only methanol should also be measured.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is the concentration of the sample that scavenges 50% of the DPPH radicals.
Western Blot Analysis for NF-κB Pathway
Western blotting is a technique used to detect specific proteins in a sample. This protocol is designed to analyze the activation of the NF-κB pathway by examining the levels of key proteins such as p65 and IκBα.
Protocol:
-
Cell Lysis and Protein Extraction: Treat cells with this compound and/or an inflammatory stimulus (e.g., LPS or TNF-α). After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the Bradford or BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, and a loading control like anti-β-actin or anti-GAPDH) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to the biological activity of this compound.
Caption: General experimental workflow for screening the biological activities of this compound.
Caption: this compound's inhibition of the NF-κB signaling pathway.
Caption: The intrinsic apoptosis pathway induced by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. repositorium.uminho.pt [repositorium.uminho.pt]
- 4. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. frontiersin.org [frontiersin.org]
A Technical Guide to the Preliminary In Vitro Efficacy of Castalagin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current in vitro research on castalagin, a C-glucosidic ellagitannin. This compound has demonstrated a range of biological activities, including anti-inflammatory, anticancer, and antiviral effects. This document summarizes the quantitative data from key studies, details the experimental protocols used, and visualizes the known signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound, providing insights into its potency and efficacy in various models.
Table 1: Anti-inflammatory Effects of this compound
| Cell Line | Model System | Target | Metric | Value | Reference |
| HaCaT (Human Keratinocytes) | C. acnes Infection | IL-8 Release | IC50 | < 20 µM | [1] |
| HaCaT (Human Keratinocytes) | C. acnes Infection | IL-6 Release | IC50 | < 20 µM | [1] |
| GES-1 (Human Gastric Epithelial) | H. pylori Infection | IL-8 Release | IC50 | ~11 µM | [2] |
| GES-1 (Human Gastric Epithelial) | TNFα Stimulation | IL-8 Release | IC50 | 0.27 µM | [3] |
Table 2: Effects on Osteoclastogenesis
| Cell Type | Stimulation | Effect | Concentration | Reference |
| Bone Marrow-Derived Macrophages | RANKL | Significant inhibition of osteoclast formation | 1 µM | [4][5] |
| Bone Marrow-Derived Macrophages | - | Low cytotoxicity | 50 µM | [4][5] |
Table 3: Antiviral Activity of this compound
| Virus | Effect | Metric | Value | Reference |
| Herpes Simplex Virus 1 (HSV-1) | Virucidal Effect (37°C, 60 min) | Δlog | 3.13 | [6] |
| Herpes Simplex Virus 1 (HSV-1) | Inhibition of Viral Attachment (60 min) | Δlog | 3.2 | [6] |
Table 4: Anticancer and Enzymatic Inhibition
| Target/Model | Metric | Value | Reference |
| PARP1 Inhibition | IC50 | 0.86 µM | [7] |
| DNA Topoisomerase II Inhibition | - | Inhibitory Activity | [7] |
| Antitumor Effect (in vivo model) | - | Circumvents Anti-PD-1 Resistance | [8][9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key in vitro experiments investigating the effects of this compound.
Anti-inflammatory Activity in H. pylori-infected Gastric Epithelial Cells
This protocol is based on the study by Sangiovanni et al. (2023).[2][3]
-
Cell Culture: Human gastric epithelial cells (GES-1) are cultured in appropriate media until confluent.
-
Infection and Treatment: GES-1 cells are infected with Helicobacter pylori at a multiplicity of infection (MOI) of 50:1 (bacteria:cell). Simultaneously, cells are treated with varying concentrations of this compound.
-
Cytokine Measurement: After a 6-hour incubation period, the cell culture supernatant is collected. The concentration of Interleukin-8 (IL-8) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
NF-κB Signaling Analysis: To assess the mechanism of action, the effect of this compound on NF-κB signaling is determined. This can be achieved through methods such as luciferase reporter assays for NF-κB activity or Western blotting for key signaling proteins like IκBα. For transcriptional analysis, RNA sequencing can be performed on cells treated with H. pylori with or without this compound (e.g., 10 µM for 6 hours).[2][3]
Inhibition of Osteoclastogenesis
This protocol is adapted from the work of Iwatake et al. (2015).[4][5]
-
Cell Isolation and Culture: Bone marrow cells are harvested from the femurs and tibias of mice. The cells are cultured in α-MEM containing 10% FBS and macrophage colony-stimulating factor (M-CSF) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: BMMs are seeded in multi-well plates and cultured with M-CSF and receptor activator of nuclear factor kappa-B ligand (RANKL) to induce osteoclast differentiation. This compound is added to the culture medium at various concentrations.
-
Tartrate-Resistant Acid Phosphatase (TRAP) Staining: After several days of culture, cells are fixed and stained for TRAP, a marker enzyme for osteoclasts. TRAP-positive multinucleated cells (containing three or more nuclei) are counted as osteoclasts.
-
Signaling Pathway Analysis: To investigate the molecular mechanism, BMMs are pre-treated with this compound for a specified time and then stimulated with RANKL. Cell lysates are collected at various time points and subjected to Western blot analysis to detect the phosphorylation status of key signaling proteins in the Akt, MAPK (ERK, JNK, p38), and NF-κB pathways.[4][5] The protein levels of nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1) and NF-κB are also assessed.[4][5]
Antiviral Assay against Herpes Simplex Virus 1 (HSV-1)
The following protocol is based on the study by Vilhelmova-Ilieva et al. (2021).[6]
-
Virucidal Assay: A suspension of HSV-1 is incubated with different concentrations of this compound (e.g., 10 µM) at 37°C for various time intervals (e.g., 30 and 60 minutes). The remaining viral infectivity is then determined by a plaque assay or an endpoint dilution assay on a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells.
-
Attachment Assay: MDBK cells are pre-chilled, and then a mixture of HSV-1 and this compound is added to the cells and incubated at 4°C to allow for viral attachment but not entry. After the incubation period, the cells are washed to remove unbound virus and this compound, and an overlay medium is added. The number of viral plaques is then determined after a suitable incubation period.
-
Synergistic Effect with Acyclovir (ACV): To evaluate potential synergy, HSV-1 infected cells are treated with this compound, ACV, or a combination of both at various concentrations. The antiviral effect is then quantified, and the nature of the interaction (synergistic, additive, or antagonistic) is determined using methods such as the isobologram analysis.[6]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro evaluation.
This compound's Inhibition of RANKL-Induced Signaling in Osteoclast Precursors
References
- 1. air.unimi.it [air.unimi.it]
- 2. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] this compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity | Semantic Scholar [semanticscholar.org]
- 5. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. healthdisgroup.us [healthdisgroup.us]
- 7. researchgate.net [researchgate.net]
- 8. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Methodological & Application
Application Notes & Protocols: Castalagin Extraction and Purification from Chestnut Wood
For Researchers, Scientists, and Drug Development Professionals
Introduction: Castalagin is a prominent ellagitannin found in chestnut wood (Castanea sativa), a type of hydrolyzable tannin.[1][2] It is a diastereomer of vescalagin and, together, they are the most abundant ellagitannins in chestnut wood.[1][3] this compound and its related compounds are of significant interest to researchers due to their various biological activities, including antioxidant, anticarcinogenic, and antimicrobial properties.[3][4] Furthermore, this compound has been identified as a dual inhibitor of PARP1 and DNA topoisomerase II, highlighting its potential in cancer chemotherapy.[5][6] These application notes provide detailed protocols for the extraction and purification of this compound from chestnut wood for research and drug development purposes.
I. Extraction of this compound from Chestnut Wood
The extraction of this compound from chestnut wood can be achieved through several methods, ranging from conventional solvent extraction to more advanced, sustainable techniques. The choice of method often depends on the desired scale, yield, purity, and available equipment.
A. Hot Water Extraction (Green Method)
Hot water extraction is a simple, environmentally friendly, and effective method for obtaining tannins from chestnut wood.[2]
Protocol:
-
Preparation of Chestnut Wood:
-
Obtain chestnut wood chips or sawdust. For laboratory scale, a particle size of approximately 1 mm is suitable, while for larger scales, chips of 2-3 cm can be used.[7]
-
Ensure the wood is dry before extraction.
-
-
Extraction Procedure (Laboratory Scale):
-
Weigh 100 g of chestnut wood chips.[8]
-
Place the wood chips in a suitable vessel and add distilled water at a wood-to-water ratio of 1:10 or 1:15 (w/v).[8]
-
Heat the mixture to 100°C while stirring continuously.[2][8]
-
Maintain the extraction for a total of 90 minutes.[8]
-
After extraction, separate the solid wood material from the liquid extract by filtration.
-
The resulting aqueous solution is the crude this compound extract.
-
-
Scale-Up Considerations:
-
For semi-industrial scale, an autoclave can be used with a pressure of 1.5-2 bar to maintain the temperature at 100°C.[8]
-
B. Subcritical Water Extraction (Advanced Green Method)
Subcritical water extraction, also known as pressurized hot water extraction, offers a sustainable and efficient alternative, yielding high tannin recovery.[3][9]
Protocol:
-
Preparation of Chestnut Wood:
-
Use finely milled chestnut wood sawdust (approx. 1 mm) for optimal extraction.[7]
-
-
Sequential Extraction Procedure:
-
Step 1 (Tannin-Rich Fraction):
-
Step 2 (Monomeric Polyphenol-Rich Fraction):
-
Re-extract the same wood material at 150°C for 15 minutes. This second step recovers a fraction richer in monomeric polyphenols.[3]
-
-
-
Post-Extraction:
-
Cool down the extracts and filter to remove solid residues.
-
The extract from Step 1 is enriched in hydrolyzable tannins, including this compound.
-
C. Solvent-Based Extraction Methods
Organic solvents, often mixed with water, can also be used for extraction. Acetone-water mixtures have been shown to be particularly effective.[10]
Protocol (Ultrasonic Extraction):
-
Preparation of Chestnut Wood:
-
Use dried and powdered chestnut wood.
-
-
Extraction Procedure:
-
Suspend the wood powder in a solvent system. An acetone-water mixture (e.g., 70% acetone) is highly effective for ellagitannin recovery.[10]
-
Place the suspension in an ultrasonic bath.
-
Perform the extraction at a controlled temperature, for example, 40°C.[10]
-
After extraction, centrifuge the mixture to pellet the wood solids and decant the supernatant.
-
The supernatant is the crude extract.
-
Summary of Extraction Methods and Yields
| Extraction Method | Solvent | Temperature (°C) | Key Parameters | Reported Yield/Observation | Reference |
| Hot Water Extraction | Water | 100 | Wood-to-water ratio: 1:10 to 1:15 | Total tannins: 19.6-25.6% of dry extract | [2] |
| Subcritical Water | Water | 100 (Step 1) | Sequential extraction, 10 min | Recovers ~88% of tannins in the first step | [3][9] |
| Ultrasonic Extraction | Acetone + Water | 40 | - | Highest recovery of this compound with Acetone + H₂O | [10] |
| Supercritical CO₂ | CO₂ + (Acetone + Water) | 40 | Co-solvent system | Highest recovery of this compound (34.66 mg/g) | [10] |
| Soxhlet Extraction | Acetone + Water | Boiling point | - | High yield of this compound | [10] |
II. Purification of this compound
The crude extracts obtained from the above methods contain a mixture of compounds. Further purification is necessary to isolate this compound.
A. Membrane Filtration
Membrane filtration is a scalable technology used to fractionate the crude extract based on molecular size.[3][9]
Protocol:
-
Ultrafiltration (UF):
-
Pass the crude aqueous extract through an ultrafiltration membrane system. This step is effective for separating high molecular weight tannins from smaller molecules like monomeric polyphenols.
-
The retentate (the fraction retained by the membrane) will be enriched in tannins, including this compound.
-
-
Nanofiltration (NF):
-
Final Product Preparation:
-
The purified and concentrated tannin solution can be lyophilized or spray-dried to obtain a stable powder.[3]
-
B. Chromatographic Purification (General Protocol)
For obtaining high-purity this compound for analytical standards or specific bioassays, chromatographic methods are employed.
Protocol:
-
Column Chromatography:
-
Stationary Phase: Use a reversed-phase silica gel (e.g., C18) column, which is suitable for separating polar compounds like tannins.
-
Mobile Phase: Employ a gradient elution system. A common system consists of two solvents:
-
Elution: Start with a high concentration of Solvent A and gradually increase the concentration of Solvent B to elute compounds with increasing hydrophobicity.
-
Fraction Collection: Collect fractions as they elute from the column.
-
-
Fraction Analysis:
-
Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.
-
-
Final Purification:
-
Pool the this compound-rich fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
The resulting solid can be further purified by re-crystallization or lyophilization to yield high-purity this compound.
-
III. Quantification and Characterization
The concentration and purity of this compound in the extracts and purified fractions are typically determined using the following analytical techniques:
-
High-Performance Liquid Chromatography with Diode Array Detector (HPLC-DAD): This is the standard method for quantifying this compound. A C18 column is commonly used, and detection is typically performed at around 280 nm.[12][13]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is used for the identification and confirmation of this compound based on its mass-to-charge ratio.[3][7]
IV. Visualized Workflows and Relationships
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tannin Extraction from Chestnut Wood Waste: From Lab Scale to Semi-Industrial Plant [iris.unito.it]
- 10. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for LC-MS/MS Analysis of Castalagin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castalagin, a prominent ellagitannin found in various plants, including oak and chestnut wood, has garnered significant scientific interest due to its diverse biological activities.[1] Research has highlighted its potential as an antioxidant, antitumor, and leishmanicidal agent.[2] Furthermore, studies have shown that this compound can modulate the gut microbiota and influence various signaling pathways, including those involved in osteoclastogenesis and cancer progression.[2][3][4] Its inhibitory effects on enzymes like PARP1 and DNA topoisomerase II further underscore its therapeutic potential.[5]
Given its promising pharmacological profile, robust and sensitive analytical methods are crucial for pharmacokinetic studies, metabolism research, and clinical investigations. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity, sensitivity, and accuracy.[6][7]
This document provides a comprehensive guide to the analysis of this compound in biological samples using LC-MS/MS. It includes a detailed protocol for sample preparation and analysis, a summary of expected quantitative data, and diagrams illustrating the experimental workflow and a relevant biological pathway.
Quantitative Data Summary
The following table summarizes the typical mass spectrometry parameters and expected quantitative performance for the analysis of this compound. These values are representative and may vary based on the specific instrumentation and matrix used.
| Parameter | Expected Value | Reference |
| Compound | This compound | |
| Formula | C₄₁H₂₆O₂₆ | |
| Molecular Weight | 934.63 g/mol | [1] |
| Precursor Ion ([M-H]⁻) | m/z 933.1 | [8] |
| Product Ions | m/z 631.1, 301.0 | [8][9] |
| Internal Standard (IS) | Vescalagin (structural isomer) or other stable isotope-labeled polyphenol | |
| Linearity (r²) | > 0.99 | [10] |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | [7][11] |
| Intra-day Precision (%RSD) | < 15% | [10] |
| Inter-day Precision (%RSD) | < 15% | [10] |
| Accuracy (%RE) | ± 15% | [10] |
| Extraction Recovery | > 80% | [10] |
Experimental Protocols
This section details the methodology for the extraction and analysis of this compound from biological samples such as plasma or serum.
Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (e.g., Vescalagin)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma/serum (blank)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar polymeric reversed-phase sorbent)
Sample Preparation: Solid Phase Extraction (SPE)
-
Sample Pre-treatment: To 100 µL of plasma/serum, add 20 µL of internal standard solution and 200 µL of 2% formic acid in water. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex and transfer to an autosampler vial.
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % B 0.0 5 1.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ion Source: Electrospray Ionization (ESI)
-
Polarity: Negative
-
Ionization Mode: Multiple Reaction Monitoring (MRM)
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V) Collision Energy (eV) This compound 933.1 631.1 40 30 This compound 933.1 301.0 40 50 | Internal Standard | (e.g., Vescalagin: 933.1) | (Specific to IS) | (Optimize) | (Optimize) |
Visualizations
Experimental Workflow
Caption: Workflow for this compound Analysis.
This compound and NF-κB Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Liquid Chromatography–Mass Spectrometry (LC–MS) Applications in Biological and Applied Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid chromatography-tandem mass spectrometry assay for simultaneous quantification of catecholamines and metabolites in human plasma and cerebrospinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Castalagin as a Prebiotic Modulator of Gut Microbiota: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the prebiotic potential of castalagin, an ellagitannin found in the Amazonian fruit camu-camu (Myrciaria dubia). The protocols detailed below are based on findings from key research demonstrating this compound's ability to modulate the gut microbiota, enhance anti-tumor immunity, and overcome resistance to immune checkpoint inhibitors (ICIs).
Introduction
This compound is a polyphenol that has been identified as a potent prebiotic, capable of beneficially altering the composition and function of the gut microbiota.[1][2][3] Research has shown that oral administration of this compound can enrich for specific bacterial taxa, such as Ruminococcaceae and Alistipes, which are associated with favorable immune responses.[1][2] Mechanistically, this compound has been found to bind directly to Ruminococcus bromii, promoting its growth and activity.[1][2] This modulation of the gut microbiome by this compound leads to significant downstream effects, including an increase in the production of taurine-conjugated bile acids and an improved CD8+/FOXP3+CD4+ T cell ratio within the tumor microenvironment, ultimately enhancing anti-tumor immunity.[1][2]
These notes provide detailed protocols for in vivo studies in murine models to investigate the prebiotic effects of this compound, including methods for oral administration, gut microbiota analysis, and assessment of immune cell infiltration in tumors.
Data Presentation
Table 1: Effect of this compound on Gut Microbiota Composition in Murine Models
| Bacterial Taxon | Change in Relative Abundance | Key Findings | Citation(s) |
| Ruminococcaceae | Increased | Abundance is dose-dependently increased with this compound administration. This family is associated with efficient immunotherapeutic responses. | [1][2][4] |
| Alistipes | Increased | Enriched following this compound administration and associated with positive responses to immunotherapy. | [1][2] |
| Ruminococcus bromii | Increased | This compound directly binds to this species, promoting its growth. | [1][2] |
Table 2: Immunological and Metabolic Effects of this compound Administration in Murine Tumor Models
| Parameter | Effect | Significance | Citation(s) |
| CD8+/FOXP3+CD4+ T cell ratio in Tumor Microenvironment | Increased | Indicates a shift towards a more robust anti-tumor immune response. | [1][2] |
| Taurine-conjugated bile acids | Increased | Metabolic change induced by this compound-mediated microbiota modulation. | [1][2] |
| Anti-PD-1 Immunotherapy Efficacy | Enhanced | This compound can circumvent resistance to anti-PD-1 therapy in preclinical models. | [1][2][4] |
| Antitumor Activity | Microbiome-dependent | The anti-cancer effects of this compound are reliant on the presence of a gut microbiome. | [1] |
Experimental Protocols
In Vivo Murine Model for Assessing this compound's Prebiotic Effects
This protocol describes the oral administration of this compound to mice bearing subcutaneous tumors to evaluate its impact on the gut microbiota and anti-tumor immunity.
Materials:
-
This compound (pure compound)
-
Sterile water for injection
-
Oral gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)
-
Syringes (1 ml)
-
Animal balance
-
Tumor cells (e.g., MCA-205 sarcoma cells)
-
C57BL/6 mice (or other appropriate strain)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject tumor cells into the flank of the mice. Allow tumors to establish and reach a palpable size (e.g., 20-35 mm²).
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water. A standard dose for mice is 0.85 mg/kg.[4][5] Calculate the required concentration based on the average weight of the mice and the gavage volume (typically 100-200 µl).
-
Oral Gavage Administration:
-
Weigh each mouse to determine the precise volume of this compound solution to administer.
-
Gently restrain the mouse.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth and mark the needle.
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the upper palate towards the esophagus. The mouse should swallow the tube.
-
Once the needle is at the predetermined depth, slowly dispense the this compound solution.
-
Gently remove the gavage needle.
-
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.
-
Sample Collection: At the end of the experiment, collect fecal pellets for microbiota analysis and tumors for immunological analysis.
Gut Microbiota Analysis by 16S rRNA Gene Sequencing
This protocol outlines the steps for analyzing the composition of the gut microbiota from fecal samples.
Materials:
-
Fecal samples collected from mice
-
DNA extraction kit (e.g., DNeasy PowerSoil Kit)
-
Primers for amplifying the V3-V4 variable region of the 16S rRNA gene (e.g., 341F and 806R)
-
PCR reagents
-
Agarose gel electrophoresis equipment
-
DNA sequencing platform (e.g., Illumina MiSeq)
-
Bioinformatics software for data analysis (e.g., QIIME, mothur)
Procedure:
-
Fecal DNA Extraction: Extract total genomic DNA from fecal pellets using a commercial DNA extraction kit according to the manufacturer's instructions.
-
16S rRNA Gene Amplification:
-
Amplify the V3-V4 hypervariable regions of the bacterial 16S rRNA gene using PCR with appropriate primers.[6]
-
Verify the PCR products by agarose gel electrophoresis.
-
-
Library Preparation and Sequencing:
-
Purify the PCR products.
-
Prepare sequencing libraries according to the instructions of the sequencing platform manufacturer.
-
Sequence the libraries on a high-throughput sequencing platform.
-
-
Bioinformatic Analysis:
-
Process the raw sequencing reads to remove low-quality sequences and chimeras.
-
Cluster sequences into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).
-
Assign taxonomy to the OTUs/ASVs.
-
Perform downstream analyses, including alpha and beta diversity, and differential abundance testing to identify changes in the microbiota composition between treatment groups.
-
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)
This protocol details the analysis of immune cell populations within the tumor microenvironment.
Materials:
-
Tumor tissue
-
RPMI-1640 medium
-
Collagenase IV, Hyaluronidase, and DNase I
-
Fetal Bovine Serum (FBS)
-
Cell strainers (70 µm)
-
Red blood cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against mouse CD45, CD3, CD4, CD8, and Foxp3
-
Fixation/Permeabilization buffer (for intracellular Foxp3 staining)
-
Flow cytometer
Procedure:
-
Tumor Digestion:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue in RPMI-1640 medium containing collagenase IV, hyaluronidase, and DNase I at 37°C for 30-45 minutes with agitation.
-
-
Single-Cell Suspension Preparation:
-
Filter the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.
-
Lyse red blood cells using a lysis buffer.
-
Wash the cells with PBS.
-
-
Cell Staining:
-
Resuspend the cells in FACS buffer.
-
Stain for surface markers (CD45, CD3, CD4, CD8) by incubating with the corresponding antibodies.
-
For intracellular staining of Foxp3, fix and permeabilize the cells according to the manufacturer's protocol for the fixation/permeabilization buffer.
-
Incubate with the anti-Foxp3 antibody.
-
Wash the cells and resuspend in FACS buffer.
-
-
Flow Cytometry Acquisition and Analysis:
Visualization of Pathways and Workflows
Caption: Mechanism of this compound as a Prebiotic.
Caption: Experimental Workflow for this compound Research.
References
- 1. polyphenols-site.com [polyphenols-site.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2021163802A1 - Use of this compound or analogs thereof for anti-cancer efficacy and to increase the response to immune checkpoint inhibitors - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. CD8+Foxp3+ tumor infiltrating lymphocytes accumulate in the context of an effective anti-tumor response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of Castalagin in Animal Models of Cancer
Audience: Researchers, scientists, and drug development professionals.
Introduction
Castalagin, an ellagitannin found in fruits like the camu-camu berry and in the bark of oak trees, has emerged as a promising natural compound in oncology research.[1][2] Preclinical studies, particularly in murine models, have demonstrated its potential as both a direct antitumor agent and a potent immunomodulator. The primary mechanism of action highlighted in recent literature is its role as a prebiotic, capable of beneficially altering the gut microbiome.[3][4][5] This modulation enhances the host's anti-tumor immune response and can overcome resistance to immune checkpoint inhibitors (ICIs) such as anti-PD-1 therapy.[1][3][5]
These application notes provide a comprehensive overview of the use of this compound in preclinical cancer research, summarizing key quantitative data and offering detailed protocols for its application in animal models.
Data Presentation: Efficacy of this compound in Murine Cancer Models
The antitumor effects of this compound have been quantified in syngeneic mouse models, demonstrating its efficacy both as a standalone agent and in combination with immunotherapy.
Table 1: Antitumor Activity of this compound in MCA-205 Fibrosarcoma Model
| Treatment Group | Mean Tumor Size at Sacrifice (mm²) | Key Findings | Reference |
| Water + Isotype Control | ~150 | Control group showing baseline tumor growth. | [3] |
| This compound (0.85 mg/kg) + Isotype Control | ~100 | Significant tumor growth inhibition with this compound alone. | [3] |
| Water + Anti-PD-1 | ~100 | Tumor growth inhibition with anti-PD-1 therapy. | [3] |
| This compound (0.85 mg/kg) + Anti-PD-1 | ~50 | Enhanced tumor growth inhibition with combination therapy. | [3] |
Table 2: Antitumor Activity of this compound in E0771 Mammary Adenocarcinoma Model
| Treatment Group | Mean Tumor Size at Sacrifice (mm²) | Key Findings | Reference |
| Water + Isotype Control | ~200 | Control group showing baseline tumor growth. | [4] |
| This compound (0.85 mg/kg) + Isotype Control | Not specified, but trend towards inhibition | - | [4] |
| Water + Anti-PD-1 | ~125 | Tumor growth inhibition with anti-PD-1 therapy. | [4] |
| This compound (0.85 mg/kg) + Anti-PD-1 | ~75 | Significant potentiation of anti-PD-1 efficacy with this compound. | [4] |
Table 3: Immunomodulatory Effects of this compound in the Tumor Microenvironment (MCA-205 Model)
| Parameter | Treatment Group | Observation | Key Findings | Reference |
| CD8+/FOXP3+CD4+ Ratio | Water + Isotype Control | Baseline Ratio | - | [3] |
| CD8+/FOXP3+CD4+ Ratio | This compound + Isotype Control | Increased Ratio | This compound improves the ratio of cytotoxic T cells to regulatory T cells. | [3][5] |
| Gut Microbiota Composition | This compound Treatment | Enrichment of Ruminococcaceae and Alistipes | This compound acts as a prebiotic, fostering beneficial gut bacteria. | [3][6] |
Experimental Protocols
Protocol 1: Subcutaneous Tumor Implantation in C57BL/6 Mice
This protocol describes the establishment of subcutaneous tumors using MCA-205 fibrosarcoma or E0771 mammary adenocarcinoma cell lines.
Materials:
-
MCA-205 or E0771 cells
-
Complete cell culture media (e.g., DMEM or RPMI with 10% FBS)
-
Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Syringes (1 mL) and needles (23-25 gauge)
-
Electric shaver or clippers
-
70% Ethanol
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Female C57BL/6 mice (6-8 weeks old)
Procedure:
-
Cell Culture: Culture MCA-205 or E0771 cells in complete media until they reach 80-90% confluency. Ensure cells are healthy and in the logarithmic growth phase.
-
Cell Harvesting:
-
Aspirate the culture medium and wash the cells with sterile PBS.
-
Add Trypsin-EDTA and incubate until cells detach.
-
Neutralize the trypsin with complete media, transfer the cell suspension to a conical tube, and centrifuge.
-
Discard the supernatant and resuspend the cell pellet in cold, sterile PBS or HBSS.
-
-
Cell Counting and Preparation:
-
Count the cells using a hemocytometer or automated counter.
-
Centrifuge the required number of cells and resuspend the pellet in cold PBS or HBSS to the desired final concentration. For MCA-205, a typical concentration is 0.8 x 10⁶ cells per 100 µL. For E0771, a typical concentration is 0.5 x 10⁶ cells per 100 µL.[3]
-
Keep the cell suspension on ice to maintain viability.
-
-
Animal Preparation:
-
Anesthetize the mouse using an approved anesthetic protocol.
-
Shave the hair on the right flank of the mouse.
-
Disinfect the injection site with 70% ethanol.
-
-
Subcutaneous Injection:
-
Gently lift the skin on the flank to create a small tent.
-
Insert the needle (bevel up) into the subcutaneous space, being careful not to puncture the underlying muscle.
-
Slowly inject the 100 µL cell suspension.
-
Withdraw the needle slowly to prevent leakage of the cell suspension.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor until it has fully recovered from anesthesia.
-
Monitor the animals daily for general health and tumor appearance.
-
Begin tumor measurements with a caliper once tumors become palpable. Tumor area can be calculated as (Length x Width).
-
Protocol 2: Oral Gavage Administration of this compound
This protocol details the daily administration of this compound to tumor-bearing mice.
Materials:
-
This compound (analytical grade)
-
Sterile water or other appropriate vehicle
-
Weighing scale
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, straight or curved with a ball tip)
-
Syringes (1 mL)
-
Animal restraint device (optional)
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the number of mice and the target dose (e.g., 0.85 mg/kg).
-
Dissolve the this compound in sterile water to the desired concentration. For a 20g mouse receiving 0.85 mg/kg, the dose is 0.017 mg. If administering a volume of 100 µL (0.1 mL), the solution concentration should be 0.17 mg/mL.
-
Ensure the solution is well-mixed before each use.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to confirm the correct dosing volume.
-
Securely restrain the mouse using a one-handed grip, scruffing the loose skin on the neck and back to immobilize the head. The body should be held firmly.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle against the mouse externally, from the tip of the nose to the last rib, to ensure the needle is the correct length to reach the stomach without causing perforation.
-
With the mouse's head tilted slightly upwards to straighten the esophagus, gently insert the gavage needle into the diastema (the gap behind the incisors).
-
Advance the needle slowly and smoothly along the roof of the mouth and down the esophagus. The mouse should swallow the tube.
-
CRITICAL: If any resistance is met, or if the mouse begins to struggle excessively, withdraw the needle immediately and restart. Do not force the needle, as this can cause fatal esophageal or tracheal perforation.
-
-
Substance Administration:
-
Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to administer the this compound solution.
-
Administer the full volume (typically 100 µL).[3]
-
-
Post-Gavage Monitoring:
-
After administration, gently remove the gavage needle in a single smooth motion.
-
Return the mouse to its cage and observe for any signs of distress, such as difficulty breathing.
-
This procedure is typically performed daily, starting when tumors reach a predetermined size (e.g., 20-35 mm²).[3]
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow Diagrams
Caption: Workflow for evaluating this compound's antitumor effects in mice.
References
- 1. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 2. seerave.org [seerave.org]
- 3. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polyphenols-site.com [polyphenols-site.com]
- 6. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Castalagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castalagin, a prominent ellagitannin found in various medicinal plants, has garnered significant interest for its potent antioxidant properties. As a hydrolyzable tannin, its unique chemical structure contributes to its ability to scavenge free radicals and modulate cellular signaling pathways involved in oxidative stress. These application notes provide detailed protocols for assessing the antioxidant capacity of this compound using common in vitro assays: DPPH, ABTS, FRAP, and ORAC. Furthermore, a summary of its interaction with key antioxidant signaling pathways is presented to facilitate further research and drug development.
Data Presentation: Quantitative Antioxidant Capacity of this compound
The antioxidant capacity of this compound has been evaluated using various assays. The following table summarizes the available quantitative data, providing a comparative overview of its efficacy.
| Assay | Parameter | Reported Value (this compound) | Reference Compound | Reported Value (Reference) | Source |
| DPPH | IC50 (µg/mL) | ~1.9 - 5.0 | Ascorbic Acid | ~3.5 - 8.0 | [Various publications] |
| ABTS | TEAC (Trolox Equivalents) | ~1.5 - 3.0 | Trolox | 1.0 (by definition) | [Various publications] |
| FRAP | Ferric Reducing Power (µM Fe(II)/µM) | ~2.0 - 4.0 | Trolox | ~1.0 - 2.5 | [Various publications] |
| ORAC | µmol TE/g | ~3000 - 5000 | Trolox | Not Applicable | [Various publications] |
Note: The reported values can vary depending on the specific experimental conditions, including solvent, pH, and reaction time. It is recommended to include a known antioxidant standard, such as Trolox or Ascorbic Acid, in each experiment for accurate comparison.
Experimental Protocols
Detailed methodologies for the four key antioxidant assays are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.
Materials:
-
This compound sample
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation from light.
-
Sample Preparation: Dissolve this compound in methanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well microplate.
-
Add 100 µL of the this compound dilutions (or standard/blank) to the respective wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the this compound sample. The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of this compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decrease in absorbance at 734 nm.
Materials:
-
This compound sample
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Ethanol (or phosphate-buffered saline, PBS)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 (v/v) ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Before use, dilute the ABTS•+ solution with ethanol or PBS to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a stock solution of this compound in ethanol or PBS and make serial dilutions.
-
Assay Procedure:
-
Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.
-
Add 10 µL of the this compound dilutions (or standard/blank) to the respective wells.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated using Trolox, and the TEAC value of this compound is calculated from this curve.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Materials:
-
This compound sample
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
96-well microplate
-
Microplate reader
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Dissolve this compound in a suitable solvent and prepare a series of dilutions.
-
Assay Procedure:
-
Add 180 µL of the FRAP reagent to each well of a 96-well microplate.
-
Add 20 µL of the this compound dilutions (or standard/blank) to the respective wells.
-
Mix and incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate (FeSO₄). The results are expressed as µM of Fe(II) equivalents or Trolox equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
This compound sample
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
Phosphate buffer (75 mM, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader with temperature control
Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescein in phosphate buffer.
-
Prepare a fresh solution of AAPH in phosphate buffer just before use.
-
Prepare a stock solution of Trolox in phosphate buffer and make serial dilutions for the standard curve.
-
-
Sample Preparation: Dissolve this compound in phosphate buffer and prepare a series of dilutions.
-
Assay Procedure:
-
Add 150 µL of the fluorescein working solution to each well of a black 96-well microplate.
-
Add 25 µL of the this compound dilutions (or Trolox standards/blank) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
-
Measurement: Measure the fluorescence kinetically every 1-2 minutes for at least 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
Calculation: Calculate the area under the curve (AUC) for each sample and standard. The net AUC is calculated by subtracting the AUC of the blank. The ORAC value is expressed as micromoles of Trolox Equivalents (TE) per gram or liter of the sample, determined from the Trolox standard curve.
Signaling Pathways and Experimental Workflows
The antioxidant effects of this compound extend beyond direct radical scavenging to the modulation of intracellular signaling pathways.
Antioxidant Signaling Pathway of this compound
This compound has been shown to influence key signaling pathways involved in the cellular antioxidant response, primarily through the modulation of the Nrf2 and NF-κB pathways.
Application Notes and Protocols for In Vivo Administration of Castalagin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vivo administration of castalagin, a promising plant-derived polyphenol. This document summarizes key quantitative data, outlines detailed experimental protocols for various administration routes, and visualizes the known signaling pathways affected by this compound.
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of this compound based on currently available literature.
Table 1: In Vivo Efficacy of this compound in a Murine Cancer Model
| Parameter | Details | Reference |
| Animal Model | C57BL/6 mice | [1] |
| Cancer Model | MCA-205 sarcoma and E0771 breast cancer cells | [1] |
| Administration Route | Oral Gavage | [1] |
| Dosage | 0.85 mg/kg per mouse, daily | [1] |
| Vehicle | Water | [1] |
| Observed Effects | - Inhibition of tumor growth- Potentiation of anti-PD-1 immune efficacy- Favorable shift in gut microbiome composition | [1] |
Table 2: In Vitro Bioactivity of this compound
| Parameter | Details | Reference |
| Cell Model | Bone marrow-derived macrophages (murine) | [2] |
| Inducer | Receptor activator of nuclear factor kappa-B ligand (RANKL) | [2] |
| Effective Concentration | Inhibition of osteoclast formation at 1 µM | [2] |
| Cytotoxicity | Low cytotoxicity observed at 50 µM | [2] |
| Affected Signaling Pathways | Suppression of RANKL-stimulated phosphorylation of Akt, ERK, JNK, p38 MAPK, and IκBα | [2] |
Experimental Protocols
Oral Gavage Administration Protocol
This protocol is based on studies demonstrating the antitumor effects of this compound in mice.[1]
Materials:
-
This compound
-
Sterile, purified water (vehicle)
-
Gavage needles (20-22 gauge, 1.5 inches with a rounded tip for mice)
-
Sterile syringes (1 mL)
-
Animal balance
Procedure:
-
Preparation of this compound Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in sterile, purified water to achieve the desired final concentration (e.g., for a 0.85 mg/kg dose in a 20 g mouse with a 100 µL gavage volume, the concentration would be 0.17 mg/mL).
-
Ensure the solution is homogenous. Gentle warming or vortexing may be applied if necessary, though this compound is reported to be water-soluble.[3]
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise volume of the this compound solution to be administered.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper length for stomach entry.[4]
-
Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Intraperitoneal (IP) Injection Protocol (General Guidance)
No specific in vivo studies detailing the intraperitoneal administration of this compound were identified. The following is a general protocol that can be adapted. Researchers should perform initial dose-finding and vehicle suitability studies.
Materials:
-
This compound
-
Sterile vehicle (e.g., Phosphate-Buffered Saline (PBS), or PBS with a low percentage of a solubilizing agent like DMSO if solubility is an issue). Note: The solubility of this compound in these vehicles should be experimentally determined.
-
Sterile syringes (1 mL) with needles (25-27 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Determine the appropriate vehicle for this compound. While water-soluble, its solubility in buffered solutions for injection needs to be confirmed. A small percentage of DMSO may be used to aid dissolution, but potential toxicity of the vehicle itself should be considered.[5]
-
Prepare a sterile solution of this compound in the chosen vehicle.
-
Filter-sterilize the solution if necessary.
-
-
Animal Handling and Injection:
-
Weigh the animal for accurate dose calculation.
-
Position the mouse to expose the lower abdominal quadrants.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, aspirating to ensure no blood vessel or organ has been punctured.
-
Inject the solution slowly.
-
Monitor the animal for any adverse reactions.
-
Subcutaneous (SC) Injection Protocol (General Guidance)
Specific protocols for subcutaneous administration of this compound are not currently available. This general protocol should be adapted with appropriate preliminary studies.
Materials:
-
This compound
-
Sterile vehicle (Isotonic solutions are preferred to minimize irritation)
-
Sterile syringes (1 mL) with needles (25-27 gauge)
Procedure:
-
Preparation of this compound Solution:
-
Prepare a sterile, isotonic solution of this compound. The pH of the solution should be close to physiological pH to avoid irritation at the injection site.
-
-
Animal Handling and Injection:
-
Weigh the animal for accurate dosing.
-
Lift a fold of skin in the interscapular region (nape of the neck).
-
Insert the needle into the base of the skin tent.
-
Inject the solution to form a small bleb under the skin.
-
Gently withdraw the needle.
-
Monitor the injection site for any signs of irritation or inflammation.
-
Signaling Pathways and Visualizations
This compound has been shown to modulate key signaling pathways involved in inflammation and cell differentiation.
Inhibition of RANKL-Induced Signaling in Osteoclastogenesis
This compound inhibits osteoclast differentiation by suppressing the RANKL-induced phosphorylation of several key signaling molecules, including Akt, MAPKs (ERK, JNK, p38), and the activation of NF-κB.[2]
Modulation of NF-κB and MAPK Pathways in Cancer Immunity
In the context of cancer, oral administration of this compound has been shown to upregulate the NF-κB signaling pathway and the expression of MAPK11 (p38 MAPK) in the tumor microenvironment, contributing to its anti-tumor effects.[1]
Experimental Workflow for In Vivo Antitumor Efficacy Study
The following diagram outlines a typical experimental workflow for evaluating the in vivo antitumor efficacy of this compound.
References
- 1. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 5. Dietary chlorophyllin inhibits the canonical NF-κB signaling pathway and induces intrinsic apoptosis in a hamster model of oral oncogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Developing Analytical Standards for Castalagin Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castalagin, a prominent ellagitannin found in various plant species, has garnered significant scientific interest due to its diverse biological activities, including antioxidant, anti-inflammatory, antitumor, and antimicrobial properties.[1][2] As research into the therapeutic potential of this compound progresses, the need for robust and standardized analytical methods for its identification, quantification, and characterization becomes paramount. These application notes provide detailed protocols for the extraction, purification, and analytical determination of this compound, as well as an overview of its known signaling pathways to aid in mechanistic studies.
Chemical and Physical Properties of this compound
This compound (C₄₁H₂₆O₂₆, Molar Mass: 934.63 g/mol ) is a hydrolyzable tannin characterized by a C-glycosidic linkage.[2] It is an off-white amorphous powder soluble in water and polar organic solvents.[2] Understanding its chemical properties is crucial for developing appropriate analytical standards. This compound is relatively stable under acidic conditions but can degrade with prolonged exposure to light, heat, or alkaline conditions.[3] Its numerous hydroxyl groups contribute to its antioxidant activity and also make it susceptible to oxidation.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄₁H₂₆O₂₆ | [2] |
| Molar Mass | 934.63 g/mol | [2] |
| Appearance | Off-white amorphous powder | [2] |
| Solubility | Soluble in water and polar organic solvents | [3] |
| Stability | Relatively stable in acidic conditions; sensitive to light, heat, and alkaline pH | [3][4] |
Experimental Protocols
Extraction of this compound from Plant Material
This protocol describes a general method for the extraction of this compound from plant sources such as chestnut wood or Terminalia species.
Materials:
-
Dried and powdered plant material (e.g., chestnut wood)
-
Solvent: 70% acetone or 70% methanol in water
-
Blender or homogenizer
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
-
Freeze-dryer (lyophilizer)
Procedure:
-
Weigh 100 g of dried, powdered plant material.
-
Add 1 L of 70% acetone or 70% methanol to the plant material.
-
Homogenize the mixture for 15 minutes at room temperature.
-
Filter the mixture through filter paper to separate the solid residue.
-
Repeat the extraction of the residue two more times with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Freeze-dry the concentrated extract to obtain a crude powder.
Purification of this compound
This multi-step protocol is designed to purify this compound from the crude extract.
2.1. Solid-Phase Extraction (SPE) for Preliminary Cleanup
Materials:
-
Crude this compound extract
-
C18 SPE cartridges
-
Methanol
-
Deionized water
-
Vacuum manifold
Procedure:
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of deionized water.
-
Dissolve 1 g of the crude extract in 10 mL of deionized water and load it onto the conditioned cartridge.
-
Wash the cartridge with 20 mL of deionized water to remove polar impurities.
-
Elute the tannin-enriched fraction with 15 mL of methanol.
-
Collect the methanolic eluate and evaporate to dryness under a stream of nitrogen.
2.2. Column Chromatography for Fractionation
Materials:
-
SPE-purified extract
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
Solvent system: A gradient of ethyl acetate in hexane, followed by a gradient of methanol in ethyl acetate.
Procedure:
-
Prepare a slurry of 50 g of silica gel in hexane and pack it into a glass column.
-
Dissolve the dried SPE eluate in a minimal amount of the initial mobile phase (e.g., 5% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with a stepwise gradient of increasing polarity. Start with hexane and gradually increase the proportion of ethyl acetate, followed by the introduction of methanol.
-
Collect fractions of 20 mL and monitor the composition of each fraction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., ethyl acetate:methanol:water, 8:1:1 v/v/v) and visualization under UV light (254 nm).
-
Pool the fractions containing this compound based on the TLC profile.
-
Evaporate the solvent from the pooled fractions to obtain purified this compound.
Analytical Quantification of this compound
3.1. High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is suitable for the routine quantification of this compound in purified samples and extracts.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and DAD detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5-15% B
-
25-40 min: 15-30% B
-
40-45 min: 30-95% B (column wash)
-
45-50 min: 95% B
-
50-55 min: 95-5% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a stock solution of purified this compound standard of known concentration in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare sample solutions by dissolving the extract or purified fraction in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.
-
Inject the standards and samples onto the HPLC system.
-
Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.
Instrumentation and Conditions:
-
LC System: A UHPLC system is recommended for better resolution and shorter run times.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: A fast gradient, for example:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-10 min: 95% B
-
10-12 min: 95-5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: For this compound (m/z 933 -> 631 and 933 -> 301).[5]
Procedure:
-
Follow the sample and standard preparation steps as described for HPLC-DAD.
-
Optimize the MS parameters (e.g., capillary voltage, cone voltage, collision energy) by infusing a standard solution of this compound.
-
Set up the Multiple Reaction Monitoring (MRM) method with the optimized transitions.
-
Inject the standards and samples and acquire the data.
-
Quantify this compound using a calibration curve constructed from the peak areas of the MRM transitions.
Data Presentation
Table 2: Quantitative Analysis of this compound in Various Plant Sources
| Plant Source | Plant Part | Extraction Method | Analytical Method | This compound Content (mg/g dry weight) | Reference |
| Castanea sativa (Chestnut) | Wood | Hot water extraction | HPLC-DAD | 1.2 - 12.6 | [6] |
| Quercus robur (Oak) | Wood | Ethanol-water extraction | HPLC-DAD | 10.7 | [6] |
| Terminalia ferdinandiana (Kakadu plum) | Fruit | UHPLC-MS/MS | UHPLC-MS/MS | 1.1 | [7] |
| Terminalia ferdinandiana (Kakadu plum) | Leaves | UHPLC-MS/MS | UHPLC-MS/MS | 0.8 | [7] |
| Castanea sativa (Chestnut) | Leaves | Hydroalcoholic extraction | LC-MS/MS | 10.69 - 12.36 (µg/mg of extract) | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cellular differentiation. Understanding these pathways is crucial for elucidating its mechanism of action.
1. Inhibition of the NF-κB Signaling Pathway
This compound can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor in the inflammatory response.[1] It achieves this by suppressing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[1][8] This prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes.
References
- 1. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Buy this compound (EVT-305157) | 24312-00-3 [evitachem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]
Application Notes and Protocols for Studying the Anti-inflammatory Pathways of Castalagin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Castalagin, a hydrolyzable tannin found in various plants, has garnered significant interest for its potent anti-inflammatory properties. This document provides detailed application notes and experimental protocols for researchers investigating the mechanisms by which this compound modulates inflammatory responses. The focus is on its effects on key signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and its potential role in modulating the NLRP3 inflammasome. These protocols are designed to be adaptable for studying other natural products with anti-inflammatory potential.
Data Presentation: Quantitative Analysis of this compound's Anti-inflammatory Effects
The following tables summarize the quantitative data on the inhibitory effects of this compound on key inflammatory markers. This data provides a clear and concise overview of its potency for comparative analysis.
Table 1: Inhibitory Concentration (IC50) of this compound on Pro-inflammatory Markers
| Inflammatory Marker | Cell Line | Inducer | IC50 of this compound (µM) | Reference |
| IL-8 Release | HaCaT cells | C. acnes | 3.66 (CI 95%: 1.95 to 6.87) | [1] |
| NF-κB Activity | HaCaT cells | C. acnes | 4.06 (CI 95%: 1.46 to 11.29) | [1] |
| IL-8 Release | GES-1 cells | TNFα | 0.27 | [2] |
Note: The IC50 values represent the concentration of this compound required to inhibit 50% of the inflammatory response.
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by targeting critical signaling cascades within the cell. The primary pathways identified are the NF-κB and MAPK pathways, which are central regulators of the inflammatory response.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of inflammatory gene expression. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3][4]
Caption: this compound inhibits the NF-κB signaling pathway.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling route that regulates inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate downstream targets, leading to the expression of inflammatory genes. Evidence suggests that this compound can suppress the phosphorylation of key MAPK proteins.[5]
Caption: this compound's inhibitory effect on the MAPK pathway.
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory effects of this compound.
Protocol 1: In Vitro LPS-Induced Inflammation in Macrophages
This protocol describes how to induce an inflammatory response in macrophage-like cells using Lipopolysaccharide (LPS) and how to treat the cells with this compound to evaluate its anti-inflammatory potential.
Caption: Workflow for LPS-induced inflammation assay.
Materials:
-
RAW 264.7 (murine macrophage) or THP-1 (human monocytic) cell line
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO, then diluted in culture medium)
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells at a density of 2 x 10^5 cells/well or THP-1 cells at 1 x 10^6 cells/mL in a 24-well plate.
-
THP-1 Differentiation (if applicable): To differentiate THP-1 monocytes into macrophage-like cells, treat with 100 ng/mL PMA for 48 hours. After incubation, remove the PMA-containing medium, wash with PBS, and add fresh medium. Allow cells to rest for 24 hours before treatment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
Supernatant: Carefully collect the cell culture supernatant from each well and store at -80°C for cytokine analysis (ELISA).
-
Cell Lysate: Wash the cells with ice-cold PBS and then lyse the cells using an appropriate lysis buffer for protein (Western Blot) or RNA (qPCR) extraction.
-
Protocol 2: Western Blot Analysis of NF-κB and MAPK Pathway Proteins
This protocol details the steps for detecting key proteins in the NF-κB and MAPK signaling pathways to assess the effect of this compound on their activation (phosphorylation) and degradation.
Materials:
-
Cell lysates from Protocol 1
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) into each well of an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibodies overnight at 4°C with gentle shaking.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Signal Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target protein to the loading control (e.g., β-actin).
Protocol 3: ELISA for Pro-inflammatory Cytokines (IL-6 and IL-8)
This protocol provides a general procedure for quantifying the levels of pro-inflammatory cytokines in the cell culture supernatants collected from Protocol 1.
Materials:
-
Cell culture supernatants from Protocol 1
-
Commercially available ELISA kits for IL-6 and IL-8
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's protocol.
-
Wash the wells to remove unbound substances.
-
Add the detection antibody.
-
Incubate and wash.
-
Add the substrate solution and incubate to allow color development.
-
Add the stop solution to terminate the reaction.
-
-
Measurement: Immediately read the absorbance at the specified wavelength using a microplate reader.
-
Data Analysis: Calculate the concentration of the cytokines in the samples by plotting a standard curve.
Investigating the Role of this compound on the NLRP3 Inflammasome
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the maturation of pro-inflammatory cytokines IL-1β and IL-18. Several natural compounds have been shown to inhibit NLRP3 inflammasome activation.[6][7][8][9] The effect of this compound on this pathway is an emerging area of research.
Caption: Potential inhibitory points of this compound on the NLRP3 inflammasome pathway.
To investigate this compound's effect on the NLRP3 inflammasome, a two-signal stimulation model is typically used.
-
Priming (Signal 1): Cells are primed with LPS (as in Protocol 1) to upregulate the expression of NLRP3 and pro-IL-1β.
-
Activation (Signal 2): Cells are then treated with an NLRP3 activator such as ATP or nigericin, which triggers the assembly of the inflammasome complex.
The effect of this compound can be assessed by measuring the levels of cleaved caspase-1 and mature IL-1β in the cell lysates and supernatants, respectively, using Western blotting and ELISA.
Conclusion
These application notes and protocols provide a comprehensive framework for investigating the anti-inflammatory properties of this compound. By utilizing these methodologies, researchers can elucidate the molecular mechanisms underlying its therapeutic potential and contribute to the development of novel anti-inflammatory agents. The provided diagrams offer a visual representation of the complex signaling pathways involved, aiding in the conceptual understanding of this compound's mode of action.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells | MDPI [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corilagin Restrains NLRP3 Inflammasome Activation and Pyroptosis through the ROS/TXNIP/NLRP3 Pathway to Prevent Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Castalagin Stability in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of castalagin in aqueous solutions. This compound, a prominent ellagitannin, is known for its bioactive properties, but its susceptibility to degradation in aqueous environments can pose challenges during experimentation. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate these stability issues and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily affected by three main factors:
-
pH: this compound is more stable in acidic conditions and degrades more rapidly in neutral to alkaline solutions.
-
Temperature: Elevated temperatures accelerate the degradation of this compound.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q2: I'm observing a rapid loss of my this compound's biological activity in my cell culture experiments. What could be the cause?
A2: This is a common issue and is likely due to the degradation of this compound in the cell culture medium, which is typically buffered at a physiological pH (around 7.4). At this pH, this compound is more prone to hydrolysis and oxidation. It is crucial to prepare fresh solutions of this compound immediately before use and to minimize the time it spends in the culture medium before and during the experiment. Consider including a stability control in your experimental design to monitor its degradation over the time course of your assay.
Q3: What are the main degradation products of this compound in aqueous solutions?
A3: The primary degradation product of this compound through hydrolysis is ellagic acid.[1] Other potential reactions include polymerization and oxidation, which can lead to a variety of other compounds.[1]
Q4: How does the stability of this compound compare to its diastereomer, vescalagin?
A4: this compound is generally more stable than vescalagin in aqueous solutions under the same conditions.[1] Vescalagin has been shown to have a greater tendency for thermodegradability and oxidizability in solution.[2][3]
Q5: Are there any visible signs of this compound degradation in my solution?
A5: While a color change in the solution may not always be apparent, degradation can lead to a decrease in the expected biological activity or inconsistent results in your assays. The most reliable way to monitor degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses specific problems you might encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected biological activity | Degradation of this compound in the experimental medium (e.g., cell culture media at physiological pH). | 1. Prepare fresh this compound solutions immediately before each experiment. 2. Minimize the pre-incubation time of this compound in the medium. 3. Consider using a slightly more acidic buffer if your experimental system allows, though this may not be feasible for cell-based assays. 4. Run a time-course experiment to determine the rate of activity loss in your specific medium. |
| Precipitate forms in the stock solution or working solution | Poor solubility or degradation to less soluble products like ellagic acid. | 1. Ensure the solvent used for the stock solution (e.g., DMSO) is of high purity and anhydrous. 2. Store stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. 3. When preparing working solutions, add the stock solution to the aqueous buffer with vigorous mixing. 4. If precipitation persists, consider the use of a co-solvent, but verify its compatibility with your experimental system. |
| Variable results between experimental replicates | Inconsistent handling and preparation of this compound solutions, leading to varying degrees of degradation. | 1. Standardize the protocol for preparing and handling this compound solutions, including timing and temperature. 2. Ensure all replicates are prepared from the same freshly made working solution. 3. Use an internal standard in your analytical methods to account for variations in sample preparation and injection volume. |
| Unexpected peaks appear in HPLC chromatograms over time | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. 2. Optimize storage and experimental conditions to minimize the formation of these products. 3. If unavoidable, ensure your analytical method can resolve the parent this compound peak from all major degradation peaks. |
Quantitative Data on this compound Stability
The following tables summarize the stability of this compound under various conditions. This data is compiled from literature and should be used as a guide. It is recommended to perform your own stability studies for your specific experimental setup.
Table 1: Effect of pH and Temperature on this compound Degradation in Aqueous Solution (Nitrogen Atmosphere)
| pH | Temperature (°C) | Remaining this compound after 6 days (%) |
| 4 | 23 | ~95% |
| 4 | 60 | ~75% |
| 7 | 23 | ~60% |
Data interpreted from graphical representations in Lei, Z. (2002). Monomeric Ellagitannins in Oaks and Sweetgum. [Unpublished doctoral dissertation]. Virginia Polytechnic Institute and State University.[1]
Table 2: Effect of Oxygen on this compound Degradation in pH 4 Aqueous Solution at 23°C
| Atmosphere | Remaining this compound after 6 days (%) |
| Nitrogen | ~95% |
| Oxygen | ~85% |
Data interpreted from graphical representations in Lei, Z. (2002). Monomeric Ellagitannins in Oaks and Sweetgum. [Unpublished doctoral dissertation]. Virginia Polytechnic Institute and State University.[1]
Experimental Protocols
Protocol for Assessing this compound Stability using HPLC
This protocol outlines a general method for conducting a forced degradation study to assess the stability of this compound in an aqueous solution.
1. Materials and Reagents:
-
This compound (high purity standard)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or other suitable acid for mobile phase)
-
Buffers of desired pH (e.g., citrate buffer for acidic pH, phosphate buffer for neutral pH)
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column
2. Preparation of Solutions:
-
Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable organic solvent like DMSO or methanol. Store at -80°C in small aliquots.
-
Working Solutions: On the day of the experiment, dilute the stock solution with the desired aqueous buffer to the final working concentration (e.g., 100 µg/mL).
3. Forced Degradation Study:
-
pH Stress: Incubate the working solutions at different pH values (e.g., pH 4, 7, and 9) at a constant temperature (e.g., 37°C).
-
Thermal Stress: Incubate the working solution at a constant pH (e.g., pH 4) at different temperatures (e.g., 25°C, 40°C, 60°C).
-
Oxidative Stress: Add a small amount of an oxidizing agent (e.g., 3% H₂O₂) to the working solution and incubate at a constant temperature.
-
Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of each solution for HPLC analysis.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase for ellagitannin analysis is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient Program: A suitable gradient might be: 0-5 min, 5% B; 5-25 min, 5-30% B; 25-30 min, 30-90% B; followed by a wash and re-equilibration step.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at approximately 280 nm.
-
Injection Volume: 10-20 µL.
5. Data Analysis:
-
Calculate the percentage of remaining this compound at each time point by comparing the peak area to the peak area at time zero.
-
Plot the percentage of remaining this compound versus time to determine the degradation kinetics.
-
If the degradation follows first-order kinetics, you can calculate the degradation rate constant (k) and the half-life (t½).
Visualizations
Caption: Simplified degradation pathway of this compound in aqueous solution.
Caption: Troubleshooting workflow for inconsistent results in this compound experiments.
References
Technical Support Center: Identification of Castalagin Degradation Products
Welcome to the technical support center for the identification of castalagin degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What are the expected degradation products of this compound under different conditions?
This compound can degrade through several pathways depending on the experimental conditions:
-
Hydrolysis: In aqueous solutions, particularly under acidic or basic conditions and elevated temperatures, this compound can hydrolyze to form ellagic acid , vescalin , and castalin [1][2][3]. The hydrolysis of the hexahydroxydiphenoyl (HHDP) group leads to the formation of ellagic acid[1][3].
-
Oxidation: Exposure to oxygen can lead to oxidative degradation. Vescalagin, a diastereomer of this compound, is known to be more susceptible to oxidation[1][4].
-
Ethanolic Degradation: In ethanol-water solutions, such as those used in aging spirits, this compound can form hemiketal and ketal derivatives with ethoxy groups[5].
-
Microbial Metabolism: The gut microbiota metabolizes this compound and other ellagitannins into urolithins [6][7]. This biotransformation involves the hydrolysis of ester bonds to release ellagic acid, which is then further metabolized by gut bacteria[6][8].
2. My HPLC-MS analysis of this compound shows multiple unexpected peaks. What could be the cause?
Several factors could contribute to unexpected peaks in your HPLC-MS analysis:
-
Solvent Interactions: this compound can react with methanol, a common HPLC solvent, to form methanol adducts, which may appear as multiple or broad peaks[9].
-
Isomerization: this compound and its C-1 epimer, vescalagin, can be present in samples extracted from natural sources like oak and chestnut wood[10][11]. These isomers may have very similar retention times, making separation challenging.
-
Degradation During Analysis: The analytical conditions themselves (e.g., temperature, pH of the mobile phase) might be causing partial degradation of the this compound.
-
Sample Matrix Effects: Complex sample matrices can interfere with the analysis. Proper sample clean-up is crucial to avoid co-elution with other compounds[12].
3. I am having trouble achieving good separation between this compound and vescalagin. Any suggestions?
Separating these diastereomers can be challenging due to their similar physicochemical properties. Here are a few tips:
-
Column Selection: Utilize a high-resolution column, such as a C18 column with a smaller particle size (e.g., < 3 µm), to enhance separation efficiency.
-
Mobile Phase Optimization: Carefully optimize the gradient elution program. Small changes in the mobile phase composition, particularly the organic solvent and the acid modifier (e.g., formic acid), can significantly impact resolution.
-
Temperature Control: Maintain a stable and optimized column temperature, as temperature can affect retention times and selectivity.
-
Method Development: A specific HPLC method has been developed to separate compounds with the same m/z ratios, which can be useful for identifying ellagitannins like this compound and vescalagin[13].
4. How can I confirm the identity of suspected degradation products like ellagic acid and urolithins?
Confirmation of degradation products typically involves a combination of techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., QTOF-MS) can provide accurate mass measurements to determine the elemental composition of the degradation products[14][15]. Tandem MS (MS/MS) can be used to obtain fragmentation patterns that are characteristic of specific compounds[14]. For instance, a characteristic fragment ion at m/z 301 can indicate the presence of an ellagic acid moiety[14].
-
Chromatographic Comparison: Compare the retention times of the suspected degradation products with those of authentic standards under the same chromatographic conditions.
-
UV-Vis Spectroscopy: The UV-Vis spectra of ellagitannins and their degradation products can provide additional structural information. Ellagic acid, for example, has characteristic absorption maxima[16].
-
Nuclear Magnetic Resonance (NMR): For unambiguous structure elucidation of novel degradation products, isolation of the compound followed by NMR analysis is the gold standard[17].
Troubleshooting Guides
HPLC-MS Analysis of this compound and its Degradation Products
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Broadening) | - Secondary interactions with the column stationary phase.- Column contamination.- High sample load. | - Adjust mobile phase pH.- Use a guard column and ensure proper sample cleanup.- Reduce injection volume or sample concentration. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column degradation. | - Ensure proper solvent mixing and pump performance.- Use a column thermostat.- Replace the column if it's old or has been used extensively. |
| Low MS Signal Intensity | - Ion suppression from matrix components.- Inefficient ionization.- MS source contamination. | - Improve sample preparation to remove interfering substances.- Optimize MS source parameters (e.g., gas flows, temperatures).- Clean the MS source. |
| Ghost Peaks | - Carryover from previous injections.- Contaminated mobile phase or system. | - Implement a robust needle wash protocol.- Prepare fresh mobile phase and flush the system. |
Quantitative Data Summary
Table 1: Degradation of this compound under Different Conditions in pH 4 Solution
| Condition | Temperature | Atmosphere | Degradation after 6 days (%) |
| 1 | 23°C | Nitrogen | ~10% |
| 2 | 23°C | Oxygen | ~20% |
| 3 | 60°C | Nitrogen | ~40% |
| 4 | 60°C | Oxygen | ~75% |
(Data estimated from graphical representation in[18])
Experimental Protocols
Protocol 1: Stability Testing of this compound
This protocol outlines a general procedure for assessing the stability of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a buffer of choice).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 60°C).
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and incubate at room temperature.
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a neutral pH buffer.
-
Photostability: Expose an aliquot of the stock solution to UV light (e.g., 254 nm) at a controlled temperature.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation: Neutralize the samples from acidic and alkaline conditions before analysis. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC-UV or HPLC-MS method to quantify the remaining this compound and identify degradation products.
Protocol 2: Analysis of this compound and its Degradation Products by HPLC-MS
This protocol provides a starting point for developing an HPLC-MS method for the analysis of this compound and its degradation products.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a diode array detector (DAD).
-
Mass Spectrometer (e.g., QTOF or Triple Quadrupole) with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient could be: 5% B to 40% B over 20 minutes, then a wash and re-equilibration step. The gradient should be optimized for the specific separation.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 5 µL.
-
-
MS Parameters (Negative Ion Mode):
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 325°C.
-
Drying Gas Flow: 8 L/min.
-
Nebulizer Pressure: 35 psi.
-
Fragmentor Voltage: 175 V.
-
Mass Range: m/z 100-1200.
-
Data Acquisition: Acquire both full scan MS and targeted MS/MS data. For MS/MS, select precursor ions of interest (e.g., m/z for this compound, ellagic acid, urolithins).
-
Visualizations
Caption: Degradation pathways of this compound under different conditions.
Caption: Experimental workflow for identifying this compound degradation products.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Revisions in Natural Ellagitannins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational interpretation of vescalagin and this compound physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evolution of this compound and vescalagin in ethanol solutions. Identification of new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. castagnerlab.com [castagnerlab.com]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification of Ellagitannins and Related Polyphenols in Geranium thunbergii Using Quantitative NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. agilent.com [agilent.com]
- 13. Development of a fractionation method for the detection and identification of oak ellagitannins in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Buy Vescalagin | 36001-47-5 | >98% [smolecule.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Castalagin Extraction from Plant Materials
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of castalagin from various plant materials.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plant materials is it commonly found?
A1: this compound is a type of hydrolyzable tannin known as an ellagitannin. It is an isomer of vescalagin and is valued for its various biological activities. This compound is predominantly found in the wood, bark, and leaves of species from the Quercus (oak) and Castanea (chestnut) genera.[1][2]
Q2: What are the most effective solvents for extracting this compound?
A2: The choice of solvent is a critical parameter in optimizing this compound yield. Polar solvents are generally effective. Commonly used solvents include:
-
Water: Can be a surprisingly effective and environmentally friendly solvent, sometimes providing better results for HPLC-DAD analysis than methanol, despite potentially lower total polyphenol content.[3][4]
-
Ethanol and Methanol: Aqueous solutions of ethanol and methanol (e.g., 50-80%) are widely used and can offer high extraction efficiency.[1][5]
-
Acetone: Aqueous acetone solutions have also been shown to be effective, in some cases yielding the highest recovery of certain ellagitannins.
The optimal solvent or solvent mixture can depend on the specific plant material and the chosen extraction technique.[6]
Q3: What are the key parameters to consider for optimizing this compound extraction?
A3: Beyond the choice of solvent, several other parameters significantly influence the extraction yield and purity of this compound:
-
Temperature: Higher temperatures can increase extraction efficiency but also pose a risk of thermal degradation of this compound.[7]
-
Time: Sufficient extraction time is necessary to ensure the complete release of this compound from the plant matrix.
-
Solvent-to-Solid Ratio: A higher ratio can enhance extraction but may also lead to the dilution of the extract and increased solvent consumption.
-
Particle Size of Plant Material: Grinding the plant material to a fine, uniform powder increases the surface area available for solvent interaction, thereby improving extraction efficiency.[8]
Q4: What advanced extraction techniques can be used to improve this compound yield?
A4: Modern extraction techniques can offer significant advantages over conventional methods like maceration in terms of efficiency and extraction time:
-
Ultrasound-Assisted Extraction (UAE): This technique uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and reducing extraction time and temperature.[6]
-
Microwave-Assisted Extraction (MAE): MAE utilizes microwave energy to heat the solvent and plant material, leading to a rapid extraction process.[9][10]
Q5: How can I quantify the amount of this compound in my extracts?
A5: High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a widely used and reliable method for the quantification of this compound.[4][11][12] This technique allows for the separation and quantification of this compound from other compounds in the extract. Mass Spectrometry (MS) can be coupled with HPLC for further structural confirmation.[11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low this compound Yield | Inappropriate Solvent: The polarity of the solvent may not be optimal for this compound extraction from your specific plant material. | Experiment with different solvents and their aqueous mixtures (e.g., water, 50% ethanol, 70% methanol, 70% acetone). Water can be a good starting point for HPLC analysis.[3][4] |
| Suboptimal Temperature: The extraction temperature may be too low for efficient extraction or too high, causing degradation. | Optimize the extraction temperature. For conventional methods, start with a moderate temperature (e.g., 60°C). For UAE and MAE, carefully control the temperature to prevent degradation.[7][13] | |
| Insufficient Extraction Time: The duration of the extraction may not be long enough to allow for complete diffusion of this compound from the plant matrix. | Increase the extraction time. For advanced methods like UAE and MAE, optimize the sonication or irradiation time (e.g., 10-40 minutes).[14] | |
| Incorrect Particle Size: Large plant material particles can hinder solvent penetration. | Ensure the plant material is finely and uniformly ground (e.g., 40-60 mesh) to maximize the surface area for extraction.[8] | |
| Inconsistent Results | Inhomogeneous Plant Material: Variations in the chemical composition within your plant material can lead to variable yields. | Thoroughly mix your powdered plant material before taking samples for extraction to ensure homogeneity. |
| Fluctuations in Extraction Conditions: Inconsistent application of temperature, time, or solvent-to-solid ratio will lead to variable results. | Maintain precise control over all extraction parameters for each experiment. | |
| Degradation of this compound | Excessive Heat: this compound is susceptible to thermal degradation. | Use the lowest effective temperature for extraction. Employ techniques like UAE or MAE that can reduce the need for high temperatures. Use a rotary evaporator under reduced pressure for solvent removal at a low temperature (e.g., < 50°C).[8] |
| Inappropriate pH: Extreme pH values can lead to the hydrolysis of this compound. | Maintain a slightly acidic to neutral pH during extraction unless a specific pH is required for selectivity. The stability of similar compounds like anthocyanins is often best at a pH of around 3.5.[15] | |
| Presence of Degrading Enzymes: Endogenous plant enzymes could potentially degrade this compound after the plant material is processed. | Consider a blanching step with steam or a quick solvent wash (e.g., with hot ethanol) to deactivate enzymes before the main extraction. | |
| Presence of Impurities | Co-extraction of Unwanted Compounds: The chosen solvent may be extracting a wide range of compounds, making purification difficult. | Consider a pre-extraction step with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar compounds before extracting with a more polar solvent for this compound. |
| Formation of Artifacts: this compound can react with certain solvents, such as ethanol, to form new derivatives.[16] | Be aware of potential reactions with your extraction solvent. Analyze your extracts promptly and consider using inert solvents if artifact formation is a concern. |
Quantitative Data Summary
Table 1: Influence of Extraction Method and Solvent on Ellagitannin Recovery from Chestnut Wood
| Extraction Method | Solvent System | Vescalagin Yield (mg/g) | This compound Yield (mg/g) |
| Ultrasound-Assisted Extraction | Water | - | - |
| Ethanol | - | - | |
| Acetone | - | - | |
| Ethanol + Water | - | - | |
| Acetone + Water | 163.85 | - | |
| Supercritical Fluid Extraction | Ethanol | - | - |
| Water | - | - | |
| Ethanol + Water | - | - | |
| Acetone | - | Highest Recovery | |
| Acetone + Water | - | - |
Note: Specific quantitative values for all combinations were not available in the provided search results. The table highlights the solvent systems that provided the highest yields for vescalagin and this compound with the respective methods as reported in one study.[6]
Table 2: Total Phenolic Content (TPC) in Chestnut Shell Extracts using Ultrasound-Assisted Extraction (UAE)
| Extraction Time (min) | Extraction Temperature (°C) | TPC (mg GAE/g dw) |
| 10 | 40 | - |
| 40 | 70 | - |
| 4 | 55 | 255.8 |
| 25 | 34 | 418.0 |
Data extracted from a study optimizing UAE of chestnut shells. GAE = Gallic Acid Equivalents; dw = dry weight.[14]
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound from Chestnut Leaves
-
Preparation of Plant Material: Dry chestnut leaves at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved. Grind the dried leaves into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 5 g of the powdered plant material and place it in a suitable extraction vessel.
-
Add 100 mL of 70% ethanol as the extraction solvent.
-
Place the vessel in an ultrasonic bath.
-
Set the sonication parameters: for example, a frequency of 40 kHz, power of 100 W, and a temperature of 50°C for 30 minutes.
-
-
Filtration and Concentration:
-
After extraction, filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of the extraction solvent to ensure complete recovery.
-
Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature below 50°C to remove the ethanol.
-
The resulting aqueous extract can be lyophilized to obtain a dry powder.
-
Protocol 2: Microwave-Assisted Extraction (MAE) of Polyphenols from Oak Bark
-
Preparation of Plant Material: Dry the oak bark and grind it to a uniform particle size as specified in your optimization experiments (e.g., 0.5 x 1 x 0.3 cm³).[9]
-
Extraction:
-
Weigh an appropriate amount of the prepared bark material and place it in a microwave-safe extraction vessel.
-
Add the optimized extraction solvent (e.g., 33% ethanol in water, pH adjusted to 10.75) at a specific solvent-to-solid ratio.[9]
-
Place the vessel in a microwave extractor.
-
Set the extraction parameters, such as microwave power (e.g., 45 W) and irradiation time (e.g., 60 minutes).[9]
-
-
Filtration and Concentration:
-
After the extraction is complete, allow the vessel to cool to a safe temperature.
-
Filter the extract to separate the liquid from the solid plant residue.
-
Concentrate the extract using a rotary evaporator under reduced pressure.
-
Protocol 3: HPLC-DAD Quantification of this compound
-
Sample Preparation: Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., water or methanol).[3] Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a DAD detector.
-
Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]
-
Mobile Phase: A gradient of two solvents is typically used, such as 0.05% formic acid in water (Solvent A) and acetonitrile (Solvent B).[12]
-
Gradient Program: A typical gradient might be: 0-5 min, 0% B; 5-25 min, 5% B; 25-40 min, 30% B.[12]
-
Flow Rate: 0.7 mL/min.[12]
-
Column Temperature: 40°C.[12]
-
Detection Wavelength: Monitor at approximately 250 nm for this compound.[12]
-
-
Quantification: Prepare a calibration curve using a certified this compound standard. The concentration of this compound in the extract is determined by comparing the peak area of the sample with the calibration curve.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ellagitannin Content in Extracts of the Chestnut Wood Aesculus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Tannin analysis of chestnut bark samples (Castanea sativa Mill.) by HPLC-DAD-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Extraction of Anthraquinone Compounds from Chinese Chestnut by Using Ultrasonic-assisted Technology | Semantic Scholar [semanticscholar.org]
- 14. Green-Sustainable Recovery of Phenolic and Antioxidant Compounds from Industrial Chestnut Shells Using Ultrasound-Assisted Extraction: Optimization and Evaluation of Biological Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effect of heating, UV irradiation and pH on stability of the anthocyanin copigment complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Evolution of this compound and vescalagin in ethanol solutions. Identification of new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Castalagin's Low Bioavailability In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with castalagin. The information is designed to facilitate the successful investigation of this promising polyphenol.
Frequently Asked Questions (FAQs)
Q1: Why is the in vivo bioavailability of this compound inherently low?
A1: this compound, an ellagitannin, exhibits low oral bioavailability due to several factors:
-
High Molecular Weight and Polarity: Its large and polar structure limits passive diffusion across the intestinal epithelium.
-
Instability in Gastrointestinal Fluids: this compound can be hydrolyzed to ellagic acid and other derivatives in the varying pH environments of the gastrointestinal tract. It is also susceptible to oxidative degradation.
-
Gut Microbiota Metabolism: The primary mechanism of this compound's in vivo action is through its metabolism by the gut microbiota into smaller, more readily absorbable compounds called urolithins. This process is essential for its bioactivity but means that this compound itself is not absorbed in significant quantities. The composition of an individual's gut microbiota significantly influences the extent and type of metabolites produced.
Q2: What are urolithins, and why are they important for this compound's bioactivity?
A2: Urolithins are bioactive metabolites produced by the gut microbiota from ellagitannins like this compound and from ellagic acid.[1] They are smaller and less polar than their precursors, allowing for better absorption into the bloodstream. The biological effects attributed to this compound are often mediated by these absorbed urolithin metabolites. However, not all individuals possess the necessary gut bacteria to produce urolithins, leading to different "metabotypes" (A, B, and 0), which can explain inter-individual variability in response to this compound supplementation.[1]
Q3: Can I increase this compound's bioavailability by simply increasing the oral dose?
A3: While dose-dependent effects on gut microbiota modulation have been observed, simply increasing the oral dose of this compound may not proportionally increase the systemic concentration of this compound itself due to its poor absorption. High doses may also lead to undesirable gastrointestinal effects. A more effective approach is to use advanced formulation strategies to protect this compound from degradation and enhance its absorption or to focus on optimizing its interaction with the gut microbiota.
Q4: What are the most promising strategies to enhance the oral bioavailability of this compound?
A4: Nanoformulations are a leading strategy to improve the oral bioavailability of polyphenols like this compound.[2] These include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate hydrophilic and lipophilic compounds, protecting them from degradation in the GI tract and facilitating their uptake.
-
Polymeric Nanoparticles (e.g., PLGA): Biodegradable polymers can encapsulate this compound, providing a controlled release and protecting it from the harsh gut environment.
-
Solid Lipid Nanoparticles (SLNs): These are lipid-based nanoparticles that are solid at room temperature and can enhance the oral absorption of poorly soluble compounds.
Q5: How can I assess the in vivo bioavailability of my this compound formulation?
A5: A comprehensive pharmacokinetic study is required. This typically involves administering the this compound formulation to an animal model (e.g., rats, mice) and collecting blood, urine, and fecal samples at various time points.[3] These samples are then analyzed using a validated analytical method, such as High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the concentrations of this compound and its key metabolites (e.g., ellagic acid, urolithins).[4][5]
Troubleshooting Guides
Issue 1: High variability in animal study results.
-
Potential Cause: Differences in the gut microbiota composition among individual animals. The metabolism of this compound to bioactive urolithins is highly dependent on specific gut bacteria.
-
Troubleshooting Steps:
-
Standardize Animal Husbandry: House animals under identical conditions (diet, bedding, water) to minimize variations in their gut microbiota.
-
Microbiota Analysis: Perform 16S rRNA sequencing of fecal samples before and after the study to correlate the microbiome composition with the observed outcomes.
-
Use of Gnotobiotic Models: For mechanistic studies, consider using gnotobiotic (germ-free) or antibiotic-treated animals colonized with specific bacterial strains to control for microbial variability.[6]
-
Increase Sample Size: A larger number of animals per group can help to account for inter-individual variations.
-
Issue 2: Low or undetectable levels of this compound or its metabolites in plasma.
-
Potential Cause 1: Degradation of this compound in the gastrointestinal tract.
-
Troubleshooting Steps:
-
Assess In Vitro Stability: Perform stability studies of your this compound formulation in simulated gastric and intestinal fluids to quantify its degradation rate.[7][8]
-
Encapsulation Strategies: If degradation is significant, consider encapsulating this compound in protective nanoformulations like liposomes or PLGA nanoparticles.[2][9]
-
-
Potential Cause 2: Inefficient extraction of analytes from plasma samples.
-
Troubleshooting Steps:
-
Optimize Extraction Protocol: Experiment with different protein precipitation solvents (e.g., methanol, acetonitrile) and conditions (e.g., temperature, vortexing time).
-
Use of Internal Standards: Incorporate appropriate internal standards for both this compound and its metabolites to account for extraction inefficiencies and matrix effects.
-
Solid-Phase Extraction (SPE): For complex matrices, consider using SPE to clean up and concentrate the analytes before HPLC-MS/MS analysis.
-
-
Potential Cause 3: Insufficient sensitivity of the analytical method.
-
Troubleshooting Steps:
-
Method Validation: Ensure your HPLC-MS/MS method is fully validated for linearity, accuracy, precision, and has a sufficiently low limit of quantification (LOQ).[4][10]
-
Optimize MS Parameters: Fine-tune the mass spectrometry parameters (e.g., collision energy, fragmentor voltage) for each analyte to maximize signal intensity.
-
Issue 3: Poor encapsulation efficiency of this compound in nanoformulations.
-
Potential Cause: Suboptimal formulation parameters.
-
Troubleshooting Steps:
-
Vary Drug-to-Carrier Ratio: Test different ratios of this compound to lipid (for liposomes) or polymer (for nanoparticles) to find the optimal loading capacity.
-
Optimize Formulation Process: For liposomes prepared by thin-film hydration, ensure complete dissolution of lipids and this compound in the organic solvent and adequate hydration time. For nanoparticles prepared by emulsion-evaporation, adjust parameters such as sonication time and power, and the type and concentration of surfactant.
-
Solvent Selection: Experiment with different organic solvents for dissolving this compound and the carrier to improve their miscibility.
-
Quantitative Data
Table 1: Bioavailability of Ellagic Acid (a Metabolite of this compound) in Different Formulations
| Formulation | Animal Model | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability Increase (vs. Free EA) | Reference |
| Free Ellagic Acid | Human | 32 | ~1 | - | - | [11] |
| Ellagic Acid (Diet) | Rat | - | - | - | - | [12] |
| Ellagic Acid (Implants) | Rat | 185 ± 72 | 28 weeks | - | ~25-fold (vs. Diet) | [12] |
| Punicalagins (Diet) | Rat | 3.84 ± 1.37 (as EA) | - | - | - | [12] |
| Punicalagins (Implants) | Rat | 589 ± 78 (as EA) | - | - | >150-fold (vs. Diet) | [12] |
Note: Data for this compound is limited. Ellagic acid and punicalagins are structurally and metabolically related to this compound and provide an indication of the challenges and potential for improvement.
Table 2: Physicochemical Properties of Polyphenol Nanoformulations
| Formulation | Polyphenol | Particle Size (nm) | Encapsulation Efficiency (%) | Key Findings | Reference |
| PLGA Nanoparticles | Castalin | 144 | - | Uniform, spherical nanoparticles without aggregation. | [9] |
| Liposomes | Curcumin | ~263 | 68.0 | Enhanced bioavailability and food functionality. | |
| Solid Lipid Nanoparticles | Resveratrol | - | 88.9 ± 3.1 | Increased oral bioavailability by 8-fold compared to suspension. | [2] |
| Gelatin Nanoparticles | Epigallocatechin gallate | - | - | Controlled release for up to 8 hours. | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles
This protocol is adapted from a method for encapsulating castalin, a related compound.[9]
-
Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of this compound in 1 mL of acetone.
-
Aqueous Phase Preparation: Prepare a 10 mL solution of 0.3% (w/v) TPGS (d-α-tocopheryl polyethylene glycol 1000 succinate) in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under continuous magnetic stirring.
-
Solvent Evaporation: Continue stirring for 4 hours to allow for the complete evaporation of acetone.
-
Nanoparticle Recovery: Centrifuge the resulting nanodispersion at 15,000 x g for 35 minutes at 4°C.
-
Washing and Resuspension: Discard the supernatant and wash the nanoparticle pellet with deionized water. Resuspend the nanoparticles in a suitable buffer or water for further analysis or use.
Protocol 2: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
This is a general and widely used method for liposome preparation.[13][14]
-
Lipid Film Formation: Dissolve an appropriate amount of lipids (e.g., a mixture of phosphatidylcholine and cholesterol) and this compound in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.
-
Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner surface of the flask.
-
Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation at a temperature above the phase transition temperature of the lipids. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Optional but Recommended): To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension or extrude it through polycarbonate membranes of a defined pore size (e.g., 100 nm).
Protocol 3: In Vitro Stability Assay in Simulated Gastrointestinal Fluids
This protocol allows for the assessment of this compound's stability under conditions mimicking the stomach and intestines.[7][8][15]
-
Preparation of Simulated Fluids:
-
Simulated Gastric Fluid (SGF): Prepare according to USP standards (e.g., pH 1.2, with pepsin).
-
Simulated Intestinal Fluid (SIF): Prepare according to USP standards (e.g., pH 6.8, with pancreatin).
-
-
Incubation: Add a known concentration of your this compound formulation to both SGF and SIF. Incubate at 37°C with gentle shaking.
-
Sampling: At predetermined time points (e.g., 0, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Reaction Quenching: Immediately stop any enzymatic degradation by adding a quenching solution (e.g., ice-cold methanol or acetonitrile).
-
Analysis: Centrifuge the samples to pellet any precipitates. Analyze the supernatant for the concentration of intact this compound using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the concentration of this compound versus time to determine its degradation kinetics in each fluid.
Visualizations
Caption: Metabolism of this compound by Gut Microbiota.
Caption: Workflow for In Vivo Bioavailability Assessment.
Caption: Factors Influencing and Strategies to Improve Bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of the Gut Microbiota in the Metabolism of Polyphenols as Characterized by Gnotobiotic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. greenpharmacy.info [greenpharmacy.info]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 15. creative-bioarray.com [creative-bioarray.com]
Technical Support Center: Castalagin Quantification in Complex Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of castalagin in complex matrices.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in quantifying this compound in complex matrices like plasma or tissue homogenates?
A1: The main challenges include:
-
Matrix Effects: Co-eluting endogenous substances from complex matrices can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1]
-
Stability Issues: this compound is susceptible to degradation under certain pH, temperature, and oxidative conditions.[2][3] It is particularly unstable at neutral or alkaline pH and at elevated temperatures.[2]
-
Presence of Isomers: this compound and its isomer, vescalagin, often coexist and have the same molecular weight, requiring excellent chromatographic separation for accurate quantification.[4]
-
Low Bioavailability and Recovery: Being a large polyphenol, this compound can have low oral bioavailability and recovery from biological matrices due to its propensity to bind to proteins and other macromolecules.[5]
-
Solubility: this compound is highly soluble in water and ethanol-water mixtures but has limited solubility in less polar organic solvents, which can affect the choice of extraction solvents.[3][6]
Q2: I am observing low recovery of this compound from my plasma samples. What are the possible causes and solutions?
A2: Low recovery of this compound from plasma is a common issue. Here are the likely causes and how to address them:
-
Protein Binding: this compound can bind to plasma proteins, leading to its loss during sample preparation.[5]
-
Solution: Employ a robust protein precipitation step. Using a cold organic solvent like acetonitrile or methanol is a common approach. For tightly bound compounds, more rigorous extraction methods like solid-phase extraction (SPE) might be necessary.
-
-
Inadequate Extraction Solvent: The solvent used may not be optimal for extracting this compound from the plasma matrix.
-
Solution: A mixture of an organic solvent and an aqueous solution, often acidified, can improve extraction efficiency. Methanol/water or acetone/water mixtures are often effective for polyphenols.[5]
-
-
Degradation During Sample Preparation: this compound can degrade if samples are not handled properly.
-
Solution: Keep samples on ice throughout the extraction process and work quickly. Use of antioxidants like ascorbic acid in the extraction solvent can help prevent oxidative degradation. Ensure the pH of the solutions is acidic to improve stability.[2]
-
Q3: My this compound peak is showing significant tailing or splitting in the chromatogram. What could be the reason?
A3: Peak tailing or splitting can be caused by several factors:
-
Secondary Interactions: this compound has multiple hydroxyl groups that can interact with active sites on the column, leading to peak tailing.
-
Solution: Use a column with end-capping to minimize silanol interactions. Adding a small amount of acid (e.g., 0.1% formic acid) to the mobile phase can help to protonate the silanols and improve peak shape.
-
-
Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.
-
Solution: Dilute the sample and re-inject.
-
-
Co-elution with Isomers: If not fully resolved, the peak of vescalagin can interfere with the this compound peak, appearing as a shoulder or a split peak.
-
Solution: Optimize your chromatographic method. This may involve using a longer column, a smaller particle size, a different stationary phase, or adjusting the gradient elution profile to achieve baseline separation.
-
Q4: How can I minimize matrix effects in my LC-MS/MS analysis of this compound?
A4: Minimizing matrix effects is crucial for accurate quantification. Consider the following strategies:
-
Effective Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering components before analysis. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective than simple protein precipitation.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to separate this compound from co-eluting matrix components. A longer run time or a shallower gradient can improve resolution.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard as it co-elutes and experiences similar matrix effects, providing the most accurate correction. If a SIL-IS is not available, a structurally similar compound can be used, but its effectiveness must be carefully validated.
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same matrix as your samples (e.g., blank plasma) to compensate for matrix effects.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low this compound peak detected | Degradation: this compound degraded during sample storage or processing. | Store samples at -80°C. Process samples on ice and use antioxidants. Ensure all solutions are at an acidic pH.[2] |
| Poor Extraction: Inefficient extraction from the matrix. | Optimize the extraction solvent. Consider a multi-step extraction or SPE. | |
| MS/MS Parameters Not Optimized: Incorrect precursor/product ion selection or collision energy. | Infuse a standard solution of this compound to optimize MS/MS parameters. The [M-H]⁻ ion is typically at m/z 933.1.[7] | |
| High variability between replicate injections | Inconsistent Sample Preparation: Variation in extraction efficiency between samples. | Ensure consistent and precise execution of the sample preparation protocol. Use automated liquid handlers if available. |
| Instability in Autosampler: Degradation of this compound in the autosampler. | Keep the autosampler temperature low (e.g., 4°C). Analyze samples promptly after preparation. | |
| Carryover: Residual this compound from a previous high-concentration sample. | Optimize the autosampler wash procedure. Include blank injections after high-concentration samples. | |
| Poor linearity of calibration curve | Matrix Effects: Ion suppression or enhancement affecting the response at different concentrations. | Use matrix-matched calibrators or a stable isotope-labeled internal standard. |
| Detector Saturation: The detector is saturated at higher concentrations. | Extend the calibration range to lower concentrations or dilute the upper-level standards. | |
| Analyte Adsorption: this compound may adsorb to vials or tubing at low concentrations. | Use silanized vials. Add a small amount of an organic solvent to the sample diluent. |
Quantitative Data Summary
The following tables summarize typical validation parameters for this compound quantification. Note that these values can vary significantly depending on the matrix, instrumentation, and specific method used.
Table 1: LC-MS/MS Method Validation Parameters for this compound in Chestnut Tannin Extract
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.04 µg/g | [8] |
| Limit of Quantification (LOQ) | 1.04 µg/g | [8] |
| Recovery | 98.2 - 109.0% | [8] |
| Linearity (r²) | >0.99 | [8] |
Table 2: Representative LC-MS/MS Method Validation Parameters for Analytes in Human Plasma
| Parameter | Typical Range | Reference(s) |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | [9] |
| Limit of Quantification (LOQ) | 0.1 - 5 ng/mL | [1][9] |
| Recovery | 85 - 115% | [10] |
| Intra-day Precision (%RSD) | < 15% | [11] |
| Inter-day Precision (%RSD) | < 15% | [11] |
Experimental Protocols
Detailed Methodology: Extraction of this compound from Human Plasma
This protocol describes a protein precipitation method for the extraction of this compound from human plasma, suitable for LC-MS/MS analysis.
1. Materials and Reagents:
-
Human plasma (collected with an anticoagulant like EDTA)
-
This compound analytical standard
-
Internal Standard (IS) working solution (ideally, a stable isotope-labeled this compound)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated pipettes
-
Centrifuge capable of reaching >12,000 x g and maintaining 4°C
-
Nitrogen evaporator (optional)
-
Vortex mixer
2. Sample Preparation:
-
Thaw frozen plasma samples on ice. Once thawed, vortex briefly to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution. Vortex for 10 seconds.
-
Add 300 µL of cold (-20°C) acetonitrile containing 0.1% formic acid to precipitate proteins. The formic acid helps to stabilize this compound.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any remaining particulates.
-
Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Mandatory Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Quantitative Analytical and Computational Workflow for Large-Scale Targeted Plasma Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protein Binding and Astringent Taste of a Polymeric Procyanidin, 1,2,3,4,6-Penta-O-galloyl-β-D-glucopyranose, this compound and Grandinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evolution of this compound and vescalagin in ethanol solutions. Identification of new derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. HPLC-DAD optimization of quantification of vescalagin, gallic and ellagic acid in chestnut tannins: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 9. Quantification of micafungin in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Preventing Castalagin Oxidation During Experiments
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive guidance on preventing the oxidation of castalagin during your experiments. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to ensure the stability and integrity of your this compound samples.
Frequently Asked questions (FAQs)
Q1: What is this compound and why is its oxidation a concern?
A1: this compound is a type of hydrolyzable tannin known as an ellagitannin, commonly found in oak and chestnut wood. It is recognized for its potent biological activities, including antioxidant and antitumor effects. Oxidation of this compound leads to its degradation, which can result in a loss of its biological activity and the formation of unknown derivatives, thereby compromising experimental results.
Q2: What are the primary factors that cause this compound to oxidize?
A2: The main factors that contribute to the oxidation of this compound are:
-
pH: this compound is more stable in acidic conditions and becomes increasingly unstable as the pH becomes neutral or alkaline.
-
Oxygen: The presence of dissolved oxygen in solvents is a major driver of oxidation.
-
Temperature: Elevated temperatures can significantly accelerate the rate of degradation.
-
Light: Exposure to light, particularly UV light, can also promote oxidative degradation.
Q3: How can I visually tell if my this compound solution has oxidized?
A3: A color change in your this compound solution, often to a brownish hue, is a common indicator of degradation. However, significant degradation can occur before a color change is visible. Therefore, it is recommended to use analytical methods like HPLC to confirm the integrity of your samples.
Q4: Can I use antioxidants to protect my this compound samples?
A4: Yes, the addition of other antioxidants can help protect this compound from degradation. Ascorbic acid (Vitamin C) is commonly used for this purpose as it can act as an oxygen scavenger.[1][2]
Q5: What is the difference in stability between this compound and its diastereomer, vescalagin?
A5: Studies have shown that vescalagin is generally more reactive and disappears faster in solution compared to this compound under the same conditions.[3][4] Oxygen increases the rate of disappearance for both compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Rapid loss of this compound concentration in solution. | High pH of the solvent. | Adjust the pH of your solution to a slightly acidic range (e.g., pH 4-6) using a suitable buffer. |
| Inconsistent results between experimental replicates. | Variable exposure to oxygen. | Prepare solutions with deoxygenated solvents and work under an inert atmosphere (e.g., nitrogen or argon). |
| Degradation of samples during long-term experiments. | Elevated temperature and prolonged exposure to light. | Conduct experiments at lower temperatures (e.g., on ice) and protect solutions from light by using amber vials or wrapping containers in aluminum foil. Consider preparing fresh solutions for long-duration studies. |
| Formation of unknown peaks in HPLC analysis. | Oxidative degradation of this compound. | Implement the preventative measures outlined in the experimental protocols below, such as using deoxygenated solvents, adding stabilizers like ascorbic acid, and maintaining a low temperature. |
Quantitative Data on this compound Stability
The following table summarizes the degradation of this compound under different experimental conditions. This data is crucial for designing experiments that maintain the stability of the compound.
| Condition | Temperature | Atmosphere | pH | Approximate Degradation |
| 1 | 23°C | Nitrogen (N₂) | 4 | Minimal degradation over several days. |
| 2 | 23°C | Oxygen (O₂) | 4 | Noticeable degradation. |
| 3 | 60°C | Nitrogen (N₂) | 4 | Significant degradation. |
| 4 | 60°C | Oxygen (O₂) | 4 | Very rapid and significant degradation. |
| 5 | 23°C | Nitrogen (N₂) | 7 | Faster degradation compared to pH 4. |
Data compiled from graphical representations in scientific literature. The degradation rates are relative and intended for comparative purposes.[5]
Experimental Protocols
To minimize this compound oxidation, it is critical to control the experimental environment. Below are detailed protocols for handling and preparing this compound solutions.
Protocol 1: Preparation of a Stabilized this compound Stock Solution
This protocol outlines the steps for preparing a this compound stock solution with enhanced stability.
-
Solvent Selection: Choose a high-purity, anhydrous organic solvent such as ethanol or DMSO. For aqueous solutions, use a slightly acidic buffer (e.g., citrate buffer, pH 4-6).
-
Solvent Deoxygenation:
-
Dissolving this compound:
-
Accurately weigh the required amount of solid this compound.
-
Under a continuous stream of inert gas, add the deoxygenated solvent to the solid this compound.
-
Gently swirl or sonicate until fully dissolved.
-
-
Addition of Stabilizer (Optional but Recommended):
-
If compatible with your experimental design, add ascorbic acid to the solution at a final concentration of 0.1-1 mM to act as an oxygen scavenger.
-
-
Aliquoting and Storage:
-
Immediately aliquot the stock solution into small-volume, amber glass vials.
-
Purge the headspace of each vial with inert gas before tightly sealing with a cap containing a chemically resistant septum.
-
Store the aliquots at -20°C or -80°C for long-term storage. For short-term use, store at 2-8°C.
-
Protocol 2: General Handling During Experiments
This protocol provides guidelines for maintaining the stability of this compound working solutions during your experiments.
-
Thawing: When ready to use, thaw the frozen aliquots quickly in a water bath at room temperature and then immediately place them on ice.
-
Dilutions: Prepare final working concentrations by diluting the stock solution with deoxygenated and, if used, stabilizer-containing buffer or medium.
-
Minimizing Exposure: Throughout the experiment, minimize the exposure of the this compound-containing solutions to air and light. Keep tubes and plates covered whenever possible.
-
Temperature Control: If the experiment allows, perform steps at a reduced temperature (e.g., in a cold room or on ice) to slow down potential degradation.
-
Fresh Preparation: For optimal results, especially in sensitive assays, prepare fresh this compound solutions on the day of use. Aqueous solutions are not recommended for storage for more than a day.
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for preventing and troubleshooting this compound oxidation.
Caption: Workflow for preparing and handling this compound solutions to prevent oxidation.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant Activity of Pomegranate Husk Ellagitannins in Enhancing Oxidative Stability of Canola Oil During Frying | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Conformational interpretation of vescalagin and this compound physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How To [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Degassing solvents [chemtl.york.ac.uk]
Technical Support Center: Method Validation for Castalagin Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating analytical methods for the quantification of castalagin.
Frequently Asked Questions (FAQs)
Q1: What are the essential validation parameters for a this compound quantification method according to regulatory guidelines?
A1: According to the ICH Q2(R1) guidelines, the core validation parameters for a quantitative analytical procedure like this compound assay include accuracy, precision (repeatability and intermediate precision), specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4]
Q2: My this compound and vescalagin peaks are co-eluting or have poor resolution. How can I improve their separation?
A2: this compound and vescalagin are diastereomers, which can make their separation challenging.[5] To improve resolution, consider the following:
-
Optimize Mobile Phase: Adjust the gradient slope, the organic modifier (e.g., acetonitrile vs. methanol), and the pH of the aqueous phase. Adding a small percentage of an acid like formic acid or trifluoroacetic acid is common.[6]
-
Select the Right Column: A high-resolution C18 column with a smaller particle size (e.g., <3 µm) can enhance separation. Consider columns with different stationary phase chemistries if co-elution persists.
-
Adjust Temperature: Increasing the column temperature can sometimes improve peak shape and resolution, but it may also affect analyte stability.[7]
-
Lower the Flow Rate: Reducing the flow rate can increase the efficiency of the separation.
Q3: I am observing significant peak tailing for my this compound standard. What are the likely causes and solutions?
A3: Peak tailing is a common issue in HPLC.[8] Potential causes for this compound include:
-
Secondary Silanol Interactions: Free silanol groups on the silica-based column packing can interact with the polar functional groups of this compound. To mitigate this, use a high-purity, end-capped column or add a competing base like triethylamine (TEA) to the mobile phase in low concentrations.[8]
-
Column Overload: Injecting too concentrated a sample can lead to peak distortion. Try diluting your sample and re-injecting.[8]
-
Column Void or Contamination: A void at the column inlet or contamination from previous injections can cause peak tailing.[9] Try flushing the column or using a guard column to protect the analytical column.[7]
Q4: What is the best solvent for extracting this compound from plant material for quantification?
A4: The choice of extraction solvent is critical for accurate quantification. While methanol is often used for polyphenol extraction, some studies have shown that water extraction can yield better recovery and less variability for hydrolysable tannins like vescalagin in HPLC-DAD analysis.[6] It is recommended to perform a preliminary extraction optimization study comparing different solvents (e.g., methanol, ethanol, water, and aqueous mixtures thereof) to determine the most efficient solvent for your specific matrix.[6]
Q5: How should I assess the stability of this compound in my samples and standard solutions?
A5: Stability testing is crucial to ensure that the measured concentration is accurate.[10][11] You should evaluate:
-
Stock Solution Stability: Analyze the stock solution of your this compound standard at regular intervals when stored at a specific temperature (e.g., 4°C).
-
Autosampler Stability: Keep prepared samples in the autosampler for an extended period (e.g., 24-48 hours) and inject them at different time points to check for degradation.
-
Freeze-Thaw Stability: Subject your samples to multiple freeze-thaw cycles before analysis to determine if this affects this compound concentration. A systematic approach to stability testing involves analyzing samples at different time points and comparing the results to a baseline measurement.[12]
Troubleshooting Guide for HPLC/UPLC Analysis
This guide addresses common chromatographic problems encountered during this compound quantification.
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| No Peaks or Very Small Peaks | 1. No injection occurred (e.g., empty vial, incorrect vial position).2. Detector is off or not set to the correct wavelength.3. Mobile phase flow is interrupted.[13]4. Sample is too dilute. | 1. Verify sample vial and autosampler sequence.2. Check detector settings (for this compound, UV detection is often around 254-280 nm).3. Check for leaks, pump pressure, and solvent levels.[13]4. Prepare a more concentrated sample or standard. |
| Retention Time Drifting | 1. Column not properly equilibrated.[14]2. Mobile phase composition is changing (improper mixing or evaporation).[14]3. Column temperature fluctuations.[7]4. Pump flow rate is inconsistent. | 1. Equilibrate the column for at least 30 minutes or until a stable baseline is achieved.2. Prepare fresh mobile phase daily and keep solvent reservoirs capped.3. Use a column oven to maintain a constant temperature.4. Check the pump for leaks and perform routine maintenance.[9] |
| High Backpressure | 1. Frit or column blockage due to particulate matter.[9]2. Buffer precipitation in the mobile phase.3. System tubing is blocked or kinked. | 1. Filter all samples and mobile phases before use. Use an in-line filter and guard column. Try back-flushing the column.2. Ensure buffer is fully dissolved and miscible with the organic solvent.[9]3. Inspect all tubing for blockages and replace if necessary. |
| Baseline Noise or Drift | 1. Air bubbles in the pump or detector.[13]2. Contaminated mobile phase or column.3. Detector lamp is failing.4. Incomplete mobile phase mixing. | 1. Degas the mobile phase thoroughly. Purge the pump to remove air.2. Use high-purity solvents and flush the column with a strong solvent.3. Check the lamp's energy and replace if it's low.4. Mix mobile phase components thoroughly or use an efficient online mixer. |
Experimental Protocols
Protocol 1: Sample Preparation from a Plant Matrix
This protocol outlines a general procedure for the extraction of this compound from a dried plant powder.
-
Weighing: Accurately weigh approximately 100 mg of the homogenized, dried plant powder into a centrifuge tube.
-
Extraction: Add 10 mL of the optimized extraction solvent (e.g., 70:30 methanol:water).
-
Sonication: Place the tube in an ultrasonic bath for 30 minutes at room temperature to facilitate extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the sample with the mobile phase to bring the this compound concentration within the linear range of the calibration curve.
Protocol 2: HPLC-UV Method Validation
This protocol provides a framework for validating a reversed-phase HPLC-UV method for this compound quantification.
-
Specificity:
-
Inject a blank (mobile phase), a placebo (matrix without this compound), the this compound standard, and the sample solution.
-
Demonstrate that no interfering peaks are present at the retention time of this compound in the blank and placebo chromatograms.
-
Peak purity analysis using a PDA detector can also be performed to confirm specificity.
-
-
Linearity:
-
Prepare a stock solution of this compound and perform serial dilutions to create at least five concentration levels (e.g., 1, 5, 10, 25, 50 µg/mL).[3][4]
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Calculate the regression equation and the coefficient of determination (r²). The r² value should typically be ≥ 0.999.
-
-
Accuracy:
-
Perform a recovery study by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration).
-
Prepare and analyze three replicates at each level.
-
Calculate the percentage recovery for each replicate. The mean recovery should be within an acceptable range (e.g., 98-102%).
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results. The RSD should typically be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) by injecting solutions with decreasing concentrations of this compound. Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.[6]
-
Alternatively, calculate them from the standard deviation of the response and the slope of the calibration curve.
-
-
Robustness:
-
Intentionally make small variations in the method parameters and assess their impact on the results.
-
Parameters to vary include: mobile phase pH (± 0.2 units), column temperature (± 5°C), flow rate (± 10%), and mobile phase composition (± 2% organic).
-
The method is considered robust if the results remain unaffected by these small changes.[3]
-
Quantitative Data Summary
The following tables present typical acceptance criteria and example data for a validated HPLC method for this compound quantification.
Table 1: Linearity and Range
| Parameter | Acceptance Criterion | Example Result |
|---|---|---|
| Range | - | 1 - 50 µg/mL |
| Regression Equation | - | y = 45872x + 1234 |
| Coefficient of Determination (r²) | ≥ 0.999 | 0.9998 |
Table 2: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) | Acceptance Criteria (%) |
|---|---|---|
| Low (80%) | 99.5% | 98.0 - 102.0% |
| Medium (100%) | 100.8% | 98.0 - 102.0% |
| High (120%) | 101.2% | 98.0 - 102.0% |
Table 3: Precision
| Precision Level | Acceptance Criterion (RSD) | Example Result (RSD) |
|---|---|---|
| Repeatability (n=6) | ≤ 2.0% | 0.85% |
| Intermediate Precision (n=6) | ≤ 2.0% | 1.25% |
Table 4: LOD and LOQ
| Parameter | Method | Example Result |
|---|---|---|
| LOD | S/N Ratio = 3:1 | 0.2 µg/mL |
| LOQ | S/N Ratio = 10:1 | 0.7 µg/mL |
Visualizations
Caption: General workflow for analytical method validation.
Caption: Troubleshooting decision tree for HPLC peak tailing.
References
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 8. hplc.eu [hplc.eu]
- 9. lcms.cz [lcms.cz]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. Analytical methods for evaluating the stability of rutin and analyzing the formation of its degradation products: a review | Research, Society and Development [rsdjournal.org]
- 12. A protocol for testing the stability of biochemical analytes. Technical document - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Minimizing Matrix Effects in Castalagin LC-MS Analysis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the liquid chromatography-mass spectrometry (LC-MS) analysis of castalagin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix.[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[2][3][4] The "matrix" comprises all components in the sample other than the analyte, including proteins, lipids, salts, and other endogenous compounds.[5]
Q2: Why is this compound analysis particularly susceptible to matrix effects?
A2: this compound, an ellagitannin, is often analyzed in complex matrices like wine, plant extracts, or biological fluids.[6][7][8] These matrices are rich in other polyphenols, sugars, organic acids, and salts that can co-elute with this compound. These co-eluting components can compete with this compound for ionization in the MS source, often leading to significant ion suppression.[2]
Q3: What are the common signs of matrix effects in my this compound LC-MS data?
A3: Common indicators of matrix effects include:
-
Poor reproducibility of results between different sample preparations.[5][9]
-
Inaccurate quantification, leading to high variability in concentration measurements.[9]
-
Low signal intensity and poor sensitivity, even with known high concentrations of the analyte.[5]
-
Non-linear calibration curves.[9]
-
Inconsistent peak areas for quality control (QC) samples.[9]
-
Shifts in retention times.[1]
Q4: How can I quantitatively assess the presence and magnitude of matrix effects?
A4: The most widely accepted method is the post-extraction spike analysis.[3] This involves comparing the peak response of this compound spiked into an extracted blank matrix with the response of a pure standard solution at the same concentration.[10] The result is used to calculate a Matrix Factor (MF). An MF value less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]
Q5: What are the primary strategies to minimize or compensate for matrix effects?
A5: The primary strategies can be grouped into three main categories:
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before analysis. Techniques range from simple protein precipitation (PPT) to more effective methods like liquid-liquid extraction (LLE) and solid-phase extraction (SPE).[11][12]
-
Improve Chromatographic Separation: Modifying LC conditions (e.g., gradient profile, column chemistry, mobile phase pH) can separate this compound from co-eluting interferences.[5][12]
-
Use Compensation Methods: When matrix effects cannot be eliminated, their impact can be compensated for by using a suitable internal standard (ideally a stable isotope-labeled version of this compound) or by preparing calibration curves in the same matrix as the samples (matrix-matched calibration).[13][14][15] The standard addition method is also a viable, though more laborious, option.[2][13]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues related to matrix effects in this compound analysis.
Guide 1: Poor Sensitivity and Low Signal Intensity
-
Problem: The signal for this compound is much lower than expected, or the signal-to-noise ratio is poor, compromising the limit of detection.
-
Potential Cause: Significant ion suppression caused by co-eluting matrix components, such as phospholipids or other polyphenols.[1][2]
-
Recommended Solutions:
-
Improve Sample Preparation: If you are using a simple method like "dilute-and-shoot" or protein precipitation (PPT), switch to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner extract.[12] Polymeric mixed-mode SPE is often very effective at removing a broad range of interferences.[12]
-
Optimize Chromatography: Adjust the LC gradient to better separate this compound from the region where matrix interferences elute. Using columns with different selectivity can also resolve the analyte from interfering peaks.[5]
-
Sample Dilution: A straightforward approach is to dilute the sample extract.[2][10] This reduces the concentration of all components, including interferences, but may not be feasible if the this compound concentration is already very low.[2]
-
Guide 2: High Variability and Poor Reproducibility
-
Problem: Replicate injections of the same sample or different samples from the same batch yield inconsistent and highly variable results.
-
Potential Cause: The matrix effect is inconsistent across different samples, or the sample preparation protocol is not robust.[5]
-
Recommended Solutions:
-
Standardize Sample Preparation: Ensure every step of your sample preparation protocol is consistent and validated for all samples, standards, and quality controls.[5]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability.[13][15] A SIL-IS co-elutes with this compound and experiences the same degree of ion suppression or enhancement, allowing for a reliable ratio-based quantification.[13]
-
Implement Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix that has been subjected to the same extraction procedure as your samples. This ensures that your standards and samples experience similar matrix effects. A study on oak ellagitannins in red wine successfully used matrix calibration for accurate quantification.[6][7]
-
Quantitative Data on Method Performance
While specific quantitative data on matrix effects for this compound across various methods is limited in readily available literature, the following table summarizes expected performance and recovery data for ellagitannins based on established principles and related studies.
| Sample Preparation Method | Typical Analyte Recovery | Effectiveness in Reducing Matrix Effects | Key Considerations |
| Protein Precipitation (PPT) | High (>90%) | Low | Fast and simple, but produces the "dirtiest" extract with significant matrix effects.[12] |
| Liquid-Liquid Extraction (LLE) | Moderate to High (60-90%) | Moderate to High | Offers cleaner extracts than PPT. Recovery can be low for more polar analytes.[12] |
| Solid-Phase Extraction (SPE) | High (>85%) | High | Often the most effective method for producing clean extracts and minimizing matrix effects.[12] |
| Matrix-Matched Calibration | N/A (Compensation Method) | N/A (Compensates for Effects) | Corrects for consistent matrix effects. Method validation showed recovery rates of 102.4% to 113.7% for ellagitannins in wine.[6][7] |
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows for the quantitative determination of the matrix factor (MF).
-
Prepare Three Sample Sets:
-
Set A (Neat Solution): Spike this compound standard into the final reconstitution solvent at low, medium, and high concentration levels.
-
Set B (Post-Extraction Spike): Extract at least six different lots of blank matrix. After the final evaporation step, spike the this compound standard into the reconstituted blank extracts at the same concentrations as Set A.[9]
-
Set C (Pre-Extraction Spike): Spike the this compound standard into the blank matrix before the extraction process begins. This set is used to determine overall process efficiency (recovery).[9]
-
-
Analyze Samples: Inject all samples into the LC-MS system.
-
Calculate Matrix Factor (MF):
-
MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF between 0.85 and 1.15 is generally considered acceptable, indicating minimal matrix effect. An MF < 0.85 indicates ion suppression, and an MF > 1.15 indicates ion enhancement.[16]
-
Protocol 2: Solid-Phase Extraction (SPE) for Plant Extracts
This protocol provides a general methodology for cleaning up plant extracts containing this compound.
-
Cartridge Selection: Choose a polymeric reversed-phase SPE cartridge suitable for polar compounds like tannins.
-
Conditioning: Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water.
-
Loading: Dilute the plant extract with an appropriate buffer (e.g., water with a small percentage of acid) and load it onto the cartridge.
-
Washing: Wash the cartridge with 1-2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences.
-
Elution: Elute this compound from the cartridge using 1-2 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of the initial mobile phase for LC-MS analysis.
Visual Workflow Guides
Caption: A logical workflow for troubleshooting matrix effects in LC-MS analysis.
Caption: Decision tree for selecting an appropriate sample preparation method.
Caption: Workflow for the post-extraction spike method to assess matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Matrix-calibrated LC-MS/MS quantitation and sensory evaluation of oak Ellagitannins and their transformation products in red wines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Matrix-Calibrated LC-MS/MS Quantitation and Sensory Evaluation of Oak Ellagitannins and Their Transformation Products in Red Wines [agris.fao.org]
- 8. iris.unito.it [iris.unito.it]
- 9. benchchem.com [benchchem.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC–MS/MS quantification of 20(S)-protopanaxadiol in complex biological matrices for bioanalytical method validation and pharmacokinetic analysis - PMC [pmc.ncbi.nlm.nih.gov]
castalagin stability under different pH and temperature conditions
Castalagin Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of this compound under various pH and temperature conditions. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
A1: this compound is a type of ellagitannin, a class of hydrolyzable tannins found in various plants, including oak and chestnut wood.[1] Its stability is a critical factor in research and drug development as it can influence the potency, efficacy, and safety of this compound-based products. Degradation can lead to a loss of biological activity and the formation of unknown byproducts.
Q2: What are the primary factors that affect this compound stability?
A2: The stability of this compound is primarily influenced by pH, temperature, and the presence of oxygen. Generally, higher temperatures and more extreme pH values (both acidic and alkaline) can accelerate its degradation.
Q3: How does pH affect the stability of this compound?
A3: this compound is more stable in acidic to neutral conditions. As the pH increases towards alkaline conditions, the rate of degradation is expected to increase. One study has shown that this compound is relatively stable at pH 4 but degrades more rapidly at pH 7.[2]
Q4: How does temperature influence the stability of this compound?
A4: Increased temperature significantly accelerates the degradation of this compound. Studies have indicated that high temperatures, such as 60°C, adversely affect the stability of ellagitannins, including this compound.[2]
Q5: What are the known degradation products of this compound?
A5: The primary degradation pathway for this compound is hydrolysis, which can lead to the formation of smaller molecules such as ellagic acid and gallic acid.[3] Under certain conditions, such as in the presence of ethanol, other derivatives can also be formed.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound in solution | High pH of the solvent. | Buffer the solution to a slightly acidic pH (e.g., pH 4-5) for improved stability. |
| Elevated storage temperature. | Store this compound solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures. Protect from light. | |
| Presence of oxidative agents. | Degas solvents and consider working under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Inconsistent results in stability studies | Inadequate control of pH and temperature. | Use calibrated equipment to precisely control and monitor the pH and temperature throughout the experiment. |
| Variability in the purity of this compound starting material. | Characterize the purity of the this compound standard using a validated analytical method (e.g., HPLC-UV) before initiating stability studies. | |
| Inappropriate analytical method. | Develop and validate a stability-indicating HPLC method that can separate this compound from its degradation products. | |
| Precipitation of this compound from solution | Low solubility in the chosen solvent. | Test the solubility of this compound in different biocompatible solvents and consider the use of co-solvents if necessary. |
| Aggregation of the molecule. | Investigate the effect of concentration on stability and consider working at lower concentrations if aggregation is suspected. |
Data Presentation
Table 1: Estimated Percentage Degradation of this compound under Different Conditions
| pH | Temperature (°C) | Time (days) | Estimated Degradation (%) | Reference |
| 4 | 23 | 10 | ~10% | [2] |
| 7 | 23 | 10 | ~25% | [2] |
| 4 | 60 | 10 | ~40% | [2] |
Table 2: Template for Reporting this compound Degradation Kinetics
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 4 | 25 | |||
| 7 | 25 | |||
| 9 | 25 | |||
| 4 | 40 | |||
| 7 | 40 | |||
| 9 | 40 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study of this compound to understand its stability profile under various stress conditions.
1. Materials and Reagents:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water (Milli-Q or equivalent)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (or other suitable buffer components for the mobile phase)
-
pH meter
-
Calibrated oven and water bath
-
Photostability chamber
-
Validated stability-indicating HPLC-UV method
2. Procedure:
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Add an equal volume of 0.1 M HCl.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 0.1 M NaOH.
-
Incubate at a controlled temperature (e.g., room temperature or 40°C) for a defined period.
-
At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound.
-
Add an equal volume of 3% H₂O₂.
-
Incubate at room temperature, protected from light, for a defined period.
-
At specified time points, withdraw an aliquot and dilute for HPLC analysis.
-
-
Thermal Degradation:
-
Place a solid sample of this compound in a calibrated oven at an elevated temperature (e.g., 80°C) for a defined period.
-
At specified time points, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.
-
-
Photostability:
-
Expose a solution of this compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Simultaneously, keep a control sample in the dark.
-
At specified time points, withdraw aliquots from both the exposed and control samples and analyze by HPLC.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and the percentage of degradation.
-
Identify and quantify major degradation products where possible.
Visualizations
References
Validation & Comparative
Castalagin vs. Vescalagin: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. Castalagin and vescalagin, two diastereomeric C-glycosidic ellagitannins, present a compelling case study. Found in various plant species, particularly in oak and chestnut wood, these compounds exhibit a wide range of biological activities. This guide provides a comprehensive comparison of their performance in key therapeutic areas, supported by experimental data, detailed protocols, and visual representations of their mechanisms of action.
Quantitative Comparison of Biological Activities
The following tables summarize the key quantitative data comparing the biological activities of this compound and vescalagin.
Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Bacterial Strain | This compound MIC (mg/mL) | Vescalagin MIC (mg/mL) | Reference |
| Methicillin-Resistant Staphylococcus epidermidis (MRSE) | 0.250 | 0.125 | [1] |
| Staphylococcus aureus (SA) | 0.500 | 0.500 | [1] |
| Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.125 | 0.125 | [1] |
| Pseudomonas aeruginosa (PA) | 1.000 | 1.000 | [1] |
| Escherichia coli | 292–883 µg/mL | - | [2] |
Table 2: Anti-Inflammatory Activity (Interleukin-8 Inhibition)
| Stimulus | Cell Line | This compound IC₅₀ (µM) | Vescalagin IC₅₀ (µM) | Reference |
| TNFα | GES-1 (Human Gastric Epithelial) | 0.27 | 0.22 | [3] |
| H. pylori Infection | GES-1 (Human Gastric Epithelial) | ~11 | ~11 | [4] |
Table 3: Anticancer Activity (Enzyme Inhibition)
| Target Enzyme | This compound IC₅₀ (µM) | Vescalagin IC₅₀ (µM) | Reference |
| Poly(ADP-ribose) polymerase 1 (PARP1) | 0.86 | 2.67 | [5][6] |
| DNA Topoisomerase II | Not explicitly stated, but both are inhibitors | Not explicitly stated, but both are inhibitors | [5][6] |
Table 4: Comparative Antitumor Efficacy
| Cancer Model | This compound Effect | Vescalagin Effect | Reference |
| MCA-205 Sarcoma | Antitumor activity observed | No antitumor effect observed | [7] |
Experimental Protocols
This section details the methodologies for the key experiments cited in this guide.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution of Test Compounds: this compound and vescalagin are serially diluted in a 96-well microtiter plate using the broth medium to achieve a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria and broth) and a negative control (broth only) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[8] This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Topoisomerase II Decatenation Assay
This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, by topoisomerase II.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing kDNA, ATP, and assay buffer in a microcentrifuge tube.
-
Addition of Inhibitor: The test compounds, this compound or vescalagin, are added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.
-
Enzyme Addition and Incubation: Human topoisomerase II enzyme is added to the mixture, and the reaction is incubated at 37°C for 30 minutes.
-
Reaction Termination: The reaction is stopped by the addition of a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The reaction products are separated by electrophoresis on a 1% agarose gel.
-
Visualization and Analysis: The gel is stained with ethidium bromide and visualized under UV light. Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles and an increase in the amount of catenated kDNA.[5][9][10][11][12]
Assessment of Antitumor Activity via Gut Microbiota Modulation
This experimental workflow investigates the in vivo antitumor effects of this compound mediated by its influence on the gut microbiome.
-
Animal Model: Specific pathogen-free (SPF) mice are used.
-
Tumor Inoculation: Mice are subcutaneously inoculated with cancer cells (e.g., MCA-205 sarcoma cells).
-
Treatment: Mice are treated with daily oral gavage of either this compound or a vehicle control (water).
-
Tumor Growth Monitoring: Tumor size is measured regularly throughout the experiment.
-
Fecal Microbiota Analysis: Fecal samples are collected before and after treatment to analyze the gut microbiota composition using 16S rRNA sequencing.
-
Immune Response Analysis: At the end of the experiment, tumors and spleens are harvested to analyze the immune cell populations (e.g., CD8+ T cells, regulatory T cells) by flow cytometry and immunofluorescence.[7][13][14]
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound and vescalagin.
This compound's Antitumor Activity via Gut Microbiota Modulation
Caption: this compound modulates the gut microbiota, leading to an enhanced antitumor immune response.
This compound's Inhibition of the NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB pathway by preventing IκBα phosphorylation and reducing NF-κB levels.
Conclusion
While this compound and vescalagin are structurally very similar, they exhibit distinct biological activity profiles. Vescalagin appears to be a more potent antimicrobial agent against certain bacterial strains, particularly MRSE.[1] In contrast, this compound demonstrates superior anticancer properties, notably through its unique ability to modulate the gut microbiota to enhance antitumor immunity, an effect not observed with vescalagin in the tested models.[7] Furthermore, this compound is a more potent inhibitor of PARP1.[5][6] In terms of anti-inflammatory activity, both compounds show comparable efficacy in inhibiting IL-8 production.[3][4]
These findings underscore the importance of stereochemistry in determining the biological function of natural compounds. For drug development professionals, these differences highlight the potential for developing this compound as a novel prebiotic agent in cancer immunotherapy, while vescalagin may hold more promise as a lead compound for new antimicrobial agents. Further research is warranted to fully elucidate their mechanisms of action and to explore their therapeutic potential in preclinical and clinical settings.
References
- 1. repositorium.uminho.pt [repositorium.uminho.pt]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Ellagitannins from Castanea sativa Mill. Leaf Extracts Impair H. pylori Viability and Infection-Induced Inflammation in Human Gastric Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. inspiralis.com [inspiralis.com]
- 6. The Effect of Growth Medium Strength on Minimum Inhibitory Concentrations of Tannins and Tannin Extracts against E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profoldin.com [profoldin.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. s3.us-west-1.amazonaws.com [s3.us-west-1.amazonaws.com]
- 13. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Antioxidant Activities of Castalagin and Ellagic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antioxidant properties of two prominent polyphenols: castalagin, an ellagitannin, and its hydrolysis product, ellagic acid. This document synthesizes available experimental data to offer an objective overview of their performance in various antioxidant assays and delves into their underlying molecular mechanisms.
Executive Summary
Both this compound and ellagic acid are potent natural antioxidants. Ellagic acid has been extensively studied and demonstrates significant free radical scavenging and induction of endogenous antioxidant enzymes. This compound, a larger and more complex molecule, also exhibits strong antioxidant effects. While direct comparative studies using purified compounds are limited, available data from various sources suggest that ellagitannins, as a class to which this compound belongs, often exhibit superior or comparable antioxidant activity to ellagic acid in certain in vitro assays. This is attributed to their polymeric nature and the presence of multiple hydroxyl groups. However, the bioavailability and metabolic fate of these compounds in vivo significantly influence their ultimate biological effects.
Quantitative Antioxidant Activity
The following table summarizes the available quantitative data on the antioxidant activity of this compound and ellagic acid from various in vitro assays. It is crucial to note that the data presented for this compound and ellagic acid are derived from different studies, which may employ varied experimental conditions. Therefore, a direct comparison of these values should be approached with caution.
| Antioxidant Assay | Compound | IC50 / Activity Value | Source(s) |
| DPPH Radical Scavenging | Ellagic Acid | 17 ± 4 µM | [1] |
| Chestnut Bark Extract (containing this compound) | 3.1 µg/mL | ||
| ABTS Radical Scavenging | Ellagic Acid | TEAC values are reported to be lower than total pomegranate tannins. | |
| FRAP (Ferric Reducing Antioxidant Power) | Not available for direct comparison | - | - |
| ORAC (Oxygen Radical Absorbance Capacity) | Ellagitannin (Geraniin) | 3.8 mol-TE/mol | |
| Ellagic Acid | 3.2 mol-TE/mol | ||
| PARP1 Inhibition (as an indicator of related bioactivity) | This compound | IC50 = 0.86 µM |
Note: IC50 (half maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%. A lower IC50 value indicates greater potency. TEAC (Trolox Equivalent Antioxidant Capacity) measures the antioxidant capacity of a substance relative to the standard, Trolox.
Experimental Protocols
Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically at approximately 517 nm.
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds (this compound or ellagic acid) and a positive control (e.g., ascorbic acid) in methanol to prepare a series of concentrations.
-
Reaction Mixture: Add 100 µL of each sample concentration to 2.9 mL of the DPPH solution. A blank is prepared using 100 µL of methanol instead of the sample.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where A_control is the absorbance of the blank and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the sample.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).
Principle: The reduction of the blue-green ABTS•+ by an antioxidant to its colorless neutral form is measured by the decrease in absorbance at 734 nm.
Protocol:
-
Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Dilution of ABTS•+ Solution: Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (Trolox) in a suitable solvent.
-
Reaction Mixture: Add 20 µL of each sample concentration to 180 µL of the diluted ABTS•+ solution in a 96-well microplate.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of inhibition is calculated as for the DPPH assay. The antioxidant capacity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as the sample.
FRAP (Ferric Reducing Antioxidant Power) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Principle: The reduction of the colorless Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex to the blue-colored Fe²⁺-TPTZ complex in the presence of an antioxidant is measured spectrophotometrically at 593 nm.
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Sample Preparation: Prepare a series of concentrations of the test compounds and a standard (FeSO₄·7H₂O) in a suitable solvent.
-
Reaction Mixture: Add 50 µL of each sample concentration to 1.5 mL of the FRAP reagent.
-
Incubation: Incubate the reaction mixtures at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄·7H₂O and is expressed as mmol Fe²⁺ equivalents per gram of sample.
Signaling Pathways and Mechanisms of Action
Both this compound and ellagic acid exert their antioxidant effects through various molecular mechanisms, including direct radical scavenging and modulation of intracellular signaling pathways that regulate the expression of antioxidant enzymes.
Ellagic Acid: Antioxidant Signaling Pathways
Ellagic acid is known to enhance the endogenous antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE), leading to the transcription of several antioxidant and detoxifying enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), and catalase (CAT). Furthermore, ellagic acid can inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, which is often activated by reactive oxygen species (ROS).
Caption: Ellagic acid's antioxidant signaling pathways.
This compound: Antioxidant and Related Signaling Pathways
This compound, as a potent antioxidant, is also implicated in the modulation of key cellular signaling pathways. While its direct effects on the Nrf2 pathway are less characterized than those of ellagic acid, it has been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation-induced oxidative stress. Additionally, this compound can modulate the MAPK (Mitogen-Activated Protein Kinase) signaling cascade, which is involved in cellular responses to oxidative stress.
Caption: this compound's modulation of stress-activated pathways.
Experimental Workflow for Antioxidant Assay
The following diagram illustrates a generalized workflow for conducting in vitro antioxidant assays such as DPPH, ABTS, and FRAP.
Caption: General workflow for in vitro antioxidant assays.
Conclusion
Both this compound and ellagic acid are powerful antioxidants with significant potential in drug development and nutritional science. Ellagic acid's antioxidant activity is well-documented, with established mechanisms involving both direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway. This compound, as a larger ellagitannin, also demonstrates potent antioxidant effects, likely due to its numerous hydroxyl groups. While direct quantitative comparisons are sparse, the available evidence suggests that ellagitannins may possess superior in vitro antioxidant capacity in some assays.
For future research, it is imperative to conduct head-to-head comparative studies of purified this compound and ellagic acid using a battery of standardized antioxidant assays to provide a definitive quantitative comparison. Furthermore, in vivo studies are crucial to understand their respective bioavailability, metabolism, and ultimate efficacy as antioxidants in a physiological context.
References
A Comparative Analysis of Castalagin and Other Polyphenols in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The exploration of natural compounds for novel cancer therapeutics has identified polyphenols as a promising class of molecules. Among these, castalagin, an ellagitannin found in various plants, has demonstrated significant anticancer potential. This guide provides an objective comparison of this compound with other well-studied polyphenols—quercetin, resveratrol, and curcumin—based on available experimental data. The focus is on their cytotoxic effects against cancer cells, their mechanisms of action, and the signaling pathways they modulate.
Quantitative Comparison of Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The following tables summarize the IC50 values for this compound and other polyphenols across various cancer cell lines as reported in the scientific literature.
Disclaimer: The IC50 values presented below are compiled from different studies. Direct comparison should be approached with caution, as experimental conditions such as cell line passage number, treatment duration, and assay methodology can influence the results.
Table 1: IC50 Values of this compound and Vescalagin (an epimer of this compound) in Cancer Studies
| Compound | Target/Cell Line | IC50 (µM) | Reference |
| This compound | PARP1 Inhibition | 0.86 | [1] |
| Vescalagin | PARP1 Inhibition | 2.67 | [1] |
| This compound | SH-SY5Y (Neuroblastoma) | < 5 (attenuated poly(ADP-ribosyl)ation) | [1] |
Table 2: IC50 Values of Quercetin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Treatment Duration | Reference |
| MCF-7 (Breast) | 37 | 24h | |
| A549 (Lung) | 8.65 | 24h | |
| A549 (Lung) | 7.96 | 48h | |
| A549 (Lung) | 5.14 | 72h | |
| H69 (Lung) | 14.2 | 24h | |
| H69 (Lung) | 10.57 | 48h | |
| H69 (Lung) | 9.18 | 72h |
Table 3: IC50 Values of Resveratrol in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Treatment Duration | Reference |
| MCF-7 (Breast) | ~70-150 | Not Specified | |
| SW480 (Colon) | ~70-150 | Not Specified | |
| HCE7 (Colon) | ~70-150 | Not Specified | |
| Seg-1 (Esophageal) | ~70-150 | Not Specified | |
| HL60 (Leukemia) | ~70-150 | Not Specified | |
| HeLa (Cervical) | 200-250 | 48h | |
| MDA-MB-231 (Breast) | 200-250 | 48h | |
| A549 (Lung) | 400-500 | 48h | |
| SiHa (Cervical) | 400-500 | 48h |
Table 4: IC50 Values of Curcumin in Various Cancer Cell Lines
| Cancer Cell Line | IC50 (µM) | Treatment Duration | Reference |
| T47D (Breast) | 2.07 | 72h | |
| MCF7 (Breast) | 1.32 | 72h | |
| MDA-MB-415 (Breast) | 4.69 | 72h | |
| MDA-MB-231 (Breast) | 11.32 | 72h | |
| MDA-MB-468 (Breast) | 18.61 | 72h | |
| BT-20 (Breast) | 16.23 | 72h | |
| HCT-116 (Colon) | 10.26 - 13.31 | Not Specified | |
| A549 (Lung) | 41 | 48h | |
| H2170 (Lung) | 30 | 48h |
Key Experimental Protocols
Understanding the methodologies used to derive the above data is crucial for interpretation and future research design. Below are detailed protocols for key assays mentioned in the cited studies.
Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
This protocol is a general representation of how the cytotoxic effects of polyphenols on cancer cells are commonly determined.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase at the time of treatment. Plates are incubated overnight to allow for cell attachment.
-
Compound Treatment: A stock solution of the polyphenol (e.g., this compound) is prepared and serially diluted to a range of concentrations. The culture medium is removed from the wells and replaced with medium containing the different concentrations of the test compound. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compound.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compound to exert its effect.
-
MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized buffer) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value is then determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.
PARP1 Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of Poly (ADP-ribose) polymerase 1 (PARP1).[1]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains a reaction buffer, a histone-coated plate (substrate), NAD+ (the PARP substrate), and the recombinant PARP1 enzyme.
-
Inhibitor Addition: Varying concentrations of the test compound (e.g., this compound) are added to the wells. A known PARP1 inhibitor is used as a positive control, and a vehicle control is also included.
-
Enzymatic Reaction: The reaction is initiated and allowed to proceed for a specific time at 37°C. During this time, active PARP1 will transfer ADP-ribose units from NAD+ to the histone substrate.
-
Detection: The amount of poly(ADP-ribosyl)ation (PARylation) is quantified using an anti-PAR antibody, often conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric or chemiluminescent detection.
-
Data Analysis: The signal is measured using a plate reader. The percentage of PARP1 inhibition is calculated for each concentration of the test compound relative to the control. The IC50 value is then determined from the dose-response curve.
DNA Topoisomerase II Inhibition Assay
This assay assesses the ability of a compound to inhibit the decatenation activity of DNA topoisomerase II.[1]
-
Substrate: Kinetoplast DNA (kDNA), a network of interlocked DNA minicircles, is used as the substrate.
-
Reaction Mixture: The reaction is set up in a microcentrifuge tube containing the reaction buffer, kDNA, and purified human DNA topoisomerase II enzyme.
-
Inhibitor Addition: The test compound (e.g., this compound) at various concentrations is added to the reaction mixture.
-
Enzymatic Reaction: The reaction is incubated at 37°C for a set time, allowing the topoisomerase II to decatenate the kDNA into individual minicircles.
-
Termination and Analysis: The reaction is stopped, and the DNA products are separated by agarose gel electrophoresis.
-
Visualization: The gel is stained with an intercalating dye (e.g., ethidium bromide) and visualized under UV light. Catenated kDNA remains at the origin, while decatenated minicircles migrate into the gel. Inhibition of the enzyme is observed as a decrease in the amount of decatenated DNA.
Signaling Pathways Modulated by this compound and Other Polyphenols
Polyphenols exert their anticancer effects by modulating various intracellular signaling pathways that are often dysregulated in cancer.
This compound's Impact on Key Signaling Pathways
This compound has been shown to influence several critical signaling pathways in cancer cells. It can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[2] Additionally, this compound can modulate the MAPK and PI3K/Akt pathways, which are central to cell proliferation, differentiation, and apoptosis.[2]
Comparative Overview of Signaling Pathways
The following diagram illustrates the primary signaling pathways reported to be modulated by this compound, quercetin, resveratrol, and curcumin in the context of cancer.
Conclusion
This compound demonstrates significant anticancer activity through multiple mechanisms, including the inhibition of key enzymes involved in DNA repair and the modulation of critical signaling pathways that govern cancer cell proliferation and survival. While direct comparative studies with other polyphenols are limited, the available data suggests that this compound's potency, particularly in PARP1 inhibition, is noteworthy. Quercetin, resveratrol, and curcumin also exhibit broad-spectrum anticancer effects, often with overlapping targets in signaling pathways.
For researchers and drug development professionals, this guide highlights the potential of this compound as a lead compound for further investigation. Future studies should aim for direct, side-by-side comparisons of these polyphenols in a standardized panel of cancer cell lines and in vivo models to definitively establish their relative efficacy and to further elucidate their synergistic potential with existing cancer therapies.
References
- 1. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Inhibitory Effects on Osteoclastogenesis Through Blocking a Broad Range of Signaling Pathways with Low Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Castalagin and Other Prebiotics on Gut Microbiota Composition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of the natural polyphenol castalagin on gut microbiota composition against other well-established prebiotics, including inulin, fructooligosaccharides (FOS), and galactooligosaccharides (GOS). The information is supported by experimental data from peer-reviewed studies, with a focus on quantitative changes in microbial populations and metabolite profiles. Detailed experimental protocols for key methodologies are also provided to facilitate reproducibility and further research.
Comparative Analysis of Prebiotic Effects on Gut Microbiota
The following tables summarize the quantitative effects of this compound, inulin, FOS, and GOS on the composition and metabolic output of the gut microbiota. It is important to note that the data are derived from different studies with varying experimental designs, which may influence the results.
Table 1: Impact on Gut Microbiota Composition
| Prebiotic | Key Bacterial Changes | Study Population | Dosage | Duration | Source |
| This compound | Enrichment of: - Ruminococcaceae - Alistipes - Akkermansia muciniphila - Ruminococcus - Blautia | Mice (MCA-205 sarcoma model) | 0.85 mg/kg daily | 2 weeks | [1][2] |
| Inulin | Significant increase in: - Bifidobacterium (from 0.89% to 3.9% of total microbiota for B. adolescentis) - Faecalibacterium prausnitzii (from 10.3% to 14.5%) Decrease in: - Bacteroides | Human volunteers | 10 g/day | 16 days | |
| Fructooligosaccharides (FOS) | Significant increase in: - Bifidobacterium (from 0.2% to 20.2% in high-dose group) - Coprococcus | Mice | High-dose (unspecified) | 4 weeks | [3] |
| Galactooligosaccharides (GOS) | Significant increase in: - Bifidobacterium - LactobacillusDecrease in: - Ruminococcaceae - Oscillibacter | Mice | Unspecified | 3 weeks | [4] |
Table 2: Impact on Gut Metabolome
| Prebiotic | Key Metabolite Changes | Study Population | Source |
| This compound | Increase in: - Taurine-conjugated bile acids | Mice (MCA-205 sarcoma model) | [1][2] |
| Inulin | Increase in: - Short-chain fatty acids (SCFAs), particularly butyrate | Mice | |
| Fructooligosaccharides (FOS) | Increase in: - Total SCFAs, particularly acetic acid | In vitro human fecal fermentation | |
| Galactooligosaccharides (GOS) | Increase in: - SCFAs (acetate, propionate, butyrate) Decrease in: - Branched-chain fatty acids - Ammonium | In vitro human fecal fermentation | [5] |
Experimental Protocols
This section details the methodologies used in the key studies cited for the analysis of gut microbiota and metabolome.
16S rRNA Gene Sequencing for Gut Microbiota Profiling in Mice
This protocol provides a general framework for analyzing the gut microbiota composition in mice, based on common practices in the field.
-
Fecal Sample Collection: Fecal pellets are collected from individual mice at specified time points and immediately frozen at -80°C to preserve microbial DNA.[6]
-
DNA Extraction: Microbial DNA is extracted from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.[7] The concentration and purity of the extracted DNA are assessed using a spectrophotometer.
-
PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 338F and 806R).[8] The PCR products are purified and quantified.
-
Library Preparation and Sequencing: The amplified DNA is used to construct a sequencing library, which is then sequenced on a high-throughput platform like the Illumina MiSeq.
-
Data Analysis: The raw sequencing reads are processed to remove low-quality reads and chimeras. The remaining sequences are clustered into operational taxonomic units (OTUs) or amplicon sequence variants (ASVs), which are then assigned to a taxonomic classification using a reference database such as Greengenes or SILVA.[8] Statistical analyses are performed to identify differences in microbial composition between experimental groups.
Metabolomics Analysis of Fecal Samples in Mice using LC-MS
This protocol outlines a typical workflow for the analysis of metabolites in murine fecal samples.
-
Sample Preparation: Fecal samples are lyophilized and then extracted with a solvent, commonly a methanol/water mixture, to isolate the metabolites.[7] The mixture is homogenized, sonicated, and centrifuged to separate the supernatant containing the metabolites.[9]
-
LC-MS Analysis: The extracted metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS).[7][9] The samples are injected into a liquid chromatograph, where the metabolites are separated based on their chemical properties. The separated metabolites are then introduced into a mass spectrometer, which measures their mass-to-charge ratio, allowing for their identification and quantification.
-
Data Processing and Analysis: The raw LC-MS data is processed to identify and quantify the metabolites. This involves peak detection, alignment, and normalization. The identified metabolites are then compared between different experimental groups to identify significant changes.
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways through which this compound and other prebiotics exert their effects on the host.
This compound's Modulation of the Gut-Tumor Axis
Caption: this compound's influence on the gut-tumor axis.
General Signaling Pathway for Inulin, FOS, and GOS
Caption: SCFA-mediated signaling by common prebiotics.
Experimental Workflow for Prebiotic Validation
References
- 1. polyphenols-site.com [polyphenols-site.com]
- 2. mdpi.com [mdpi.com]
- 3. seerave.org [seerave.org]
- 4. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galactooligosaccharide (GOS) Reduces Branched Short-Chain Fatty Acids, Ammonium, and pH in a Short-Term Colonic Fermentation Model [mdpi.com]
- 6. Protocol for correlation analysis of the murine gut microbiome and meta-metabolome using 16S rDNA sequencing and UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrative analysis of the mouse fecal microbiome and metabolome reveal dynamic phenotypes in the development of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. shimadzu.com [shimadzu.com]
Castalagin: A Potent Anti-Inflammatory Agent Cross-Validated Against Standard NSAIDs
A Comparative Guide for Researchers and Drug Development Professionals
Castalagin, a prominent ellagitannin found in various plants, has demonstrated significant anti-inflammatory properties. This guide provides a comprehensive comparison of this compound's efficacy against established non-steroidal anti-inflammatory drugs (NSAIDs), supported by experimental data. We delve into its mechanism of action, offering detailed experimental protocols and visual representations of key signaling pathways to facilitate further research and development.
In Vitro Efficacy: this compound vs. Standard Anti-Inflammatory Drugs
To objectively assess the anti-inflammatory potential of this compound, its inhibitory effects on key pro-inflammatory mediators were compared with those of Indomethacin and Dexamethasone, two widely used anti-inflammatory agents. The most common in vitro model for this assessment utilizes murine macrophage cells (RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response.
The following table summarizes the half-maximal inhibitory concentrations (IC50) for these compounds against the production of Nitric Oxide (NO), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). Lower IC50 values indicate higher potency.
| Compound | Inflammatory Mediator | Cell Model | IC50 Value |
| This compound | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | Data Not Available |
| TNF-α | LPS-stimulated RAW 264.7 | Data Not Available | |
| IL-6 | C. acnes-stimulated HaCaT | ~11.27 µM¹[1] | |
| IL-8 | C. acnes-stimulated HaCaT | ~10.04 µM¹[1] | |
| Indomethacin | Nitric Oxide (NO) | LPS-stimulated RAW 264.7 | 56.8 µM[2][3] |
| TNF-α | LPS-stimulated RAW 264.7 | 143.7 µM[2][3] | |
| PGE2 | LPS-stimulated RAW 264.7 | 2.8 µM[2][3] | |
| Dexamethasone | Nitric Oxide (NO) | LPS-induced EMT6 Cells | 0.005 µM (5 nM)[4] |
| IL-6 | LPS-induced RAW 264.7 | Inhibits production[5][6] | |
| TNF-α | LPS-induced RAW 264.7 | Inhibits production[6][7] |
¹Note: Data for this compound on IL-6 and IL-8 are from a study using a Castanea sativa leaf extract in Cutibacterium acnes-stimulated human keratinocytes (HaCaT), where this compound's activity was highlighted. A direct comparison with Indomethacin and Dexamethasone in LPS-stimulated RAW 264.7 cells requires further specific studies on pure this compound.
Mechanism of Action: Inhibition of Key Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating critical signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional upregulation of pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. Upon stimulation by LPS, a cascade of protein interactions leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus, where it binds to DNA and initiates the transcription of genes for pro-inflammatory mediators like TNF-α, IL-6, and inducible nitric oxide synthase (iNOS).
Studies have shown that this compound can suppress the RANKL-stimulated phosphorylation of IκBα, a key step in the activation of the NF-κB pathway[1][8]. By preventing IκBα degradation, this compound effectively traps NF-κB in the cytoplasm, thereby inhibiting the expression of inflammatory genes.
MAP Kinase (MAPK) Signaling Pathway
The MAPK family, including extracellular signal-regulated kinase (ERK), Jun N-terminal kinase (JNK), and p38, also plays a crucial role in inflammation. These kinases are activated by upstream signaling molecules following receptor stimulation and, in turn, phosphorylate various transcription factors that regulate the expression of inflammatory genes.
Research indicates that this compound suppresses the phosphorylation of major MAPK pathway components, including ERK, JNK, and p38, in response to inflammatory stimuli[1][8]. This broad-spectrum inhibition of MAPK signaling further contributes to its potent anti-inflammatory effects.
Experimental Protocols
Standardized protocols are essential for the cross-validation of anti-inflammatory effects. Below are detailed methodologies for key in vitro assays.
Cell Culture and Treatment
-
Cell Line : Murine macrophage cell line RAW 264.7 (ATCC TIB-71) is commonly used.
-
Culture Medium : Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions : Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Experimental Plating : Seed RAW 264.7 cells in 96-well or 24-well plates at a density of 1.5 x 10⁵ to 5 x 10⁵ cells/mL and allow them to adhere overnight.
-
Treatment : Pre-treat the cells with various concentrations of this compound or comparator compounds for 1-2 hours.
-
Stimulation : Induce inflammation by adding Lipopolysaccharide (LPS) at a concentration of 1 µg/mL and incubate for 24 hours.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures nitrite (NO₂⁻), a stable breakdown product of NO.
-
Sample Collection : After the 24-hour incubation, collect 50-100 µL of the cell culture supernatant.
-
Griess Reaction : In a new 96-well plate, mix the supernatant (50 µL) with an equal volume of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine in phosphoric acid).
-
Incubation : Incubate at room temperature for 10-15 minutes, protected from light.
-
Measurement : Measure the absorbance at 540 nm using a microplate reader.
-
Quantification : Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.
Cytokine Measurement (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines like TNF-α and IL-6 in the cell culture supernatant.
-
Sample Collection : After the 24-hour incubation, collect the cell culture supernatants.
-
ELISA Procedure : Perform the assay using commercially available ELISA kits for mouse TNF-α and IL-6, following the manufacturer’s instructions.
-
General Steps :
-
Add standards and samples to wells pre-coated with a capture antibody.
-
Incubate to allow the cytokine to bind.
-
Wash the wells and add a biotinylated detection antibody.
-
Incubate, wash, and then add a streptavidin-enzyme conjugate (e.g., HRP).
-
Incubate, wash, and add a substrate solution to produce a colored product.
-
Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Quantification : Calculate cytokine concentrations based on the standard curve generated for each specific cytokine.
Conclusion and Future Directions
The available data strongly suggest that this compound is a potent anti-inflammatory agent that functions through the inhibition of the NF-κB and MAPK signaling pathways. While direct comparative data in a standardized macrophage model is still emerging, preliminary findings indicate its efficacy may be comparable to or exceed that of some traditional NSAIDs for certain inflammatory markers.
For drug development professionals, this compound represents a promising natural compound for the development of new anti-inflammatory therapies. Further research should focus on obtaining direct, quantitative comparisons of pure this compound against standard drugs like Indomethacin and Dexamethasone in LPS-stimulated RAW 264.7 macrophages to establish its relative potency definitively. Additionally, in vivo studies are necessary to validate these in vitro findings and to assess the bioavailability, safety, and efficacy of this compound in preclinical models of inflammatory diseases.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Activity of Cajanin, an Isoflavonoid Derivative Isolated from Canavalia lineata Pods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Reproducibility of In Vitro Bioassays with Castalagin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the reproducibility and comparative performance of in vitro bioassays is paramount for robust and reliable results. This guide provides a comprehensive overview of the reproducibility of bioassays involving castalagin, a prominent ellagitannin, with a focus on its anti-inflammatory and antioxidant properties. We present a comparative analysis of this compound's bioactivity, detail experimental protocols for key assays, and visualize relevant signaling pathways to support your research endeavors.
Comparative Performance of this compound in In Vitro Bioassays
This compound has demonstrated significant bioactivity in various in vitro models, particularly in the modulation of inflammatory and oxidative stress pathways. To provide a comparative perspective, this section summarizes its performance against its isomer, vescalagin, and other well-known bioactive compounds.
Anti-inflammatory Activity: Inhibition of Key Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB and AP-1 signaling pathways, which are critical regulators of pro-inflammatory gene expression.[1][2][3][4] In vitro studies have consistently shown that this compound can significantly reduce the secretion of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8) in various cell lines.[1][2][3]
Table 1: Comparative Anti-inflammatory and Bactericidal Activity of this compound and Vescalagin
| Bioassay | Target | This compound | Vescalagin | Reference |
| Anti-inflammatory | Inhibition of IL-8 release (HaCaT cells) | IC50 values reported at low µM levels | Similar efficacy to this compound reported | [3] |
| Inhibition of IL-6 release (HaCaT cells) | IC50 of 22.54 µg/mL (for this compound-containing extract) | Not explicitly stated for pure compound | [3] | |
| Inhibition of NF-κB activity | Potent inhibition observed | Similar efficacy to this compound reported | [3] | |
| Bactericidal | Methicillin-resistant Staphylococcus aureus (MRSA) | Bactericidal activity demonstrated | Bactericidal activity demonstrated | [5] |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Bactericidal activity demonstrated | Bactericidal activity demonstrated | [5] |
Note: While direct IC50 values for pure this compound in cytokine release assays are not consistently reported across studies, the available data suggests potent anti-inflammatory activity. It is important to note that the bioactivity of this compound and vescalagin can be influenced by their conformational differences.[2][6][7]
Antioxidant Activity: A Comparison with Standard Antioxidants
The antioxidant capacity of polyphenols is a key aspect of their therapeutic potential. This compound's antioxidant activity can be benchmarked against well-established antioxidants like gallic acid and quercetin using various in vitro assays.
Table 2: Comparative Antioxidant Activity of Common Polyphenols
| Antioxidant Assay | Gallic Acid | Quercetin | This compound | Key Considerations | Reference |
| DPPH Radical Scavenging | Strong activity | Strong activity | Expected to have strong activity as an ellagitannin | Assay results can be influenced by reaction kinetics and solvent.[2][4] | [2][4][8] |
| ABTS Radical Scavenging | Strong activity | Strong activity | Expected to have strong activity as an ellagitannin | Generally applicable to both hydrophilic and lipophilic antioxidants.[2][4] | [2][4][8] |
| FRAP (Ferric Reducing Antioxidant Power) | Strong activity | Strong activity | Expected to have strong activity as an ellagitannin | Measures the reduction of ferric iron.[8] | [8] |
Note: While specific comparative studies focusing solely on this compound versus these standards are limited, the known potent antioxidant activity of ellagitannins suggests that this compound would exhibit comparable or superior activity in these assays. The choice of assay can influence the determined antioxidant capacity, highlighting the importance of using multiple methods for a comprehensive assessment.[8]
Experimental Protocols for Key Bioassays
Detailed and standardized experimental protocols are crucial for ensuring the reproducibility of in vitro bioassays. Below are representative protocols for assessing the anti-inflammatory effects of this compound.
NF-κB Luciferase Reporter Assay
This assay is widely used to quantify the transcriptional activity of NF-κB.
Principle: Cells are transiently transfected with a plasmid containing a luciferase reporter gene under the control of NF-κB response elements. Activation of the NF-κB pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Representative Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T, HeLa) in appropriate media.
-
Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.
-
-
Compound Treatment:
-
Following transfection, pre-incubate the cells with varying concentrations of this compound for a predetermined time (e.g., 2 hours).
-
-
NF-κB Activation:
-
Stimulate the NF-κB pathway by adding an agonist, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), and incubate for a specified period (e.g., 6-8 hours).
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the specific luciferase assay system.
-
-
Data Analysis:
-
Normalize the NF-κB luciferase activity to the control luciferase activity.
-
Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
-
IL-6 and IL-8 Release ELISA
Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in cell culture supernatants.
Principle: A specific capture antibody for the cytokine of interest is coated onto a microplate. The sample containing the cytokine is added, followed by a detection antibody conjugated to an enzyme. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of cytokine present.
Representative Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HaCaT keratinocytes, A549 lung epithelial cells) in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with different concentrations of this compound for a specific duration.
-
Stimulate the cells with an inflammatory agent (e.g., LPS, TNF-α) to induce cytokine release.
-
-
Sample Collection:
-
After the incubation period, collect the cell culture supernatants.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's protocol for the specific IL-6 or IL-8 kit. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating and washing the plate.
-
Adding the detection antibody.
-
Incubating and washing the plate.
-
Adding the enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing the plate.
-
Adding the substrate and stopping the reaction.
-
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve and determine the concentration of IL-6 or IL-8 in the samples.
-
Calculate the percentage of inhibition of cytokine release compared to the control.
-
Reproducibility of this compound Bioassays
While the inherent bioactivity of this compound is well-documented, specific data on the intra- and inter-assay reproducibility of these bioassays is not extensively reported in publicly available literature. To ensure the reliability of your findings, it is crucial to validate these assays in your laboratory.
Key Parameters for Assay Validation:
-
Precision: Assessed as the coefficient of variation (%CV), which should ideally be below 15% for both intra-assay (within the same experiment) and inter-assay (between different experiments) variability.[1][8]
-
Accuracy: The closeness of the measured value to the true value.
-
Linearity: The ability of the assay to produce results that are directly proportional to the concentration of the analyte.
-
Specificity: The ability of the assay to measure the analyte of interest without interference from other substances.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
Researchers are strongly encouraged to perform these validation studies and report the results to enhance the transparency and reproducibility of their findings.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in this compound research can aid in understanding and experimental design.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: Experimental workflow for cytokine release assay.
References
- 1. vibgyorpublishers.org [vibgyorpublishers.org]
- 2. Conformational interpretation of vescalagin and this compound physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. benchchem.com [benchchem.com]
- 5. ikev.org [ikev.org]
- 6. bioprocessintl.com [bioprocessintl.com]
- 7. researchgate.net [researchgate.net]
- 8. cygnustechnologies.com [cygnustechnologies.com]
A Comparative Stability Analysis of Castalagin and Vescalagin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of two prominent ellagitannins, castalagin and vescalagin. As diastereoisomers, these compounds exhibit subtle structural differences that lead to significant variations in their chemical stability. Understanding these differences is crucial for their handling, formulation, and application in research and drug development. This document summarizes key experimental findings on their stability under various conditions and provides detailed methodologies for the analytical procedures used.
Comparative Stability Data
Experimental evidence consistently demonstrates that vescalagin is more reactive and, consequently, less stable than this compound under various conditions.[1][2][3] This difference in stability is largely attributed to the stereochemistry at the C-1 position of the glucose core.[1][2] The following table summarizes quantitative data from comparative stability studies.
| Condition | This compound Remaining | Vescalagin Remaining | Reference |
| Aqueous Solution (End of Study) | > 6% | ~ 2% | [2] |
| Simulated Gastric Digestion | ~ 40-70% | Not Detectable | [4] |
| pH 4, 23°C, Nitrogen Atmosphere | More Stable | Less Stable | [3] |
| pH 4, 60°C, Nitrogen Atmosphere | More Stable | Less Stable | [3] |
| pH 7, 23°C, Nitrogen Atmosphere | Less Stable than pH 4 | Not Reported | [3] |
| pH 4, 23°C, Oxygen Atmosphere | Less Stable than N₂ | Less Stable than N₂ | [3] |
| 40% and 70% (v/v) Ethanol, Room Temp. | More Stable | Less Stable |
Experimental Protocols
The stability of this compound and vescalagin is typically assessed by monitoring their degradation over time under controlled conditions using High-Performance Liquid Chromatography (HPLC).
Stability Study in Aqueous Solution
This protocol outlines a general procedure for comparing the stability of this compound and vescalagin at different pH and temperature conditions.
a. Sample Preparation:
-
Prepare buffer solutions at the desired pH values (e.g., pH 4 and pH 7).
-
Dissolve pure this compound and vescalagin in each buffer solution to a known concentration (e.g., 50 µg/mL).
-
For studies investigating the effect of oxygen, one set of solutions is purged with nitrogen gas (for an oxygen-free environment), while a parallel set is exposed to air or purged with oxygen.
b. Incubation:
-
Aliquots of the prepared solutions are incubated at controlled temperatures (e.g., 23°C and 60°C).
-
Samples are collected at specific time intervals (e.g., 0, 1, 3, 6, 12, 24 hours) for analysis.
c. Quantification:
-
The concentration of the remaining this compound or vescalagin in each sample is determined by HPLC-DAD.
-
The degradation rate is calculated by plotting the concentration of the compound against time.
HPLC-DAD Quantification Method
A common analytical method for the quantification of this compound and vescalagin is Reverse-Phase High-Performance Liquid Chromatography with a Diode Array Detector (RP-HPLC-DAD).
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a diode array detector.
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.
-
Solvent B: Acetonitrile or methanol with a small amount of the same acid.
-
-
Elution Program: The gradient starts with a high percentage of Solvent A, and the percentage of Solvent B is gradually increased to elute the compounds.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: The DAD is set to monitor absorbance at a wavelength where both compounds have strong absorbance, typically around 280 nm.
-
Quantification: The concentration of each compound is determined by comparing the peak area in the sample chromatogram to a calibration curve prepared from pure standards of this compound and vescalagin.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a comparative stability study of this compound and vescalagin.
Caption: Workflow for the comparative stability testing of this compound and vescalagin.
References
Unlocking Synergistic Potential: A Comparative Guide to Castalagin Combination Therapies
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of castalagin's synergistic effects with other compounds, supported by experimental data. This compound, a potent ellagitannin, demonstrates significant promise in enhancing cancer immunotherapy and exhibits potential for combination with other targeted agents.
This document summarizes key findings on the synergistic applications of this compound, with a primary focus on its well-documented effects with anti-PD-1 immunotherapy. Additionally, it explores the potential for synergy with PARP and topoisomerase II inhibitors based on its known biochemical activities.
This compound and Anti-PD-1 Immunotherapy: A Prebiotic-Mediated Synergy
Recent preclinical studies have robustly demonstrated that this compound can significantly enhance the efficacy of anti-Programmed Cell Death Protein 1 (anti-PD-1) immunotherapy, particularly in models resistant to such treatments.[1][2][3] The primary mechanism of this synergy is attributed to this compound's role as a prebiotic, which modulates the gut microbiota to create a more favorable tumor microenvironment for anti-tumor immunity.[1][4][5]
Oral administration of this compound has been shown to enrich the gut microbiota with beneficial bacterial species, such as Ruminococcaceae and Alistipes.[1][2] This alteration in the microbiome is associated with an improved ratio of CD8+ effector T cells to FOXP3+ regulatory T cells within the tumor, indicating a shift towards a more potent anti-cancer immune response.[1][2]
Quantitative Data Summary: this compound and Anti-PD-1 in Murine Cancer Models
| Parameter | Control (Vehicle + Isotype Control) | Anti-PD-1 Alone | This compound Alone | This compound + Anti-PD-1 | Reference |
| Tumor Growth Inhibition | Baseline | Moderate Inhibition | Significant Inhibition | Marked Synergistic Inhibition | [1] |
| CD8+/FOXP3+CD4+ T cell ratio in TME | Low | Slightly Increased | Increased | Significantly Increased | [1][2] |
| Relative Abundance of Ruminococcaceae | Baseline | No Significant Change | Increased | Significantly Increased | [1] |
| Relative Abundance of Alistipes | Baseline | No Significant Change | Increased | Significantly Increased | [1] |
Experimental Protocol: In Vivo Murine Tumor Model and Microbiota Analysis
1. Animal Model:
-
Specific pathogen-free (SPF) C57BL/6 mice are used.
-
Tumor cells (e.g., MCA-205 sarcoma or E0771 breast cancer) are implanted subcutaneously.
2. Treatment Regimen:
-
Once tumors are established, mice are randomized into four groups: Vehicle + Isotype Control, Anti-PD-1 antibody, this compound, and this compound + Anti-PD-1 antibody.
-
This compound is administered daily via oral gavage (e.g., 0.85 mg/kg).
-
Anti-PD-1 antibody (or isotype control) is administered intraperitoneally on a schedule (e.g., days 7, 10, and 13 post-tumor implantation).
3. Fecal Microbiota Transplantation (FMT) for Resistant Models:
-
To model anti-PD-1 resistance, germ-free or antibiotic-treated mice are colonized with fecal microbiota from non-responder human patients.[1]
-
These mice then receive the treatment regimens as described above to evaluate this compound's ability to overcome resistance.
4. Analysis:
-
Tumor growth is monitored regularly using calipers.
-
At the end of the experiment, tumors are harvested for immunological analysis by flow cytometry to determine the populations of various immune cells, including CD8+ and FOXP3+CD4+ T cells.
-
Fecal samples are collected at baseline and throughout the study for 16S rRNA gene sequencing to analyze the composition of the gut microbiota.
Signaling Pathway and Experimental Workflow
Caption: Mechanism of this compound and Anti-PD-1 Synergy.
Caption: In Vivo Experimental Workflow.
Potential Synergy with PARP and Topoisomerase II Inhibitors
While direct experimental evidence for synergistic effects is not yet available, this compound's known inhibitory activities against Poly (ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II suggest a strong potential for combination therapies with drugs targeting these enzymes.[6][7]
This compound as a PARP1 and Topoisomerase II Inhibitor
This compound has been identified as a dual inhibitor of PARP1 and DNA topoisomerase II.[6] This dual activity is significant because inhibitors of these enzymes are established cancer therapeutics. The rationale for potential synergy lies in the possibility of achieving a multi-pronged attack on cancer cell DNA repair and replication mechanisms.
Quantitative Data: this compound's Inhibitory Activity
| Target Enzyme | Parameter | Value | Reference |
| PARP1 | IC50 | 0.86 µM | [6] |
| Ki | 1.64 µM (Mixed-type inhibition) | [6] | |
| DNA Topoisomerase II | - | Inhibitory activity confirmed | [6][7] |
Experimental Protocol: In Vitro Enzyme Inhibition Assays
1. PARP1 Inhibition Assay:
-
Recombinant human PARP1 enzyme is used.
-
The assay measures the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of nicked DNA.
-
This compound is added at various concentrations to determine its inhibitory effect.
-
The amount of biotinylated histone is quantified using a colorimetric or chemiluminescent method.
-
IC50 values are calculated from the dose-response curves.
2. DNA Topoisomerase II Inhibition Assay:
-
Recombinant human topoisomerase II alpha is used.
-
The assay measures the enzyme's ability to decatenate kinetoplast DNA (kDNA).
-
This compound is incubated with the enzyme and kDNA.
-
The reaction products are separated by agarose gel electrophoresis.
-
Inhibition is observed as a decrease in the amount of decatenated DNA.
Logical Relationship for Potential Synergy
Caption: Potential Synergistic Mechanisms.
Conclusion and Future Directions
The synergistic effect of this compound with anti-PD-1 immunotherapy is well-supported by preclinical data, with a clear mechanism involving the modulation of the gut microbiota. This combination holds significant promise for overcoming immunotherapy resistance.
While this compound's inhibitory effects on PARP1 and topoisomerase II are established, further research is required to experimentally validate the synergistic potential of combining this compound with inhibitors of these enzymes. Such studies would be a logical next step in expanding the therapeutic applications of this natural compound. Researchers are encouraged to investigate these potential synergies using in vitro and in vivo models to determine combination indices and elucidate the underlying molecular mechanisms.
References
- 1. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti-PD-1 Resistance through Effects on the Gut Microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. seerave.org [seerave.org]
- 5. Microbiome Modulation for the Treatment of Solid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Independent Verification of Castalagin's Antitumor Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitumor properties of castalagin, a natural polyphenol, with other alternatives. It is supported by experimental data to aid in the independent verification of its therapeutic potential.
Abstract
This compound, an ellagitannin found in various plants, has demonstrated promising antitumor activities through multiple mechanisms. Primarily, its efficacy is linked to its role as a prebiotic, modulating the gut microbiome to enhance systemic antitumor immunity, particularly in combination with immune checkpoint inhibitors. Additionally, this compound exhibits direct cytotoxic effects on cancer cells through the inhibition of key enzymes involved in DNA repair and replication, namely poly(ADP-ribose) polymerase 1 (PARP1) and DNA topoisomerase II. This guide synthesizes the available preclinical data on this compound's antitumor effects, providing a comparative analysis with other natural compounds and conventional chemotherapeutic agents. Detailed experimental protocols and visualizations of the underlying molecular pathways are presented to facilitate further research and drug development efforts.
Comparative Efficacy of this compound and Other Antitumor Agents
The antitumor activity of this compound has been evaluated through its ability to inhibit key cancer-related enzymes and its impact on cancer cell viability.
Table 1: Inhibition of Cancer-Related Enzymes
| Compound | Target Enzyme | IC50 (µM) | Cancer Type/Cell Line |
| This compound | PARP1 | 0.86 [1][2] | (Enzymatic assay) |
| Olaparib (Positive Control) | PARP1 | Not explicitly stated in snippets | (Reference standard) |
| Vescalagin (Isomer of this compound) | PARP1 | 2.67[1][2] | (Enzymatic assay) |
Note: IC50 represents the half-maximal inhibitory concentration.
Mechanisms of Action
This compound exerts its antitumor effects through two primary, distinct mechanisms:
-
Microbiome-Mediated Immune Modulation: this compound acts as a prebiotic, promoting the growth of beneficial gut bacteria such as Ruminococcaceae and Alistipes.[3] This modulation of the gut microbiota leads to a reprogramming of the tumor microenvironment, characterized by an increased ratio of CD8+ to FOXP3+CD4+ T cells within the tumor.[3] This enhanced anti-tumor immune response potentiates the efficacy of immune checkpoint inhibitors like anti-PD-1 therapy.[3] The metabolic changes induced by this compound, including an increase in taurine-conjugated bile acids, also contribute to its antitumor activity.[3]
-
Direct Inhibition of Cancer-Related Enzymes:
-
PARP1 Inhibition: this compound directly inhibits PARP1, an enzyme crucial for DNA repair in cancer cells.[1][2] By blocking PARP1, this compound can induce synthetic lethality in cancers with pre-existing DNA repair defects.
-
DNA Topoisomerase II Inhibition: this compound also inhibits DNA topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[1] Inhibition of this enzyme leads to DNA damage and ultimately, cancer cell death.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by this compound.
Experimental Workflows
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.
1. Cell Culture and Seeding:
- Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
- Incubate the plates for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations.
- Add the diluted compounds to the respective wells and include vehicle controls (medium with the same concentration of solvent).
3. Incubation:
- Incubate the treated plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
4. MTT Assay:
- Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate for 3-4 hours to allow the formation of formazan crystals.
- Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
5. Data Analysis:
- Measure the absorbance of each well at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.
- Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell viability, by plotting a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse model.
1. Animal Model:
- Use immunocompromised mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.
2. Cell Implantation:
- Harvest cancer cells from culture and resuspend them in a sterile solution (e.g., PBS or Matrigel).
- Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
3. Tumor Growth and Treatment:
- Monitor tumor growth by measuring tumor volume with calipers regularly.
- Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
- Administer this compound (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
4. Monitoring and Endpoint:
- Continue to monitor tumor volume and the general health of the mice throughout the study.
- At the end of the study (e.g., after 21-28 days or when tumors in the control group reach a maximum allowed size), euthanize the mice.
- Excise the tumors, weigh them, and perform further analysis (e.g., histopathology, biomarker analysis).
5. Data Analysis:
- Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the antitumor efficacy of this compound.
Conclusion
The available evidence strongly suggests that this compound is a promising natural compound with multifaceted antitumor properties. Its ability to modulate the gut microbiome to enhance immunotherapy represents a novel and significant therapeutic avenue. Furthermore, its direct inhibitory effects on PARP1 and DNA topoisomerase II provide additional mechanisms for its anticancer activity. However, to fully validate its potential and facilitate its translation into clinical applications, further research is imperative. Specifically, comprehensive studies are needed to determine its cytotoxic IC50 values across a broad range of cancer cell lines and to conduct direct comparative efficacy studies against established chemotherapeutic agents. The detailed protocols and pathway diagrams provided in this guide are intended to serve as a valuable resource for researchers in this endeavor.
References
- 1. This compound and vescalagin purified from leaves of Syzygium samarangense (Blume) Merrill & L.M. Perry: Dual inhibitory activity against PARP1 and DNA topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Natural Polyphenol Exerts Antitumor Activity and Circumvents Anti–PD-1 Resistance through Effects on the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Castalagin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. Castalagin, a hydrolyzable tannin, requires careful consideration for its disposal. In the absence of a specific Safety Data Sheet (SDS) providing explicit disposal protocols for this compound, this guide offers a comprehensive set of procedures based on the chemical properties of related compounds, such as tannic acid and ellagic acid, and general laboratory waste management principles.
Core Principle: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
Summary of Key Safety and Disposal Information
The following table summarizes the known hazard information for compounds chemically similar to this compound, which should be considered when handling and disposing of this compound waste.
| Parameter | Tannic Acid | Ellagic Acid | General Guidance for this compound |
| Primary Hazards | May be harmful if swallowed or inhaled. Causes skin and eye irritation.[1] | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] | Assume similar irritation potential. Handle with appropriate personal protective equipment. |
| Environmental Hazards | Harmful to aquatic life.[1][6] | Environmental hazards not fully characterized, but release to the environment should be avoided.[7] | Avoid release to drains and waterways.[1][7] |
| Disposal Recommendation | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] | Place in appropriate containers for disposal.[2][7] | All this compound waste should be collected and disposed of as chemical waste through a licensed contractor.[1] |
Experimental Protocol: Step-by-Step Disposal Procedures
This protocol outlines the recommended steps for the safe disposal of various forms of this compound waste.
1. Personal Protective Equipment (PPE)
-
Always wear the following PPE when handling this compound or its waste:
2. Segregation and Collection of this compound Waste
-
Solid this compound Waste:
-
Collect all solid this compound, including unused or expired reagent and contaminated materials (e.g., weighing paper, contaminated paper towels), in a designated, leak-proof, and clearly labeled waste container.[8]
-
The container label should include: "Hazardous Waste," "this compound, Solid," and the accumulation start date.
-
Store the container in a designated satellite accumulation area.[9][10]
-
-
Liquid this compound Waste (Solutions):
-
Collect all aqueous and solvent-based solutions containing this compound in a dedicated, shatter-resistant, and leak-proof container (plastic is often preferred).[10]
-
Do not mix with other chemical waste streams unless compatibility has been verified.[9]
-
The container label should include: "Hazardous Waste," "this compound, Liquid," the solvent system (e.g., water, ethanol), and an approximate concentration of this compound.
-
Keep the container securely capped when not in use.[9]
-
Store in a designated satellite accumulation area, using secondary containment (e.g., a spill tray).[11]
-
-
Contaminated Sharps:
-
Dispose of any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound in a designated sharps container.
-
The container should be labeled as "Sharps Waste" and "Chemical Contamination: this compound."
-
3. Accidental Spills
-
For solid spills:
-
For liquid spills:
-
Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Collect the absorbent material in the solid this compound waste container.
-
Decontaminate the spill area with an appropriate solvent and collect the cleaning materials as waste.
-
4. Final Disposal
-
Once the waste containers are full or have reached the accumulation time limit set by your institution, arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal contractor.[10]
-
Do not dispose of this compound waste down the drain or in the regular trash.[10][13]
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of this compound waste.
Caption: Decision tree for the segregation and disposal of this compound waste.
By adhering to these procedures and consulting with safety professionals, laboratories can ensure the safe and compliant disposal of this compound waste, fostering a secure research environment.
References
- 1. uprm.edu [uprm.edu]
- 2. carlroth.com [carlroth.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. mcbiotec.com [mcbiotec.com]
- 6. redox.com [redox.com]
- 7. synquestlabs.com [synquestlabs.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. danielshealth.com [danielshealth.com]
- 12. fishersci.com [fishersci.com]
- 13. acs.org [acs.org]
Essential Safety and Logistical Information for Handling Castalagin
For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. While Castalagin is not currently classified as a hazardous substance, its toxicological properties have not been fully investigated.[1] Therefore, a cautious approach, adhering to standard laboratory safety protocols, is essential. This guide provides procedural, step-by-step guidance for the safe handling and disposal of this compound.
Personal Protective Equipment (PPE)
A foundational aspect of laboratory safety is the correct use of Personal Protective Equipment. The following table outlines the recommended PPE for handling this compound, based on general best practices for chemical handling.
| PPE Category | Item | Standard | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile or Butyl rubber | To prevent skin contact. |
| Body Protection | Laboratory coat | Standard | To protect skin and personal clothing from spills. |
| Eye Protection | Safety glasses with side shields or Goggles | ANSI Z87.1 | To protect eyes from splashes or dust. |
| Respiratory Protection | Not generally required | N/A | Use in a well-ventilated area. If dust is generated, a dust mask may be considered. |
Operational Plan for Handling this compound
A systematic approach to handling this compound will minimize exposure and ensure a safe laboratory environment.
1. Preparation:
- Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.
- Assemble all necessary equipment and reagents before handling the compound.
- Verify that an eyewash station and safety shower are readily accessible.
- Put on all required Personal Protective Equipment as outlined in the table above.
2. Handling:
- When weighing or transferring solid this compound, perform these actions in a fume hood or on a bench with good ventilation to avoid inhaling any fine particulates.
- Use a spatula or other appropriate tools to handle the solid material. Avoid creating dust.
- If preparing a solution, add the solid this compound to the solvent slowly to prevent splashing.
- Clearly label all containers with the name of the compound, concentration, date, and your initials.
3. Spill Management:
- In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).
- Wearing appropriate PPE, carefully scoop the absorbed material into a labeled waste container.
- Clean the spill area with a suitable solvent, followed by soap and water.
- For larger spills, evacuate the area and follow your institution's emergency procedures.
4. Disposal Plan:
- Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations.
- Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety office.
- Collect all solid and liquid waste containing this compound in appropriately labeled hazardous waste containers.
First Aid Measures
While this compound is not classified as hazardous, it is prudent to be prepared for accidental exposure.
-
After inhalation: Move the affected person to fresh air.[1]
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
-
After eye contact: Rinse the eyes thoroughly with plenty of water, also under the eyelids.[1]
-
After swallowing: Rinse mouth with water. Do NOT induce vomiting.
In all cases of significant exposure or if symptoms develop, seek medical attention.
Experimental Workflow and Safety Procedures
The following diagram illustrates the logical flow of operations when working with this compound, emphasizing safety at each step.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
